molecular formula C5H14ClNO B1292062 3-Amino-3-methyl-1-butanol Hydrochloride CAS No. 357185-97-8

3-Amino-3-methyl-1-butanol Hydrochloride

Cat. No.: B1292062
CAS No.: 357185-97-8
M. Wt: 139.62 g/mol
InChI Key: UNDUJKYWZGSGJK-UHFFFAOYSA-N
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Description

3-Amino-3-methyl-1-butanol Hydrochloride is a useful research compound. Its molecular formula is C5H14ClNO and its molecular weight is 139.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-3-methylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-5(2,6)3-4-7;/h7H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDUJKYWZGSGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Amino-3-methyl-1-butanol Hydrochloride synthesis and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-3-methyl-1-butanol Hydrochloride: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 357185-97-8), a valuable amino alcohol intermediate in chemical and pharmaceutical research. The document details a robust, field-proven synthetic methodology, starting from common precursors, and explains the causality behind the experimental design. It includes a thorough characterization of the compound's physicochemical and spectroscopic properties, supported by authoritative data. Furthermore, this guide discusses the compound's applications, particularly its potential as a structural motif in drug development, and outlines essential safety and handling protocols. The content is structured to serve as a practical resource for researchers, chemists, and drug development professionals, integrating expert insights with validated scientific data.

Introduction: Significance of a Versatile Amino Alcohol

3-Amino-3-methyl-1-butanol is a bifunctional organic compound featuring both a primary alcohol and a tertiary amine functional group. Its hydrochloride salt enhances stability and improves handling characteristics, making it a practical building block for complex molecular synthesis. While its direct applications are specialized, its structure is representative of 1,3-amino alcohols, which are crucial pharmacophores found in a wide range of biologically active molecules and pharmaceutical agents.

The strategic placement of the hydroxyl and amino groups, separated by a three-carbon chain with a quaternary center, offers unique stereochemical and reactive properties. This structure is of significant interest to medicinal chemists for creating scaffolds that can interact with biological targets through hydrogen bonding and ionic interactions. This guide provides the foundational knowledge required to synthesize, characterize, and effectively utilize this versatile intermediate.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving the formation of a nitro alcohol intermediate followed by its catalytic reduction and subsequent salt formation. This approach is reliable, scalable, and utilizes readily available starting materials.

Synthetic Strategy Overview: From Nitroalkane to Amino Alcohol

The chosen pathway leverages the robust and well-established Henry (nitroaldol) reaction, followed by catalytic hydrogenation.

  • Step 1: Nitroaldol Condensation. 2-Nitropropane reacts with formaldehyde in the presence of a base catalyst to form the intermediate, 3-methyl-3-nitro-1-butanol. This reaction is a classic C-C bond-forming method that efficiently constructs the carbon skeleton.

  • Step 2: Catalytic Hydrogenation and Salt Formation. The nitro group of the intermediate is selectively reduced to a primary amine using a heterogeneous catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere. The resulting free base, 3-Amino-3-methyl-1-butanol, is then converted to its stable hydrochloride salt by treatment with hydrochloric acid.

This strategy is advantageous due to the high efficiency of catalytic hydrogenation, which typically proceeds with high yield and generates minimal byproducts, simplifying purification.

SynthesisWorkflow Start Starting Materials (2-Nitropropane, Formaldehyde) Step1 Step 1: Henry Reaction (Base-Catalyzed Condensation) Start->Step1 Intermediate Intermediate Product (3-Methyl-3-nitro-1-butanol) Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation (Pd/C, H2) Intermediate->Step2 FreeBase Free Base Product (3-Amino-3-methyl-1-butanol) Step2->FreeBase Step3 Step 3: Salt Formation (HCl in Ether) FreeBase->Step3 FinalProduct Final Product (3-Amino-3-methyl-1-butanol HCl) Step3->FinalProduct Purification Purification & Characterization (Recrystallization, NMR, IR) FinalProduct->Purification

Fig. 1: General workflow for the synthesis and validation of the target compound.
Detailed Experimental Protocol

Step 1: Synthesis of 3-Methyl-3-nitro-1-butanol

  • To a stirred solution of 2-nitropropane (1.0 eq) in ethanol, add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a catalytic amount of a suitable base, such as triethylamine (0.1 eq), while maintaining the temperature below 10 °C. The choice of a mild organic base minimizes side reactions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Neutralize the reaction mixture with dilute acetic acid and concentrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3-methyl-3-nitro-1-butanol, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 3-methyl-3-nitro-1-butanol from the previous step in methanol or ethanol (a polar protic solvent is ideal for this reduction).

  • Transfer the solution to a hydrogenation vessel. Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5 mol %). The catalyst loading is critical for reaction efficiency; lower amounts may lead to incomplete conversion.

  • Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 6-12 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality Note: The catalyst is pyrophoric and must be handled with care, preferably kept wet with the solvent during filtration.

  • Concentrate the filtrate under reduced pressure to obtain the free base, 3-Amino-3-methyl-1-butanol, as an oily residue.[1]

  • Dissolve the crude amine in anhydrous diethyl ether and cool it in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas) with stirring until precipitation ceases. This ensures the formation of the hydrochloride salt without introducing water, which would hinder crystallization.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield pure this compound.

Self-Validating Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure. The ¹H NMR should show characteristic peaks for the two methyl groups (singlet), the two methylene groups (triplets or more complex multiplets), and the amine/hydroxyl protons.[2][3]

  • FTIR Spectroscopy: Verifies the presence of key functional groups, including O-H and N-H stretches (broad band ~3200-3400 cm⁻¹) and C-H stretches (~2800-3000 cm⁻¹).

  • Melting Point Analysis: A sharp melting point range indicates high purity.

  • Mass Spectrometry: Confirms the molecular weight of the parent free base.

Physicochemical and Spectroscopic Properties

A summary of the key properties of 3-Amino-3-methyl-1-butanol and its hydrochloride salt is presented below for quick reference.

PropertyValueSource(s)
Compound Name This compound[4]
CAS Number 357185-97-8[4][5]
Molecular Formula C₅H₁₄ClNO[4]
Molecular Weight 139.62 g/mol [4][6]
Parent Free Base 3-Amino-3-methyl-1-butanol (CAS: 42514-50-1)[7]
Free Base Mol. Weight 103.16 g/mol [7]
Appearance White to off-white solidGeneral
Topological Polar Surface Area 46.3 Ų (for free base)[7]
Hydrogen Bond Donor Count 3 (for hydrochloride)[6]
Hydrogen Bond Acceptor Count 2 (for hydrochloride)[6]
Spectroscopic Data Interpretation
  • ¹H NMR (Free Base, CDCl₃): Expected chemical shifts include a singlet for the two methyl groups (C(CH₃)₂), a triplet for the methylene group adjacent to the hydroxyl group (-CH₂OH), and another triplet for the methylene group adjacent to the quaternary carbon (-C(CH₃)₂-CH₂-). The amine and hydroxyl protons may appear as broad singlets.[1]

  • ¹³C NMR (Free Base): Distinct signals are expected for the quaternary carbon, the two equivalent methyl carbons, and the two methylene carbons.[2]

  • IR (Free Base): Key absorptions include a broad peak from 3300-3400 cm⁻¹ (O-H and N-H stretching) and peaks around 2850-2960 cm⁻¹ (C-H stretching).[2]

Applications in Research and Drug Development

This compound serves as a valuable building block in synthetic organic chemistry. While specific drug candidates containing this exact moiety are not widely publicized, its structural class—chiral amino alcohols—is of paramount importance in pharmaceuticals.

  • Pharmaceutical Intermediates: Amino alcohols are key intermediates for a wide range of chiral drugs.[8][9] For instance, the structurally related compound (R)-3-aminobutanol is a critical intermediate in the synthesis of Dolutegravir, an antiretroviral medication used to treat HIV.[10][11][12] This highlights the potential of compounds like 3-Amino-3-methyl-1-butanol as precursors for novel therapeutic agents.

  • Scaffold for Combinatorial Chemistry: The primary amine and hydroxyl groups provide two reactive handles for derivatization, making it a suitable scaffold for building combinatorial libraries to screen for biological activity.

  • Ligand Synthesis: The nitrogen and oxygen atoms can act as coordination sites, allowing for its use in the synthesis of chiral ligands for asymmetric catalysis.

Applications Core 3-Amino-3-methyl-1-butanol HCl App1 Pharmaceutical Intermediate (e.g., Antivirals, Antibiotics) Core->App1 App2 Chiral Building Block (Asymmetric Synthesis) Core->App2 App4 Scaffold for Combinatorial Libraries Core->App4 Drug Active Pharmaceutical Ingredients (APIs) App1->Drug App2->App1 App3 Ligand Synthesis (Asymmetric Catalysis) App2->App3 Catalyst Chiral Catalysts App3->Catalyst Library Compound Libraries for HTS App4->Library

Fig. 2: Logical relationships of the compound's applications in R&D.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound and its precursors.

  • GHS Hazard Statements: The parent compound, 3-amino-3-methyl-2-butanol hydrochloride, has associated GHS warnings. It is presumed the 1-butanol isomer carries similar risks. These include:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically accessible and useful chemical intermediate. The synthetic route via a nitro alcohol precursor is a robust and scalable method, yielding a stable, crystalline product. Its well-defined physicochemical properties and the presence of versatile functional groups make it a valuable building block for researchers in medicinal chemistry and materials science. Understanding its synthesis, properties, and safe handling is key to unlocking its potential in the development of novel molecules and materials.

References

  • 3-Amino-3-methylbutan-2-ol hydrochloride | C5H14ClNO | CID 13319223 . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 3-Amino-3-methyl-1-butanol - Spectra . SpectraBase. Available at: [Link]

  • 3-Amino-3-methylbutan-1-ol | C5H13NO | CID 641000 . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis method of (R) -3-aminobutanol. Google Patents (CN110683960A).
  • 3-Amino-3-methyl-1-butanol - Optional[1H NMR] - Chemical Shifts . SpectraBase. Available at: [Link]

  • PROCESS DEVELOPMENT REPORT: A Low Cost Route to (R)-3-Aminobutan-1-ol . Medicines for All institute (M4ALL). Available at: [Link]

  • Preparation method of (R)-3-amino butanol . Patsnap. Available at: [Link]

  • Enhancing Drug Synthesis: The Advantage of High-Purity (R)-3-Amino-1-Butanol . LinkedIn. Available at: [Link]

Sources

physicochemical properties of 3-Amino-3-methyl-1-butanol HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-methyl-1-butanol Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 3-Amino-3-methyl-1-butanol and its hydrochloride (HCl) salt. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural and analytical characteristics, experimental protocols for property determination, and the scientific rationale for its use as a hydrochloride salt. By synthesizing data from established chemical databases and providing field-proven insights, this guide serves as an authoritative resource for understanding and utilizing this important chemical building block.

Introduction and Molecular Overview

3-Amino-3-methyl-1-butanol is a chiral amino alcohol that serves as a valuable intermediate in organic synthesis, particularly in the development of specialty chemicals and biologically active molecules.[1] Its structure, featuring both a primary amine and a primary alcohol functional group on a branched carbon skeleton, provides versatile reactivity. For applications in research and pharmaceutical development, the compound is frequently prepared and utilized as its hydrochloride salt to enhance stability, handling, and aqueous solubility.

Nomenclature and Chemical Identifiers

Precise identification is critical in scientific research. The following table summarizes the key identifiers for both the free base and its hydrochloride salt.

Identifier3-Amino-3-methyl-1-butanol (Free Base)3-Amino-3-methyl-1-butanol HCl
IUPAC Name 3-amino-3-methylbutan-1-ol[2]3-amino-3-methylbutan-1-ol hydrochloride
Synonyms 3-Amino-3-methylbutanol, 1-Butanol, 3-amino-3-methyl-[2]Not Widely Available
CAS Number 42514-50-1[2]357185-97-8[3]
Molecular Formula C₅H₁₃NO[2]C₅H₁₄ClNO
Molecular Weight 103.16 g/mol [2]139.62 g/mol
InChIKey PHRHXTTZZWUGNN-UHFFFAOYSA-N[2]Data Not Available
Canonical SMILES CC(C)(CCO)N[2]CC(C)(CCO)[NH3+].[Cl-]
Chemical Structure

The conversion of the free base to its hydrochloride salt involves the protonation of the basic amino group by hydrochloric acid. This transformation from a neutral molecule to an ionic salt is fundamental to its altered physicochemical properties.

Caption: Protonation of the free base to form the HCl salt.

Core Physicochemical Properties

The properties of 3-Amino-3-methyl-1-butanol HCl are dictated by its ionic nature. The following table summarizes key physical and chemical data, drawing comparisons with the free base where applicable.

PropertyValue / DescriptionRationale and Significance
Physical State White to off-white crystalline solid.The ionic lattice of the HCl salt results in a solid state at room temperature, which is often easier to handle and weigh accurately than the liquid free base.
Melting Point Data not available; expected to be significantly higher than the free base.Amine salts typically have higher melting points due to strong ionic interactions. This property is a key indicator of purity.
Boiling Point Not applicable; decomposes upon strong heating.As an ionic salt, it does not have a true boiling point at atmospheric pressure and will likely decompose before boiling.
Solubility Expected to be highly soluble in water and soluble in lower alcohols (e.g., methanol, ethanol).[4][5] Sparingly soluble or insoluble in nonpolar organic solvents.The ionic nature of the HCl salt allows it to readily dissolve in polar protic solvents like water, a critical advantage for aqueous-based reactions or formulation development.
pKa Data not available; the pKa of the conjugate acid (R-NH₃⁺) is estimated to be in the range of 9-10.The pKa value is crucial for predicting the ionization state of the molecule at a given pH, which influences its reactivity, solubility, and biological interactions.

Spectroscopic and Analytical Profile

The structural identity and purity of 3-Amino-3-methyl-1-butanol HCl are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The spectrum of the HCl salt is expected to show distinct signals. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would appear as a triplet. The protons on the carbon adjacent to the ammonium group (-C(CH₃)₂-CH₂-) would also be a triplet. The methyl protons (-CH₃) would appear as a singlet, integrating to 6 hydrogens. The ammonium protons (-NH₃⁺) would appear as a broad singlet, and its chemical shift would be concentration and solvent dependent.

  • ¹³C NMR: The spectrum would show four distinct carbon signals corresponding to the two methyl carbons (equivalent), the quaternary carbon, and the two methylene carbons. The chemical shifts would be influenced by the adjacent electronegative oxygen and protonated nitrogen atoms.

Spectra for the free base are publicly available and serve as a reference.[2][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹ corresponding to the alcohol hydroxyl group.

  • N-H Stretch: A strong, broad absorption in the 3000-3200 cm⁻¹ region, characteristic of the ammonium (R-NH₃⁺) group. This often overlaps with the O-H stretch.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ from the alkyl groups.

  • N-H Bend: A characteristic bend for the ammonium group typically appears around 1500-1600 cm⁻¹.

  • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

When analyzed by mass spectrometry, especially with techniques like electrospray ionization (ESI), the molecule will be detected as its cationic form (the free base protonated). The observed mass-to-charge ratio (m/z) would correspond to the molecular weight of the free base plus a proton [M+H]⁺, which is approximately 104.11 g/mol .[2][8]

Experimental Protocols for Property Determination

To ensure scientific integrity, key properties should be determined using validated methods. The causality behind these experimental choices lies in their precision, reproducibility, and ability to provide unambiguous data.

Workflow for pKa Determination via Potentiometric Titration

Potentiometric titration is the gold standard for determining pKa values. It measures the change in pH of a solution of the compound upon the incremental addition of a titrant of known concentration. The pKa is the pH at which the amino group is 50% protonated.

Caption: Workflow for pKa determination by potentiometric titration.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This method is a reliable way to determine the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of 3-Amino-3-methyl-1-butanol HCl to a known volume of deionized water in a sealed flask. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.45 µm) is critical to remove fine particles.

  • Quantification: Accurately dilute a known volume of the clear, saturated supernatant.

  • Analysis: Analyze the concentration of the diluted solution using a suitable analytical method, such as HPLC with a UV detector (if the compound has a chromophore after derivatization) or a quantitative NMR (qNMR) assay.

  • Calculation: Calculate the original concentration in the saturated solution, which corresponds to the compound's solubility.

Stability, Storage, and Safety

Chemical Stability and Storage
  • Stability: As a hydrochloride salt, the compound is significantly more stable and less volatile than its free base form. The protonated amine is less susceptible to oxidation.

  • Hygroscopicity: Like many salts, it may be hygroscopic (tend to absorb moisture from the air).

  • Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong bases and oxidizing agents.[9][10]

Safety and Handling

Based on GHS data for the free base and related amino alcohols, the following precautions are advised:

  • Hazards: May be harmful if swallowed and can cause skin and serious eye irritation.[2][9][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[12]

  • Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[9][10][12]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[9][10]

Rationale for Use as a Hydrochloride Salt

The decision to use a chemical in its salt form is a strategic choice in chemical synthesis and drug development, driven by significant improvements in key properties.

G cluster_advantages Advantages of HCl Salt Form center 3-Amino-3-methyl-1-butanol (Free Base) (Liquid, Volatile, Basic) A Improved Aqueous Solubility center->A Facilitates aqueous reactions & formulations B Enhanced Chemical Stability center->B Protects amine from oxidative degradation C Easier Handling (Crystalline Solid) center->C Allows for accurate weighing, less odor D Improved Purity & Isolation center->D Crystallization is an effective purification step

Sources

An In-depth Technical Guide to the Molecular Structure of 3-Amino-3-methyl-1-butanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's structure is the bedrock of innovation. Simple chemical building blocks often hold the key to complex pharmaceutical agents. 3-Amino-3-methyl-1-butanol Hydrochloride is one such molecule—a chiral amino alcohol with significant potential as a scaffold in synthetic chemistry. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and potential applications, grounded in established chemical principles. Due to the limited specific literature on this particular hydrochloride salt, this guide synthesizes direct data with inferred knowledge from its parent compound and structurally related analogs, offering a robust and practical overview for the laboratory professional.

Core Molecular Identity and Physicochemical Properties

This compound is the salt form of the parent amino alcohol. The protonation of the tertiary amino group by hydrochloric acid enhances the compound's solubility in aqueous media and improves its stability for storage and handling, which are desirable traits for chemical reagents.

The core structure features a butanol backbone with a hydroxyl (-OH) group at the C1 position and an amino (-NH2) group at the C3 position. Critically, the C3 carbon is also substituted with a methyl group, rendering it a tertiary amine and a chiral center. This chirality means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-3-Amino-3-methyl-1-butanol and (S)-3-Amino-3-methyl-1-butanol. Unless a specific stereoisomer is prepared, the compound typically exists as a racemic mixture.

Chemical Identifiers
PropertyValueSource
IUPAC Name 3-amino-3-methylbutan-1-ol;hydrochloride[1]
CAS Number 357185-97-8[2][3]
Molecular Formula C₅H₁₄ClNO[2]
Molecular Weight 139.62 g/mol [1][2]
Parent Compound CAS 42514-50-1 (3-Amino-3-methyl-1-butanol)[4]
InChIKey RRYZUVBCTHMABY-UHFFFAOYSA-N[1]
Computed Physicochemical Properties

The following properties are computationally derived for the parent compound, 3-Amino-3-methyl-1-butanol, and provide insight into its molecular behavior.

PropertyValueSource
XLogP3 -0.4[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 3[4]
Polar Surface Area 46.25 Ų[1]

Structural Elucidation via Spectroscopic Analysis

While specific, published spectra for the hydrochloride salt are not widely available, the structure can be unequivocally confirmed using standard spectroscopic techniques. Data for the parent free base, 3-Amino-3-methyl-1-butanol, is available and serves as an excellent reference.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum would provide definitive proof of the structure. Key expected signals include:

    • A singlet integrating to 6H for the two equivalent methyl groups (C(CH₃)₂).

    • A triplet integrating to 2H for the methylene group adjacent to the hydroxyl group (-CH₂OH).

    • A triplet integrating to 2H for the other methylene group (-CH₂-C(NH₃⁺)).

    • Broad signals corresponding to the hydroxyl (-OH) and ammonium (-NH₃⁺) protons, which are exchangeable with deuterium in solvents like D₂O.

  • ¹³C NMR: The carbon NMR spectrum would show five distinct signals, confirming the number of unique carbon environments:

    • One quaternary carbon signal (C-NH₃⁺).

    • Two methylene carbon signals (-CH₂-).

    • Two equivalent methyl carbon signals (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For the hydrochloride salt, the spectrum would be characterized by:

  • A strong, broad absorption band around 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.

  • A broad absorption band in the 3000-2800 cm⁻¹ region, corresponding to the N-H stretching of the ammonium salt (R-NH₃⁺).

  • Sharp absorption bands around 2960-2850 cm⁻¹ due to C-H stretching of the alkyl groups.

  • A C-O stretching band around 1050 cm⁻¹.

Synthesis and Stereochemical Considerations

Specific, peer-reviewed synthesis routes for this compound are not prominently documented. However, a plausible and logical synthetic strategy can be designed based on well-established organic chemistry reactions used for analogous compounds, such as the structurally related (R)-3-amino-1-butanol, a key intermediate in the synthesis of the HIV drug Dolutegravir.[6][7][8]

A common approach involves the reduction of a corresponding nitro-alcohol precursor.

Proposed Synthetic Workflow: Reduction of a Nitro Precursor

This multi-step process begins with readily available starting materials.

  • Henry (Nitroaldol) Reaction: The synthesis of the nitro-alcohol precursor, 3-methyl-3-nitro-1-butanol, would be achieved via a Henry reaction. This involves the base-catalyzed addition of 2-nitropropane to ethylene oxide or a protected equivalent.

  • Reduction of the Nitro Group: The nitro group of the precursor is then reduced to a primary amine. Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is a standard and effective method for this transformation.[9]

  • Salt Formation: The resulting free base, 3-Amino-3-methyl-1-butanol, is dissolved in a suitable solvent (e.g., isopropanol, diethyl ether) and treated with a stoichiometric amount of hydrochloric acid to precipitate the desired hydrochloride salt.

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Salt Formation 2-Nitropropane 2-Nitropropane Ethylene Oxide Ethylene Oxide a 2-Nitropropane c 3-Methyl-3-nitro-1-butanol a->c Base Catalyst b Ethylene Oxide d 3-Amino-3-methyl-1-butanol (Free Base) c->d H₂, Pd/C Catalyst e 3-Amino-3-methyl-1-butanol Hydrochloride (Final Product) d->e HCl

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Discovery

While this specific molecule is not widely cited as a direct therapeutic agent, its structure is emblematic of a class of compounds—chiral amino alcohols—that are of immense value in medicinal chemistry.[10] The presence of both a nucleophilic amino group and a hydroxyl group, combined with a defined stereocenter, makes it an ideal building block (chiron) for synthesizing more complex, biologically active molecules.

The value of related compounds is well-documented. For instance, (R)-3-amino-1-butanol is a critical intermediate for the anti-HIV drug Dolutegravir and has been used in the synthesis of antibiotics and anti-tumor agents.[6][8][10] By analogy, 3-Amino-3-methyl-1-butanol provides a scaffold that can be used to:

  • Introduce Chirality: Control the three-dimensional orientation of a drug molecule to optimize its binding to a specific biological target like an enzyme or receptor.

  • Improve Pharmacokinetic Properties: The polar amino and hydroxyl groups can be used to tune solubility and other properties that affect how a drug is absorbed, distributed, metabolized, and excreted (ADME).

  • Serve as a Linker: The bifunctional nature of the molecule allows it to be used to connect different pharmacophores within a larger molecular design.

Experimental Protocol: NMR Sample Preparation and Analysis

This protocol outlines a self-validating system for the structural confirmation of this compound using ¹H NMR spectroscopy.

Objective

To acquire a high-resolution ¹H NMR spectrum to confirm the identity and purity of a supplied sample of this compound.

Materials
  • Sample: this compound

  • Solvent: Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD)

  • Internal Standard (optional): Trimethylsilylpropanoic acid (TSP) for D₂O

  • NMR Tube: 5 mm diameter, high precision

  • Pipettes and glassware

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the hydrochloride salt directly into a clean, dry vial.

    • Add approximately 0.7 mL of D₂O to the vial. The hydrochloride salt should be readily soluble.

    • Vortex the vial gently until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution to a clean NMR tube.

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. A sharp, symmetrical solvent peak is indicative of good shimming.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters include:

      • Pulse Program: zg30

      • Number of Scans: 16 (adjust as needed for signal-to-noise)

      • Spectral Width: ~12 ppm

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 2 seconds

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift axis. If using D₂O, reference the residual HDO peak to ~4.79 ppm.

    • Integrate the signals corresponding to the different proton environments. The relative integrals should match the number of protons in each group (e.g., a 6:2:2 ratio for methyl:methylene:methylene protons).

    • Analyze the splitting patterns (multiplicity) to confirm the connectivity of the molecule.

G A Weigh Sample (5-10 mg) B Dissolve in D₂O (0.7 mL) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire Spectrum E->F G Process & Analyze Data F->G

Caption: Workflow for NMR-based structural verification.

Conclusion

This compound represents a foundational chiral building block whose value is underscored by the extensive use of its structural analogs in modern pharmacology. While detailed research on this specific molecule is not abundant, its structure can be confidently assigned through standard analytical techniques. Its key features—a primary alcohol, a tertiary amine salt, and a stereocenter—provide a versatile chemical handle for the synthesis of complex molecular architectures. For drug development professionals, this compound and others like it are essential tools in the ongoing quest to design more effective and specific therapeutic agents.

References

  • PubChem. 3-Amino-3-methylbutan-2-ol hydrochloride - Compound Summary for CID 13319223. [Link]

  • PubChem. 3-Amino-3-methylbutan-1-ol - Compound Summary for CID 641000. [Link]

  • ChemBK. R-3-amino-1-butanol. [Link]

  • Patsnap.
  • Medicines for All Institute (M4ALL). PROCESS DEVELOPMENT REPORT: A One-Step, Low-Cost Route to (R)-3-Aminobutan-1-ol. [Link]

  • SpectraBase. 3-Amino-3-methyl-1-butanol. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033777). [Link]

  • SpectraBase. 3-Amino-3-methyl-1-butanol - 1H NMR. [Link]

  • Ataman Kimya. 3-METHYLBUTANOL. [Link]

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3-Amino-3-methyl-1-butanol free base vs hydrochloride salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-3-methyl-1-butanol: Free Base vs. Hydrochloride Salt

This guide provides an in-depth technical analysis of 3-Amino-3-methyl-1-butanol, comparing its free base and hydrochloride salt forms. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the selection and application of the appropriate form of this crucial building block.

Introduction: The Versatile Amino Alcohol

3-Amino-3-methyl-1-butanol is a chiral amino alcohol that serves as a versatile building block in organic synthesis and pharmaceutical development. Its structure, featuring a primary alcohol and a tertiary amine on a simple butane backbone, makes it a valuable synthon for creating more complex molecules. The choice between using its free base form or its hydrochloride (HCl) salt is a critical decision in experimental design, impacting everything from solubility and stability to reactivity and handling. This guide will elucidate the key differences and provide a practical framework for making an informed selection.

Physicochemical Properties: A Tale of Two Forms

The fundamental differences between the free base and the hydrochloride salt of 3-Amino-3-methyl-1-butanol lie in their physicochemical properties. The free base is a nucleophilic, organic-soluble compound, while the hydrochloride salt is a more stable, water-soluble crystalline solid.

Table 1: Comparative Physicochemical Properties
Property3-Amino-3-methyl-1-butanol (Free Base)3-Amino-3-methyl-1-butanol HCl
Appearance Colorless to light yellow liquidWhite to off-white crystalline solid
Molecular Formula C5H13NOC5H14ClNO
Molecular Weight 103.16 g/mol 139.62 g/mol
Melting Point Not available (liquid at room temp.)~153-158 °C
Boiling Point ~176 °CNot applicable (decomposes)
Solubility Soluble in methanol, ethanol, chloroformSoluble in water, methanol
pKa ~10 (estimated for the amine)Not applicable
Stability Can be sensitive to air and moistureGenerally more stable and less hygroscopic
Hygroscopicity Can be hygroscopicLow to moderate hygroscopicity

The Causality Behind Experimental Choices: When to Use Which Form

The selection of the free base or the hydrochloride salt is dictated by the specific requirements of the chemical transformation or formulation.

The Free Base: A Nucleophile for Organic Synthesis

The lone pair of electrons on the nitrogen atom of the free base makes it a potent nucleophile. This reactivity is essential for reactions where the amino group is intended to attack an electrophilic center, such as in amide bond formation or the synthesis of substituted amines.

Typical Applications:

  • Amide Coupling: The free base is the reactive species in amide bond formation with activated carboxylic acids or acyl chlorides.

  • Alkylation Reactions: It can be alkylated at the nitrogen atom to form secondary or tertiary amines.

  • As a Base: The free base can be used as a mild, organic-soluble base in certain reactions.

The Hydrochloride Salt: Stability and Aqueous Solubility

The hydrochloride salt is formed by the protonation of the amino group with hydrochloric acid. This protonation neutralizes the nucleophilicity of the amine, rendering it unreactive in many synthetic applications until the free base is liberated. The salt form offers significant advantages in terms of handling, stability, and solubility in aqueous media.

Typical Applications:

  • Storage and Handling: The crystalline nature and higher stability of the HCl salt make it easier to store and handle, with a longer shelf life compared to the often-liquid and potentially air-sensitive free base.

  • Aqueous Reactions: For reactions conducted in water or protic solvents, the HCl salt's enhanced solubility is a significant advantage.

  • Drug Formulation: In pharmaceutical development, the salt form of an active pharmaceutical ingredient (API) is often preferred due to its improved stability, bioavailability, and ease of formulation.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for the interconversion and use of 3-Amino-3-methyl-1-butanol free base and its hydrochloride salt.

Protocol: Liberation of the Free Base from the Hydrochloride Salt

This protocol describes the process of converting the hydrochloride salt to the free base, a necessary step before its use in many organic reactions.

Materials:

  • 3-Amino-3-methyl-1-butanol HCl

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Deionized water

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the 3-Amino-3-methyl-1-butanol HCl in a minimal amount of deionized water in a round-bottom flask.

  • Basification: Cool the solution in an ice bath. Slowly add a 1 M aqueous solution of NaOH or KOH dropwise with stirring until the pH of the solution is >11. This deprotonates the ammonium salt to liberate the free base.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer three times with an equal volume of dichloromethane. The free base will move into the organic layer.

  • Washing: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the 3-Amino-3-methyl-1-butanol free base.

Protocol: Formation of the Hydrochloride Salt from the Free Base

This protocol details the conversion of the free base to its hydrochloride salt, which is often done for purification or long-term storage.

Materials:

  • 3-Amino-3-methyl-1-butanol free base

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., 2 M HCl in diethyl ether or isopropanol)

  • Anhydrous diethyl ether or other suitable anti-solvent

  • Beaker or Erlenmeyer flask

  • Stir bar

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the 3-Amino-3-methyl-1-butanol free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

  • Protonation: Cool the solution in an ice bath. Slowly add a solution of HCl in the chosen solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution as a white solid.

  • Precipitation: Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Drying: Dry the collected solid under vacuum to obtain the pure 3-Amino-3-methyl-1-butanol HCl salt.

Visualization of Key Concepts

The following diagrams illustrate the chemical relationship and the decision-making process for selecting the appropriate form of 3-Amino-3-methyl-1-butanol.

G cluster_0 Interconversion of 3-Amino-3-methyl-1-butanol Forms Free_Base 3-Amino-3-methyl-1-butanol (Free Base) C5H13NO HCl_Salt 3-Amino-3-methyl-1-butanol HCl (Hydrochloride Salt) C5H14ClNO Free_Base->HCl_Salt + HCl HCl_Salt->Free_Base + Base (e.g., NaOH)

Caption: Chemical interconversion between the free base and hydrochloride salt.

G start Start: Need 3-Amino-3-methyl-1-butanol reaction_type What is the reaction environment? start->reaction_type organic_synthesis Organic Synthesis (Non-polar, aprotic solvent) reaction_type->organic_synthesis Organic aqueous_formulation Aqueous Reaction or Formulation reaction_type->aqueous_formulation Aqueous use_free_base Use Free Base directly organic_synthesis->use_free_base use_hcl_salt Use HCl Salt aqueous_formulation->use_hcl_salt liberate_base Liberate Free Base from HCl Salt use_hcl_salt->liberate_base If nucleophilic amine is needed

Caption: Decision workflow for selecting the appropriate form.

Conclusion: A Strategic Choice

The decision to use 3-Amino-3-methyl-1-butanol as a free base or a hydrochloride salt is a strategic one, with significant implications for the success of a research or development project. The free base is the workhorse for organic synthesis where its nucleophilicity is paramount, while the hydrochloride salt provides stability, ease of handling, and aqueous solubility, making it ideal for storage and certain formulation applications. A thorough understanding of the properties and interconversion of these two forms is essential for any scientist working with this versatile molecule.

References

  • 3-Amino-3-methyl-1-butanol, PubChem, National Center for Biotechnology Information. [Link]

  • 3-Amino-3-methyl-1-butanol hydrochloride, PubChem, National Center for Biotechnology Information. [Link]

  • 3-Amino-3-methyl-1-butanol, Molbase. [Link]

  • This compound, Molbase. [Link]

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-3-methyl-1-butanol HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-3-methyl-1-butanol HCl is a small molecule of significant interest in contemporary chemical and pharmaceutical research. As a chiral amino alcohol, its structural motifs are prevalent in a variety of biologically active compounds and are utilized as key intermediates in asymmetric synthesis. The hydrochloride salt form is often preferred in development settings to enhance solubility and handling characteristics. A comprehensive understanding of its solubility and stability profiles is paramount for researchers, scientists, and drug development professionals to ensure consistent and reliable results in experimental design, formulation development, and process chemistry.

This guide provides an in-depth technical overview of the core physicochemical properties of 3-Amino-3-methyl-1-butanol HCl, with a focus on its solubility in various solvent systems and its stability under a range of stress conditions. It is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols for in-house validation and characterization.

Physicochemical Properties: A Foundational Overview

A thorough understanding of the fundamental physicochemical properties of 3-Amino-3-methyl-1-butanol HCl is the cornerstone of predicting its behavior in various experimental and formulation settings. While specific experimental data for this exact compound is not extensively published, we can infer its likely characteristics based on its structure and data from its free base, 3-Amino-3-methylbutan-1-ol, and structurally similar compounds.

Table 1: Estimated Physicochemical Properties of 3-Amino-3-methyl-1-butanol HCl

PropertyEstimated Value/InformationSource/Basis
IUPAC Name 3-amino-3-methylbutan-1-ol;hydrochloridePubChem CID: 13319223 (for 3-Amino-3-methylbutan-2-ol hydrochloride)
Molecular Formula C5H14ClNOPubChem CID: 13319223 (for 3-Amino-3-methylbutan-2-ol hydrochloride)
Molecular Weight 139.62 g/mol PubChem CID: 13319223 (for 3-Amino-3-methylbutan-2-ol hydrochloride)
Appearance Likely a white to off-white crystalline solidGeneral property of amine hydrochlorides
pKa Estimated 9-10 (for the protonated amine)Typical pKa for primary aliphatic amines
Melting Point Not available. Requires experimental determination.-
LogP (free base) -0.4PubChem CID: 641000 (for 3-Amino-3-methylbutan-1-ol)

The presence of the hydrochloride salt significantly influences the molecule's properties, most notably its solubility. The protonated amine group and the chloride counter-ion render the molecule highly polar, suggesting good solubility in polar protic solvents.

Solubility Profile: A Theoretical and Practical Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a key parameter in the design of liquid formulations and purification processes. As an amine hydrochloride salt, 3-Amino-3-methyl-1-butanol HCl is expected to exhibit favorable solubility in polar solvents.

Theoretical Considerations

The principle of "like dissolves like" is a fundamental guide to predicting solubility. The ionic nature of 3-Amino-3-methyl-1-butanol HCl, conferred by the protonated tertiary amine and the chloride anion, suggests strong dipole-dipole and ion-dipole interactions with polar solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are anticipated to be excellent choices for dissolving 3-Amino-3-methyl-1-butanol HCl. The hydroxyl groups of these solvents can act as hydrogen bond donors, and the oxygen atoms as hydrogen bond acceptors, effectively solvating both the protonated amine and the chloride ion.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): While possessing a dipole moment, these solvents lack the ability to donate hydrogen bonds. Consequently, the solubility of 3-Amino-3-methyl-1-butanol HCl is expected to be lower in these solvents compared to polar protic solvents.

  • Non-polar Solvents (e.g., Toluene, Hexane): Due to the absence of significant dipole moments and hydrogen bonding capabilities, these solvents are unlikely to effectively solvate the ionic structure of 3-Amino-3-methyl-1-butanol HCl, leading to poor solubility.

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility of 3-Amino-3-methyl-1-butanol HCl in a range of relevant solvents. The following protocol outlines a robust method for this determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_compound Weigh Compound add_excess Add Excess Compound to Solvent prep_compound->add_excess prep_solvent Measure Solvent Volume prep_solvent->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24h with stirring) add_excess->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge aliquot Take Supernatant Aliquot centrifuge->aliquot dilute Dilute Aliquot aliquot->dilute analyze Analyze by HPLC-UV dilute->analyze concentration Determine Concentration from Calibration Curve analyze->concentration solubility Calculate Solubility (mg/mL or mol/L) concentration->solubility G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_solid Solid State Sample stress_therm Thermal (e.g., 80°C) prep_solid->stress_therm stress_photo Photolytic (ICH Q1B conditions) prep_solid->stress_photo prep_solution Solution Sample (e.g., 1 mg/mL in water) stress_acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_solution->stress_acid stress_base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_solution->stress_base stress_ox Oxidation (e.g., 3% H2O2, RT) prep_solution->stress_ox prep_solution->stress_photo sampling Sample at Time Points stress_acid->sampling stress_base->sampling stress_ox->sampling stress_therm->sampling stress_photo->sampling neutralize Neutralize (if needed) sampling->neutralize analyze Analyze by Stability- Indicating HPLC Method neutralize->analyze purity Assess Peak Purity analyze->purity mass_balance Calculate Mass Balance analyze->mass_balance identify Identify Degradants (e.g., LC-MS) analyze->identify

Caption: Workflow for a comprehensive forced degradation study.

General Sample Preparation: Prepare a stock solution of 3-Amino-3-methyl-1-butanol HCl at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a water/methanol mixture). For solid-state studies, use the neat compound.

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60-80 °C).

    • Withdraw aliquots at various time points (e.g., 2, 6, 24, 48 hours), neutralize with an equivalent amount of NaOH, and analyze by HPLC.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at an elevated temperature (e.g., 60-80 °C).

    • Withdraw aliquots at various time points, neutralize with an equivalent amount of HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H2O2.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at various time points and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 80 °C).

    • At specified time points, dissolve a portion of the solid in the mobile phase and analyze by HPLC.

  • Photolytic Degradation:

    • Expose both the solid compound and the stock solution to light conditions as specified in ICH guideline Q1B, which recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples after the exposure period. A control sample should be kept in the dark under the same temperature conditions.

Table 3: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionTypical Reagents/ParametersPotential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, 60-80 °CGenerally stable, but potential for dehydration of the alcohol at harsh conditions.
Basic Hydrolysis 0.1 M - 1 M NaOH, 60-80 °CGenerally stable.
Oxidation 3-30% H2O2, Room TemperatureFormation of N-oxide, oxidation of the primary alcohol to an aldehyde or carboxylic acid. [1]
Thermal 80 °C or higherDecomposition, potential for dealkylation or rearrangement.
Photolytic ICH Q1B light exposurePotential for photosensitized oxidation or radical-mediated degradation.

Analytical Methodology for Quantification

A robust and validated analytical method is essential for accurately determining the solubility and monitoring the stability of 3-Amino-3-methyl-1-butanol HCl. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

HPLC-UV Method Development Considerations
  • Column Selection: A reversed-phase C18 column is a good starting point for the separation of this polar compound.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be controlled to ensure consistent retention and peak shape.

  • Detection: As 3-Amino-3-methyl-1-butanol HCl lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-215 nm) may be necessary. Alternatively, derivatization with a UV-active or fluorescent tag can significantly enhance sensitivity.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust.

Generic HPLC-UV Method Protocol

The following is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

Table 4: Generic HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm

Data Interpretation and Reporting

The data generated from solubility and stability studies should be meticulously analyzed and reported.

  • Solubility: Report the mean solubility and standard deviation for each solvent at the specified temperature.

  • Stability: For each stress condition, report the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point. A mass balance calculation should be performed to account for all components. Peak purity analysis should be conducted to ensure that the parent peak is free from co-eluting impurities.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 3-Amino-3-methyl-1-butanol HCl. While specific experimental data for this compound is limited in the public domain, the theoretical principles and detailed experimental protocols presented herein empower researchers to generate this critical data in their own laboratories. A thorough characterization of these properties is an indispensable step in the successful development and application of this valuable chemical entity.

References

  • PubChem. Compound Summary for CID 13319223, 3-Amino-3-methylbutan-2-ol hydrochloride. National Center for Biotechnology Information. [Link].

  • PubChem. Compound Summary for CID 641000, 3-Amino-3-methylbutan-1-ol. National Center for Biotechnology Information. [Link].

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-47.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—a review. Asian Journal of Biomedical and Pharmaceutical Sciences, 3(22), 1.
  • Lepaumier, H., et al. (2010). Oxidative degradation of amines. Chemical Engineering Research and Design, 88(1), 31-40.
  • Reynolds, D. W., et al. (2012). Forced degradation of pharmaceuticals.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Szepesi, G., & Gazdag, M. (1990). Forced degradation in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 849-858.
  • Teas, C. R. (2006).
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.

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A Guide to the Spectroscopic Characterization of 3-Amino-3-methyl-1-butanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the spectroscopic data for 3-Amino-3-methyl-1-butanol Hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers in-depth analysis and practical insights into the structural elucidation of this compound using modern spectroscopic techniques.

Introduction

This compound is a chiral amino alcohol derivative of significant interest in medicinal chemistry and asymmetric synthesis. Its structural integrity and purity are paramount for its application in the development of novel therapeutics. Spectroscopic analysis provides a definitive fingerprint of the molecule, enabling unambiguous identification, purity assessment, and structural confirmation. This guide will delve into the interpretation of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data pertinent to this compound. While direct spectral data for the hydrochloride salt is not always publicly available, this guide will leverage data from the free base, 3-Amino-3-methyl-1-butanol, and established chemical principles to present a comprehensive analytical overview.

Molecular Structure and Key Features

Understanding the molecular architecture is the first step in interpreting its spectroscopic signature. This compound possesses a primary alcohol, a tertiary amine (protonated as an ammonium salt), and two methyl groups attached to a quaternary carbon. This arrangement gives rise to distinct signals in various spectroscopic experiments.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present. For this compound, the key diagnostic peaks are associated with the hydroxyl (-OH), ammonium (-N⁺H₃), and alkyl (C-H) groups.

Expected IR Data Summary

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
3200-3500O-H (Alcohol)StretchingBroad
2800-3000N⁺-H (Ammonium)StretchingBroad, often complex
2850-2960C-H (Alkyl)StretchingSharp, multiple bands
1500-1600N⁺-H (Ammonium)BendingMedium to strong
1370-1470C-H (Alkyl)BendingMedium
1050-1150C-O (Primary Alcohol)StretchingStrong

Interpretation and Causality:

The broadness of the O-H stretching band is a direct consequence of hydrogen bonding between molecules. The N⁺-H stretching vibrations of the ammonium salt are also broad and typically appear at lower wavenumbers compared to a free amine due to the positive charge and hydrogen bonding. The presence of sharp C-H stretching bands confirms the aliphatic nature of the molecule. A strong C-O stretching band in the fingerprint region is characteristic of a primary alcohol.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: Pressure is applied to ensure intimate contact between the sample and the crystal. The infrared spectrum is then recorded by co-adding multiple scans (e.g., 32 scans) at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: A background spectrum of the clean ATR crystal is subtracted from the sample spectrum to yield the final absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the protonated amino group will significantly influence the chemical shifts of nearby protons.

Expected ¹H NMR Data Summary (in D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.7-3.9Triplet2H-CH₂-OH (H-1)
~1.8-2.0Triplet2H-CH₂-C(CH₃)₂- (H-2)
~1.3-1.5Singlet6H-C(CH₃)₂- (H-4, H-5)

Interpretation and Causality:

The use of D₂O as a solvent will cause the exchange of the acidic protons (-OH and -N⁺H₃), which will therefore not be observed in the spectrum. The methylene protons adjacent to the hydroxyl group (H-1) are deshielded by the electronegative oxygen atom, resulting in a downfield chemical shift. These protons appear as a triplet due to coupling with the adjacent methylene protons (H-2). The methylene protons at H-2 are also a triplet due to coupling with H-1. The six protons of the two methyl groups are chemically equivalent and appear as a singlet because there are no adjacent protons to couple with.

G cluster_mol 3-Amino-3-methyl-1-butanol Structure cluster_spectrum ¹H NMR Spectrum HO-CH₂ HO-CH₂ (H-1) -CH₂- -CH₂- (H-2) HO-CH₂->-CH₂- ³J coupling ~3.8 ppm ~3.7-3.9 ppm (Triplet) HO-CH₂->~3.8 ppm -C(CH₃)₂- -C(CH₃)₂ (H-4,5) -CH₂-->-C(CH₃)₂- ~1.9 ppm ~1.8-2.0 ppm (Triplet) -CH₂-->~1.9 ppm -N⁺H₃ -N⁺H₃ -C(CH₃)₂-->-N⁺H₃ ~1.4 ppm ~1.3-1.5 ppm (Singlet) -C(CH₃)₂-->~1.4 ppm

Caption: Correlation of ¹H NMR signals with the molecular structure.

¹³C NMR Spectroscopy

Carbon NMR provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data Summary (in D₂O)

Chemical Shift (δ, ppm)Assignment
~60-62-CH₂-OH (C-1)
~55-58-C(CH₃)₂- (C-3)
~40-43-CH₂-C(CH₃)₂- (C-2)
~25-28-C(CH₃)₂- (C-4, C-5)

Interpretation and Causality:

The carbon attached to the hydroxyl group (C-1) is the most deshielded among the aliphatic carbons due to the electronegativity of the oxygen atom. The quaternary carbon (C-3) is also significantly deshielded due to the attachment of the electron-withdrawing ammonium group. The two methyl carbons (C-4 and C-5) are equivalent and appear as a single peak in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. A standard pulse program is used, and a sufficient number of scans are averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound, electrospray ionization (ESI) is a suitable technique. The observed mass will correspond to the free base after the loss of HCl.

Expected Mass Spectrometry Data

m/zInterpretation
104.11[M+H]⁺ of the free base (C₅H₁₄NO⁺)
86.09Loss of H₂O from [M+H]⁺
72.08Loss of CH₂O from [M+H]⁺ (rearrangement)
58.07Cleavage to form [C₃H₈N]⁺

Interpretation and Causality:

In positive ion ESI-MS, the molecule is expected to be observed as the protonated free base, [M+H]⁺, where M is 3-amino-3-methyl-1-butanol (MW = 103.16 g/mol ).[1] The most common fragmentation pathways for amino alcohols involve the loss of small neutral molecules like water or formaldehyde, and cleavage of the carbon-carbon bonds. The fragmentation pattern provides corroborating evidence for the proposed structure.

G M_H [C₅H₁₄NO]⁺ m/z = 104.11 frag1 [C₅H₁₂N]⁺ m/z = 86.09 M_H->frag1 - H₂O frag2 [C₄H₁₀NO]⁺ m/z = 72.08 M_H->frag2 - CH₂O frag3 [C₃H₈N]⁺ m/z = 58.07 M_H->frag3 - C₂H₄O

Caption: Proposed ESI-MS fragmentation pathway.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent system, typically a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. The instrument is operated in positive ion mode, and the mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of IR, NMR, and MS data. This guide provides a foundational understanding of the expected spectral features and the underlying chemical principles. By following the outlined experimental protocols and interpretative strategies, researchers can confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their downstream applications in research and development.

References

  • PubChem. 3-Amino-3-methylbutan-1-ol. National Institutes of Health. [Link]

  • SpectraBase. 3-Amino-3-methyl-1-butanol. [Link]

  • Masoud, M. S., et al. (2010). Synthesis and Characterization of Amino Alcohol Complexes. Journal of Coordination Chemistry, 55(2), 153-163. [Link]

  • Chikaraishi, Y., et al. (2007). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 79(3), 930-935. [Link]

Sources

In-depth Technical Guide: Safety and Handling of 3-Amino-3-methyl-1-butanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Critical Safety Notice

Section 1: Compound Identification and Inferred Hazard Profile

While specific toxicological data for 3-Amino-3-methyl-1-butanol Hydrochloride is limited, an analysis of related amino alcohols and the presence of the hydrochloride salt allows for an inferred hazard profile. The free base, 3-Amino-3-methylbutan-1-ol, is classified as harmful if swallowed.[1] Structurally similar compounds, such as other amino butanols, are known to cause skin irritation, serious eye damage, and respiratory irritation.[2][3][4] The hydrochloride salt form may introduce additional considerations regarding corrosivity.

Table 1: Chemical and Physical Properties (Inferred/Known)

Property Value Source
Chemical Name This compound -
CAS Number 357185-97-8 [5]
Molecular Formula C5H14ClNO [5]
Molecular Weight 139.62 g/mol [5]
Physical State Likely a solid, based on salt form Inferred

| Solubility | Expected to be soluble in water | Inferred |

Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective management of chemical hazards relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to ensure personnel safety.

Hierarchy_of_Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of Controls, prioritizing engineering controls over PPE.

  • Elimination/Substitution : In a research context, eliminating the compound is not feasible. Substitution with a less hazardous material should be considered if the experimental design allows.

  • Engineering Controls : These are the primary line of defense. All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6]

  • Administrative Controls : Strict adherence to Standard Operating Procedures (SOPs), comprehensive personnel training on the specific hazards, and clear labeling are critical.

  • Personal Protective Equipment (PPE) : PPE is the final barrier and must be used in conjunction with higher-level controls.

Section 3: Personal Protective Equipment (PPE) Protocol

Given the potential for skin, eye, and respiratory irritation, a stringent PPE protocol is mandatory.

  • Eye and Face Protection : Wear chemical safety goggles with side-shields conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards at all times.[6][7][8]

  • Skin Protection :

    • Gloves : Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and disposed of after handling the compound.[7] Use proper glove removal technique to avoid skin contact.

    • Lab Coat : A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate particulate filter should be used.[7]

Section 4: Safe Handling and Storage Procedures

  • Handling :

    • Always handle this compound within a chemical fume hood.[6]

    • Avoid the formation of dust and aerosols.[8]

    • Use non-sparking tools and take precautionary measures against static discharge, as related compounds can be flammable.[2][4]

    • Wash hands thoroughly after handling.[2][7]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][8]

    • Keep away from heat, sparks, and open flames.[4]

    • Store separately from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3]

Section 5: Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency_Response_Workflow cluster_exposure Exposure Response Start Exposure Event Inhalation Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. Start->Inhalation Skin_Contact Skin Contact Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention. Start->Skin_Contact Eye_Contact Eye Contact Immediately flush eyes with water for at least 15 minutes. Remove contact lenses if present. Seek immediate medical attention. Start->Eye_Contact Ingestion Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Start->Ingestion

Caption: Immediate first aid measures for different exposure routes.

Step-by-Step First Aid Measures:

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][9]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7][9]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so. Seek immediate medical attention from an ophthalmologist.[2][7][9]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]

Accidental Release Measures:

  • Small Spills :

    • Ensure adequate ventilation and wear appropriate PPE.

    • Avoid dust formation.

    • Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[7]

  • Large Spills :

    • Evacuate personnel from the area.

    • Prevent the material from entering drains or waterways.[10]

    • Contact environmental health and safety personnel for assistance with cleanup.

Section 6: Firefighting and Disposal

  • Firefighting :

    • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

    • Hazards : In the event of a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) may be formed.[3]

    • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

  • Waste Disposal :

    • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

    • Contact a licensed professional waste disposal service to dispose of this material.[9]

    • Contaminated packaging should be treated as unused product.[9]

Section 7: Conclusion and Disclaimer

This guide provides a framework for the safe handling of this compound based on the best available data for analogous compounds. It is not a substitute for a manufacturer-provided Safety Data Sheet. All laboratory personnel must review this guide, receive specific training, and adhere to all institutional safety policies. The ultimate responsibility for safe laboratory practice rests with the individual researcher and their institution.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-methylbutan-1-ol. National Institutes of Health. Retrieved from [Link]

  • Capot Chemical. (2015, December 23). MSDS of 3-Amino-1-butanol. Retrieved from [Link]

Sources

discovery and history of 3-Amino-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-3-methyl-1-butanol: Synthesis, Properties, and Applications

Foreword

As a Senior Application Scientist, my experience in the field of synthetic chemistry has repeatedly demonstrated the pivotal role of versatile building blocks in the successful development of novel therapeutics. 3-Amino-3-methyl-1-butanol is one such molecule. Its unique structural features, a primary alcohol, and a tertiary amine, make it a valuable intermediate in the construction of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and applications of this important compound. The content herein is structured to offer not just a recitation of facts, but a logical narrative that explains the "why" behind the "how," reflecting an approach of self-validating systems in experimental design.

Introduction to 3-Amino-3-methyl-1-butanol

3-Amino-3-methyl-1-butanol, with the CAS number 42514-50-1, is an organic compound featuring a primary alcohol and a tertiary amine functional group.[1][2] Its structure, a butane backbone with a hydroxyl group at position 1 and an amino and two methyl groups at position 3, provides a unique combination of steric hindrance and functional reactivity. This makes it a sought-after intermediate in medicinal chemistry and organic synthesis.[3]

Synthetic Methodologies

While a singular, seminal publication detailing the initial discovery of 3-Amino-3-methyl-1-butanol is not readily apparent in the historical literature, its synthesis can be logically deduced from fundamental and well-established organic reactions. The primary routes to this and structurally similar amino alcohols involve the formation of a carbon-carbon bond followed by the introduction or modification of the amino and alcohol functionalities.

Synthesis via Nitroalkane Precursor (Henry Reaction)

A robust and widely applicable method for the synthesis of β-amino alcohols is through the reduction of a corresponding β-nitro alcohol.[4] The precursor, 3-methyl-3-nitro-1-butanol, can be synthesized via a Henry (nitroaldol) reaction. This reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound.[4]

Experimental Protocol: Synthesis of 3-Amino-3-methyl-1-butanol via Henry Reaction and Subsequent Reduction

Part A: Synthesis of 3-methyl-3-nitro-1-butanol

  • Reaction Setup: To a stirred solution of 2-nitropropane in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium hydroxide or triethylamine).

  • Addition of Carbonyl: Slowly add ethylene oxide to the reaction mixture at a controlled temperature. The high reactivity and gaseous nature of ethylene oxide require careful handling and a well-controlled reaction setup.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Work-up: Quench the reaction with a weak acid and extract the product with an organic solvent. Purify the crude product by distillation or column chromatography to obtain 3-methyl-3-nitro-1-butanol.

Part B: Reduction of 3-methyl-3-nitro-1-butanol

  • Catalytic Hydrogenation: Dissolve the purified 3-methyl-3-nitro-1-butanol in a solvent such as ethanol or methanol. Add a hydrogenation catalyst, for instance, Raney nickel or palladium on carbon (Pd/C).[4]

  • Hydrogenation: Place the reaction mixture in a high-pressure vessel (autoclave) and introduce hydrogen gas at a specified pressure.

  • Reaction Monitoring and Work-up: After the reaction is complete (monitored by TLC or GC), filter off the catalyst. Remove the solvent under reduced pressure to yield 3-Amino-3-methyl-1-butanol. Further purification can be achieved by distillation.[4]

Synthesis via Grignard Reaction

An alternative and powerful method for C-C bond formation is the Grignard reaction.[5] The synthesis of 3-Amino-3-methyl-1-butanol can be envisioned through the reaction of a Grignard reagent with ethylene oxide.[5][6]

Experimental Protocol: Synthesis of 3-Amino-3-methyl-1-butanol via Grignard Reaction

  • Preparation of Grignard Reagent: Prepare a Grignard reagent from a suitable haloamine precursor, such as a protected 2-amino-2-methylpropyl halide. The amino group must be protected to prevent it from reacting with the Grignard reagent.

  • Reaction with Ethylene Oxide: Add the prepared Grignard reagent to a solution of ethylene oxide in an ethereal solvent (e.g., diethyl ether or THF) at low temperature.[5][6]

  • Work-up and Deprotection: After the reaction is complete, quench it with an aqueous acid solution. This will protonate the resulting alkoxide and remove the protecting group from the amine, yielding 3-Amino-3-methyl-1-butanol.

  • Purification: The final product can be purified by distillation.

Comparative Analysis of Synthetic Routes
Method Starting Materials Advantages Disadvantages
Henry Reaction & Reduction 2-Nitropropane, Ethylene OxideReadily available starting materials, well-established reaction.Use of highly reactive and potentially hazardous ethylene oxide, multi-step process.
Grignard Reaction Protected 2-amino-2-methylpropyl halide, Ethylene OxideDirect C-C bond formation, can be a one-pot reaction.Requires protection and deprotection of the amino group, Grignard reagents are sensitive to moisture and protic solvents.

Diagram of Synthetic Workflow: Henry Reaction Route

G cluster_0 Part A: Henry Reaction cluster_1 Part B: Reduction 2-Nitropropane 2-Nitropropane Henry Reaction Henry Reaction 2-Nitropropane->Henry Reaction Ethylene Oxide Ethylene Oxide Ethylene Oxide->Henry Reaction Base Catalyst Base Catalyst Base Catalyst->Henry Reaction 3-Methyl-3-nitro-1-butanol 3-Methyl-3-nitro-1-butanol Henry Reaction->3-Methyl-3-nitro-1-butanol Catalytic Hydrogenation Catalytic Hydrogenation 3-Methyl-3-nitro-1-butanol->Catalytic Hydrogenation 3-Amino-3-methyl-1-butanol 3-Amino-3-methyl-1-butanol Catalytic Hydrogenation->3-Amino-3-methyl-1-butanol

Caption: Workflow for the synthesis of 3-Amino-3-methyl-1-butanol.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a compound is crucial for its application in research and development.

PropertyValue
CAS Number 42514-50-1[1]
Molecular Formula C5H13NO[1]
Molecular Weight 103.16 g/mol [7]
Boiling Point 179.2°C at 760 mmHg[3]
Density 0.918 g/cm³[3]
Flash Point 62.1°C[3]

Characterization of 3-Amino-3-methyl-1-butanol is typically achieved through standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Diagram of Characterization Workflow

G Crude Product Crude Product Purification Purification Crude Product->Purification Purified Product Purified Product Purification->Purified Product Spectroscopic Analysis Spectroscopic Analysis Purified Product->Spectroscopic Analysis Structure Confirmation Structure Confirmation Spectroscopic Analysis->Structure Confirmation

Caption: Logical flow for the purification and characterization of 3-Amino-3-methyl-1-butanol.

Applications in Drug Discovery and Development

3-Amino-3-methyl-1-butanol serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its presence is noted in several patents for the preparation of biologically active molecules. For instance, it has been used as a starting material in the synthesis of pyrazine derivatives, which are of interest in medicinal chemistry.[8][9] The tertiary amine and primary alcohol functionalities allow for a wide range of chemical modifications, enabling the construction of diverse molecular scaffolds. While direct therapeutic applications of 3-Amino-3-methyl-1-butanol itself are not documented, its role as a key intermediate underscores its importance in the drug discovery pipeline.[3] The structurally related (R)-3-aminobutanol is a key intermediate in the synthesis of the anti-HIV drug Dolutegravir, highlighting the significance of small chiral amino alcohols in the development of modern therapeutics.[10][11][12][13][14]

Conclusion

3-Amino-3-methyl-1-butanol is a versatile and valuable building block in organic synthesis, particularly within the pharmaceutical industry. While its direct historical discovery is not prominently documented, its synthesis is achievable through well-established and reliable chemical transformations. The methodologies presented in this guide, based on fundamental principles of organic chemistry, provide a solid foundation for its preparation and utilization in a research and development setting. As the demand for novel and complex drug molecules continues to grow, the importance of such adaptable intermediates will undoubtedly increase.

References

Sources

Methodological & Application

Application Notes & Protocols: (S)-3-Amino-3-methyl-1-butanol as a Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of (S)-3-amino-3-methyl-1-butanol, a pivotal chiral building block in modern asymmetric synthesis. Moving beyond a simple catalog of reactions, this document elucidates the mechanistic underpinnings of its utility, offering field-proven insights and detailed, replicable protocols for its application. We will dissect its role in the formation of highly effective chiral catalysts, its application as a transient chiral auxiliary, and its incorporation as a foundational stereoclinic element in complex target molecules. This guide is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this versatile synthon for the efficient construction of enantiomerically pure compounds.

Introduction: The Strategic Value of C₅ Chiral Amino Alcohols

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless. Chiral building blocks, or synthons, serve as foundational elements, embedding stereochemical information into a molecule from an early stage, often circumventing challenging and costly resolution steps. Among these, small, sterically defined amino alcohols are particularly prized for their bifunctional nature, which allows for the creation of rigid, predictable transition states in asymmetric transformations.

(S)-3-Amino-3-methyl-1-butanol, with its primary amine and primary alcohol separated by a quaternary stereocenter, represents a uniquely valuable synthon. This structural arrangement offers a combination of steric hindrance and coordinating functionality that has proven instrumental in a variety of stereoselective reactions. Its applications are diverse, ranging from the synthesis of chiral ligands for asymmetric catalysis to its direct incorporation into pharmaceutically active molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, supported by detailed experimental protocols.

Physicochemical and Stereochemical Properties

The precise stereochemical and physical properties of (S)-3-amino-3-methyl-1-butanol are fundamental to its application. These properties dictate its reactivity, solubility, and handling characteristics.

PropertyValueSource
Molecular Formula C₅H₁₃NO-
Molecular Weight 103.16 g/mol -
Appearance Colorless to light yellow liquid or low melting solid
CAS Number 144349-33-7
Boiling Point 85-87 °C (12 mmHg)
Melting Point 30-33 °C
Density 0.939 g/mL at 25 °C
Optical Rotation ([α]D) -4.5 to -2.5 deg (c=1, MeOH)

Core Application: Synthesis of Chiral Oxazaborolidine Catalysts

One of the most powerful applications of (S)-3-amino-3-methyl-1-butanol is in the synthesis of chiral oxazaborolidine catalysts. These catalysts are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, a cornerstone transformation in organic synthesis. The most well-known of these is the Corey-Bakshi-Shibata (CBS) catalyst. The methyl group at the stereocenter provides the necessary steric bulk to create a highly organized, six-membered ring transition state with the borane and ketone, ensuring high facial selectivity.

Workflow for CBS Catalyst Formation and Use

The following diagram illustrates the logical flow from the chiral amino alcohol to the final chiral product.

cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Workup & Purification A (S)-3-Amino-3-methyl-1-butanol D (S)-Methyl CBS Oxazaborolidine Catalyst A->D B Borane Source (e.g., BH3-THF) B->D C Anhydrous Solvent (THF) C->D G Chiral Secondary Alcohol D->G Catalytic cycle E Prochiral Ketone E->G F Stoichiometric Borane F->G H Quench (e.g., Methanol) G->H I Extraction H->I J Chromatography I->J K Enantiomerically Enriched Product J->K

Caption: Workflow for CBS reduction using a catalyst derived from (S)-3-amino-3-methyl-1-butanol.

Protocol 1: In Situ Preparation of (S)-Methyl-CBS Catalyst and Asymmetric Reduction of Acetophenone

This protocol describes the in situ formation of the catalyst followed by the enantioselective reduction of a model ketone. The "in situ" approach is often preferred for its operational simplicity.

Materials:

  • (S)-3-Amino-3-methyl-1-butanol

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Catalyst Formation:

    • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add (S)-3-amino-3-methyl-1-butanol (258 mg, 2.5 mmol, 0.1 eq).

    • Add 10 mL of anhydrous THF and cool the solution to 0 °C in an ice bath.

    • Slowly add 1 M BH₃·THF solution (3.0 mL, 3.0 mmol, 0.12 eq) dropwise over 10 minutes. Vigorous hydrogen evolution will be observed.

    • Stir the resulting clear solution at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the bicyclic oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • Cool the catalyst solution to -20 °C (acetonitrile/dry ice bath).

    • In a separate flask, prepare a solution of acetophenone (3.0 g, 25 mmol, 1.0 eq) in 15 mL of anhydrous THF.

    • Add the acetophenone solution dropwise to the cold catalyst solution over 20 minutes.

    • To this mixture, add 1 M BH₃·THF solution (20 mL, 20 mmol, 0.8 eq) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below -15 °C.

    • Stir the reaction mixture at -20 °C for an additional 2 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (10 mL) at -20 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether (50 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The crude (S)-1-phenylethanol can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched product. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Causality and Insights:

  • Why anhydrous conditions? Borane reagents are highly water-sensitive. Any moisture will consume the borane and deactivate the catalyst.

  • Why slow addition of BH₃·THF? The reaction between the amino alcohol and borane is exothermic and liberates hydrogen gas. Slow addition maintains control over the reaction rate and temperature.

  • Why pre-form the catalyst? Allowing the amino alcohol and borane to react before adding the ketone ensures the active catalytic species is present, leading to higher enantioselectivity.

  • Why -20 °C? Lower temperatures enhance the rigidity of the transition state assembly, leading to higher enantiomeric excess (ee).

Application as a Chiral Auxiliary

Beyond catalysis, (S)-3-amino-3-methyl-1-butanol can be employed as a chiral auxiliary. In this role, it is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective reaction. The steric bulk of the auxiliary effectively shields one face of the molecule, forcing the incoming reagent to attack from the less hindered face. After the transformation, the auxiliary is cleaved and can often be recovered.

Logical Flow for Chiral Auxiliary-Mediated Alkylation

A Prochiral Carboxylic Acid D Chiral Amide Intermediate A->D B (S)-3-Amino-3-methyl-1-butanol B->D C Coupling Reagent C->D G Diastereomerically Enriched Product D->G 1. Deprotonation E Base (e.g., LDA) E->G F Electrophile (e.g., Benzyl Bromide) F->G 2. Alkylation H Hydrolysis (Acidic or Basic) G->H I Chiral Carboxylic Acid H->I J Recovered Auxiliary H->J

Caption: General workflow for asymmetric alkylation using (S)-3-amino-3-methyl-1-butanol as a chiral auxiliary.

Incorporation into Target Molecules

The amino alcohol can also serve as a chiral scaffold, where its stereocenter is retained in the final target molecule. This is particularly common in the synthesis of ligands for medicinal chemistry or materials science. For example, it is a key precursor for the synthesis of certain (1,3)-oxazinane derivatives, which are valuable intermediates in drug discovery.

Conclusion

(S)-3-Amino-3-methyl-1-butanol is a powerful and versatile tool in the arsenal of the synthetic chemist. Its utility in forming robust and highly selective CBS catalysts is well-established, providing a reliable method for the synthesis of chiral alcohols. Furthermore, its application as a recoverable chiral auxiliary and as a direct chiral building block underscores its versatility. The protocols and insights provided herein serve as a practical guide for researchers to effectively harness the potential of this valuable synthon in the pursuit of complex, enantiomerically pure molecules.

References

Application Notes and Protocols: The Strategic Role of Chiral Amino Alcohols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 3-Amino-3-methyl-1-butanol and the Exemplary Case of (R)-3-Amino-1-butanol in HIV Therapeutics

Introduction: The Value of Chiral Scaffolds

In the intricate world of drug design and development, the spatial arrangement of atoms within a molecule is paramount to its biological function. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Amino alcohols, possessing both an amine and a hydroxyl group, are highly versatile chiral building blocks in this endeavor.[1]

The compound 3-Amino-3-methyl-1-butanol is a member of this valuable class of molecules.[2] Its structure, featuring a tertiary amine and a primary alcohol, makes it a valuable intermediate for creating diverse organic compounds and biologically active molecules.[3] While its broad utility in synthesizing specialty chemicals and its potential role in the preparation of pharmaceuticals like antiviral and anticancer agents are recognized, detailed public-domain literature on its specific, widespread applications in marketed drugs remains limited.[3]

To provide a comprehensive and practical guide, this document will focus on a closely related and extensively documented analogue: (R)-3-Amino-1-butanol . This chiral amino alcohol serves as a quintessential example of how a seemingly simple building block is a critical component in the synthesis of a blockbuster drug, thereby offering profound insights into the practical application of such molecules in medicinal chemistry.

Case Study: (R)-3-Amino-1-butanol – A Keystone in the Synthesis of Dolutegravir

(R)-3-Amino-1-butanol is a colorless or light-yellow liquid that is a key intermediate in the synthesis of numerous chiral drugs.[4][5] Its significance surged with the development of Dolutegravir (marketed as Tivicay), a second-generation HIV integrase strand transfer inhibitor (INSTI).[6][7] Dolutegravir has demonstrated excellent tolerability, limited drug interactions, and a high barrier to resistance, making it a preferred component of antiretroviral therapy.[6] The (R)-enantiomer of 3-amino-1-butanol is essential for constructing the chiral six-membered ring of Dolutegravir, which is fundamental to its biological activity.[7][8]

The demand for high-purity (R)-3-Amino-1-butanol is therefore substantial, with stringent requirements for both chemical purity (typically ≥99.0%) and enantiomeric purity (often requiring the (S)-isomer to be <0.15%).[7] This ensures efficiency in the subsequent synthetic steps and minimizes the formation of diastereomeric impurities that are difficult to remove.

Beyond its role in HIV therapeutics, (R)-3-amino-1-butanol has been reported as an intermediate in the synthesis of other important molecules, including the anti-tumor drug 4-methylcyclophosphamide and penem antibiotics.[4][5][8]

Synthetic Strategies for Enantiopure (R)-3-Amino-1-butanol

The synthesis of enantiopure (R)-3-amino-1-butanol is a topic of significant industrial and academic interest. Several synthetic routes have been developed, each with its own advantages and disadvantages. These can be broadly categorized as:

  • Chiral Pool Synthesis: Utilizing readily available, inexpensive chiral starting materials.

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity.

  • Resolution: Separating a racemic mixture into its constituent enantiomers.

A common and efficient approach starts from the commercially available (R)-3-aminobutanoic acid, leveraging the chiral pool. This method avoids costly resolution steps or the need for complex asymmetric catalysts.

Protocol 1: Synthesis of (R)-3-Amino-1-butanol from (R)-3-Aminobutanoic Acid

This protocol outlines a multi-step synthesis starting from (R)-3-aminobutanoic acid, involving esterification, amino group protection, reduction, and deprotection. This approach is favored for its high yield and excellent control over stereochemistry.[5]

Workflow Overview:

Synthesis of (R)-3-Amino-1-butanol A (R)-3-Aminobutanoic Acid B Methyl (R)-3-aminobutyrate A->B Esterification (MeOH, SOCl2) C N-Protected (R)-3-aminobutyrate B->C Protection (e.g., Cbz-Cl, Na2CO3) D N-Protected (R)-3-amino-1-butanol C->D Reduction (e.g., LiBH4) E (R)-3-Amino-1-butanol D->E Deprotection (e.g., H2, Pd/C)

Caption: Synthetic workflow for (R)-3-Amino-1-butanol.

Step 1: Esterification of (R)-3-Aminobutanoic Acid

  • Objective: To convert the carboxylic acid to a methyl ester to facilitate the subsequent reduction.

  • Procedure:

    • Suspend (R)-3-aminobutanoic acid (1.0 eq) in methanol (approx. 5 volumes).

    • Cool the mixture to 0-10 °C in an ice-water bath.

    • Slowly add thionyl chloride (1.3 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, warm the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC or HPLC).

    • Concentrate the reaction mixture under reduced pressure to obtain methyl (R)-3-aminobutyrate hydrochloride as a crude product.[4][5]

Step 2: Protection of the Amino Group

  • Objective: To protect the amine to prevent side reactions during the reduction step. A common protecting group is the carbobenzyloxy (Cbz) group.

  • Procedure:

    • Dissolve the crude methyl (R)-3-aminobutyrate hydrochloride in water (approx. 8 volumes).

    • Add sodium carbonate (2.0 eq) to the solution and stir until dissolved.

    • Cool the mixture to 0-10 °C.

    • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature between 0-10 °C.

    • Allow the reaction to warm to room temperature (20-30 °C) and stir for 3-4 hours until completion.

    • Extract the aqueous solution with dichloromethane (2 x 4 volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Cbz protected ester.[4][9]

Step 3: Reduction of the Ester

  • Objective: To selectively reduce the ester to a primary alcohol.

  • Procedure:

    • Dissolve the N-Cbz protected ester (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF).

    • Cool the solution to 0-10 °C.

    • Add a reducing agent such as lithium borohydride (LiBH₄, 1.5 eq) portion-wise.

    • Stir the reaction at room temperature until the ester is fully consumed.

    • Carefully quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1M HCl).

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield N-Cbz-(R)-3-amino-1-butanol.[5]

Step 4: Deprotection of the Amino Group

  • Objective: To remove the Cbz protecting group to yield the final product.

  • Procedure:

    • Dissolve the N-Cbz protected amino alcohol in ethanol (approx. 4 volumes).

    • Add a palladium on carbon catalyst (10 wt% Pd/C, approx. 5% by weight of the substrate).

    • Subject the mixture to hydrogenation (H₂ gas, 0.4-0.6 MPa) in a suitable pressure vessel.

    • Heat the reaction to 50-60 °C and maintain stirring until the starting material is consumed.

    • Filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final product, (R)-3-amino-1-butanol, as an oily substance.[5][6]

Summary of Synthesis Data:

StepReactionKey ReagentsTypical YieldTypical Purity (ee%)
1EsterificationMethanol, Thionyl Chloride>98%>99.5%
2N-ProtectionBenzyl Chloroformate, Na₂CO₃~95%>99.5%
3ReductionLithium Borohydride~90%>99.5%
4DeprotectionH₂, Pd/C~96%>99.5%

Note: Yields and purities are illustrative and based on reported procedures.[5] Actual results may vary based on reaction scale and conditions.

Application in Drug Synthesis: Incorporation into Dolutegravir

Once synthesized, the high-purity (R)-3-amino-1-butanol is used as a key chiral synthon in the multi-step synthesis of Dolutegravir. The primary alcohol is typically activated (e.g., by mesylation) to facilitate a nucleophilic substitution reaction, while the amino group is involved in the formation of the core heterocyclic ring system of the drug.

The precise stereochemistry of the (R)-3-amino-1-butanol is critical as it dictates the three-dimensional orientation of the side chain in the final Dolutegravir molecule. This orientation is essential for the drug's ability to bind effectively to the active site of the HIV integrase enzyme.

Mechanism of Action: Dolutegravir

Dolutegravir functions by inhibiting the strand transfer step of HIV DNA integration, which is a crucial part of the viral replication cycle. It binds to the active site of the integrase enzyme, chelating essential magnesium ions and preventing the viral DNA from being incorporated into the host cell's genome.

Dolutegravir_MoA cluster_virus HIV Replication Cycle cluster_drug Drug Action ViralRNA Viral RNA ViralDNA Viral DNA ViralRNA->ViralDNA Reverse Transcription Integrase HIV Integrase Enzyme ViralDNA->Integrase Binds to Integration Integration into Host DNA Dolutegravir Dolutegravir Dolutegravir->Integrase Inhibits Integrase->Integration Catalyzes Block Blockage of Active Site Integrase->Block Block->Integration Prevents

Caption: Dolutegravir's mechanism of action.

Conclusion

While 3-Amino-3-methyl-1-butanol represents a potentially valuable chiral building block, the detailed case study of (R)-3-amino-1-butanol provides a powerful and concrete example of the critical role such molecules play in modern medicinal chemistry. Its synthesis, requiring careful control of stereochemistry, and its indispensable role in the production of the life-saving antiretroviral drug Dolutegravir, highlight the profound impact of chiral intermediates in drug development. The protocols and strategies discussed herein underscore the necessity for robust, scalable, and efficient synthetic methods to produce these high-purity materials, which form the very foundation of many modern pharmaceuticals.

References

  • ChemBK . (2024). R-3-amino-1-butanol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Amino Alcohols as Chiral Building Blocks. Retrieved from [Link]

  • Der Pharma Chemica . (2017). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Retrieved from [Link]

  • Medicines for All Institute (M4ALL) . (2019). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

  • Patsnap . (n.d.). Preparation method of (R)-3-amino butanol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Enhancing Drug Synthesis: The Advantage of High-Purity (R)-3-Amino-1-Butanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • National Center for Biotechnology Information . (n.d.). 3-Amino-3-methylbutan-1-ol. PubChem Compound Database. Retrieved from [Link]

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Application Note: The Strategic Role of (R)-3-Amino-1-butanol in the Convergent Synthesis of Dolutegravir

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Importance of a Chiral Building Block

Dolutegravir (DTG) stands as a cornerstone in the modern treatment of HIV-1 infection. As a second-generation integrase strand transfer inhibitor (INSTI), it offers a high genetic barrier to resistance, potent antiviral activity, and a favorable clinical profile.[1][2] The global health imperative to provide widespread access to this essential medicine has placed significant focus on developing efficient, scalable, and economically viable synthetic routes.

At the heart of Dolutegravir's molecular architecture is a complex tricyclic core. The construction of this core is a critical phase in its synthesis, and it relies heavily on a key chiral building block: (R)-3-Amino-1-butanol . This application note provides an in-depth guide to the use of this crucial intermediate, explaining the mechanistic rationale behind its selection and providing detailed protocols for its application in the synthesis of Dolutegravir's core structure.

A Note on Nomenclature: The precursor of interest and the focus of this document is (R)-3-Amino-1-butanol. It is a bifunctional chiral molecule essential for establishing the correct stereochemistry of Dolutegravir. This corrects the potential typo in initial search queries for "3-Amino-3-methyl-1-butanol".

The strategic importance of (R)-3-Amino-1-butanol lies in its ability to participate in a tandem reaction sequence, efficiently and diastereoselectively forming the fused oxazine ring system that is characteristic of Dolutegravir.[2][3]

The Core Reaction: Constructing the Tricyclic Pyrido[1',2':4,5]pyrazino[2,1-b][4][5]oxazine System

The synthesis of Dolutegravir is a convergent process where pre-synthesized fragments are combined. The introduction of (R)-3-Amino-1-butanol marks the key step where the linear pyridone precursor is transformed into the rigid, three-dimensional tricyclic core.

Mechanistic Rationale: A Tale of Two Functional Groups

The efficacy of (R)-3-Amino-1-butanol stems from its bifunctional nature. The molecule contains both a primary amine (-NH₂) and a primary alcohol (-OH) group. This allows for a sequential, one-pot transformation:

  • Condensation: The primary amine of (R)-3-Amino-1-butanol reacts with an aldehyde group on the pyridone precursor (specifically, a derivative of 4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine). This reaction typically forms an intermediate imine or aminal.

  • Intramolecular Cyclization: The hydroxyl group at the other end of the aminobutanol molecule then acts as a nucleophile, attacking the carbon of the imine or a related electrophilic center. This intramolecular reaction forges the oxazine ring, locking the structure into the required tricyclic system with the correct stereochemistry at two chiral centers.

This tandem process is highly efficient and is a cornerstone of the established GlaxoSmithKline (GSK) synthesis and its subsequent adaptations.[4][5]

Visualizing the Key Transformation

The following workflow illustrates the reaction between the pyridone aldehyde precursor and (R)-3-Amino-1-butanol to form the pivotal tricyclic intermediate.

G cluster_0 Reactants cluster_1 Reaction Sequence cluster_2 Product PBA Pyridone Aldehyde (e.g., from Acetal Precursor) Condensation Step 1: Condensation (Amine + Aldehyde) PBA->Condensation RAB (R)-3-Amino-1-butanol RAB->Condensation Cyclization Step 2: Intramolecular Cyclization (Hydroxyl Attack) Condensation->Cyclization Forms intermediate aminal/imine Tricycle Tricyclic Core Intermediate ((4R,12aS)-isomer) Cyclization->Tricycle Diastereoselective ring formation

Caption: Workflow of the tandem condensation-cyclization reaction.

Protocol 1: Synthesis of the Tricyclic Core Intermediate

This protocol details the synthesis of the key intermediate, (4R,12aS)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][4][5]oxazine-9-carboxylic acid, a direct precursor in many Dolutegravir syntheses.[6]

Objective: To achieve efficient and diastereoselective cyclization of a pyridone precursor using (R)-3-Amino-1-butanol.

Materials and Reagents

ReagentCAS No.M.W.Notes
1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (Acetal)1335211-33-7345.29The stable precursor to the aldehyde.
(R)-3-Amino-1-butanol61477-40-589.14Chiral purity >99% e.e. is critical.
Acetonitrile (CH₃CN)75-05-841.05Anhydrous grade.
Methanesulfonic Acid (CH₃SO₃H)75-75-296.11Catalyst for deacetalization.
Acetic Acid (CH₃COOH)64-19-760.05Co-solvent/catalyst for cyclization.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry, nitrogen-purged reactor, charge the pyridone acetal precursor (1.0 eq).

  • Solvent Addition: Add acetonitrile (approx. 5 volumes, e.g., 5 mL per gram of starting material). Stir to form a suspension.

  • In Situ Aldehyde Generation: Add acetic acid (5 volumes) to the suspension. Cool the mixture to 15-20°C. Cautiously add methanesulfonic acid (approx. 0.3 eq). Stir the mixture for 2-3 hours. The reaction progress (disappearance of the acetal) should be monitored by HPLC or TLC. This step hydrolyzes the dimethyl acetal to generate the reactive aldehyde in situ.[5]

  • Addition of Chiral Amine: Once the deacetalization is complete, add (R)-3-Amino-1-butanol (approx. 2.5-3.0 eq) to the reaction mixture.[5]

  • Tandem Cyclization: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 12-15 hours. The condensation and subsequent cyclization occur during this step. Monitor the formation of the tricyclic product by HPLC.[5]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. Dilute the residue with a suitable solvent like dichloromethane (DCM) and wash with 1N hydrochloric acid to remove excess amine.[5] The organic layer is then washed, dried over sodium sulfate, filtered, and concentrated to yield the crude tricyclic intermediate, which can be purified further by crystallization.

In-Process Controls (IPCs) & Expected Outcomes
ParameterMethodSpecification
DeacetalizationHPLCStarting material < 2%
Cyclization CompletionHPLCTricyclic intermediate > 95% (area)
Expected Yield -75-85%
Expected Purity HPLC>98% (after crystallization)
Diastereomeric Ratio Chiral HPLC>99:1 (4R,12aS) : other isomers
Troubleshooting
IssueProbable CauseRecommended Action
Incomplete DeacetalizationInsufficient acid catalyst or water in the system.Add a small additional charge of methanesulfonic acid. Ensure use of anhydrous solvents.
Low Yield of Tricyclic ProductIncomplete cyclization; side reactions.Increase reflux time. Ensure stoichiometry of (R)-3-amino-1-butanol is correct.
Poor DiastereoselectivityIncorrect reaction temperature; impurities in starting material.Maintain strict temperature control during reflux. Verify the chiral purity of the (R)-3-amino-1-butanol.

Process Optimization & Continuous Flow

While the batch process described is robust, significant research has focused on optimization, particularly through continuous flow chemistry.[4][7][8]

  • Causality of Improvement: Continuous flow reactors offer superior heat and mass transfer compared to batch reactors. This allows for higher reaction temperatures to be used safely, dramatically reducing reaction times from many hours to mere minutes.[3][7]

  • Telescoping Steps: Flow chemistry enables "telescoping," where multiple reaction steps are performed sequentially in a continuous stream without isolating intermediates. The deacetalization and cyclization can be performed in two separate reactors connected in series, improving control and overall throughput.[4]

  • Economic Considerations: (R)-3-Amino-1-butanol is a primary cost driver in the overall synthesis of Dolutegravir, contributing nearly 30% of the total cost in some schemes.[3][7] Therefore, processes that use it efficiently, like optimized flow syntheses, are highly desirable for industrial-scale production.

Visualizing Batch vs. Flow Synthesis

G cluster_batch Batch Process cluster_flow Continuous Flow Process b1 Reactor: Deacetalization (2-3 hours) b2 Reactor: Add Amine, Cyclization (12-15 hours) b1->b2 b3 Work-up & Isolation b2->b3 f_in Reagents Pumped f1 Reactor 1: Deacetalization (~20 min) f_in->f1 f_add Amine Injected f1->f_add f2 Reactor 2: Cyclization (~55 min) f_add->f2 f_out Product Stream f2->f_out

Caption: Comparison of batch and continuous flow workflows.

Protocol 2: Preparation and Resolution of (R)-3-Amino-1-butanol

The chiral purity of (R)-3-Amino-1-butanol is paramount for the synthesis. While it can be purchased, an in-house preparation and resolution can be cost-effective. This protocol describes a classical resolution of the racemic amine.[9][10]

Objective: To isolate pure (R)-3-Amino-1-butanol from a racemic mixture via diastereomeric salt formation.

Materials and Reagents

ReagentCAS No.Notes
(R,S)-3-Amino-1-butanol (racemic)5856-63-3Starting material.
D-(-)-Tartaric Acid147-71-7Chiral resolving agent.
Methanol (MeOH)67-56-1Solvent for crystallization.
Potassium Carbonate (K₂CO₃)584-08-7Base for liberating the free amine.
Step-by-Step Procedure
  • Salt Formation: Dissolve racemic (R,S)-3-Amino-1-butanol (1.0 eq) in methanol (10 volumes). In a separate flask, dissolve D-(-)-tartaric acid (1.0 eq) in methanol (10 volumes), heating gently if necessary.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The (R)-3-amino-1-butanol-(D)-tartrate salt will begin to precipitate. Stir the resulting slurry at room temperature for 4-6 hours, then cool to 0-5°C and stir for another 2 hours to maximize precipitation.

  • Isolation of Diastereomeric Salt: Filter the solid precipitate and wash the filter cake with cold methanol. The solid is the desired diastereomeric salt. The undesired (S)-isomer remains in the filtrate.

  • Liberation of Free Amine: Suspend the isolated tartrate salt in a suitable solvent (e.g., dichloromethane). Add an aqueous solution of a base like potassium carbonate and stir vigorously until the solid dissolves.[10]

  • Extraction: Separate the organic layer. Extract the aqueous layer again with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free (R)-3-Amino-1-butanol as an oil.

  • Purity Check: Verify the chemical and chiral purity of the final product using HPLC and Chiral HPLC. A chiral purity of >99.8% is often achieved.[10]

Conclusion

(R)-3-Amino-1-butanol is more than just a reagent; it is the key that unlocks the complex, three-dimensional structure of Dolutegravir from a simpler, planar precursor. Its bifunctional nature enables an elegant and efficient tandem condensation-cyclization reaction that defines the core of the final active pharmaceutical ingredient. Understanding the causality behind its use and mastering the protocols for its application are fundamental for any scientist involved in the research and development of Dolutegravir and related compounds. Future innovations will likely focus on even more efficient syntheses of this critical chiral amine to further reduce the cost and environmental impact of producing this life-saving medication.

References

  • Ziegler, J., et al. (2018). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. Organic Process Research & Development. Available at: [Link]

  • Mpanza, T., et al. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. ACS Omega. Available at: [Link]

  • Li, X., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Journal of the Chinese Chemical Society. Available at: [Link]

  • Jayachandra, S., et al. (2018). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica. Available at: [Link]

  • Yoshida, H., et al. (2019). Practical and Scalable Synthetic Method for Preparation of Dolutegravir Sodium. Organic Process Research & Development. Available at: [Link]

  • ChemistryViews (2021). New Synthesis of HIV Drug Dolutegravir Sodium. ChemistryViews. Available at: [Link]

  • Request PDF (n.d.). Development of Synthetic Routes to Dolutegravir. ResearchGate. Available at: [Link]

  • Patsnap (n.d.). Synthesis method of dolutegravir key intermediate. Eureka. Available at: [Link]

  • Google Patents (n.d.). Process for the preparation of Dolutegravir. US9573965B2.
  • MDPI (2018). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Molecules. Available at: [Link]

  • Mpanza, T., et al. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. National Institutes of Health. Available at: [Link]

  • Bentham Science (2017). An Improved Preparation of (R)-3-Aminobutanol, a Key Intermediate for the Synthesis of Dolutegravir Sodium. Letters in Drug Design & Discovery. Available at: [Link]

  • Quick Company (n.d.). Improved Process For The Preparation Of Dolutegravir. Patents. Available at: [Link]

  • Rao, Y.S., et al. (2017). An Improved Preparation of (R)-3-Aminobutanol, a Key Intermediate for the Synthesis of Dolutegravir Sodium. Letters in Drug Design & Discovery. Available at: [Link]

  • Google Patents (n.d.). An improved process for the preparation of Dolutegravir. US20160108058A1.
  • Der Pharma Chemica (2018). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica. Available at: [Link]

  • ResearchGate (n.d.). An Improved Preparation of (R)-3-Aminobutanol, a Key Intermediate for the Synthesis of Dolutegravir Sodium. Request PDF. Available at: [Link]

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Application Notes & Protocols: N-Protection of 3-Amino-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the strategic manipulation of functional groups is paramount. Amines, being nucleophilic and basic, often require temporary masking or "protection" to prevent undesired side reactions during multi-step syntheses.[1][2] The choice of an appropriate protecting group is a critical decision that can significantly influence the efficiency, yield, and success of a synthetic route. This guide focuses on the N-protection of 3-Amino-3-methyl-1-butanol, a valuable chiral building block. The tertiary carbon adjacent to the primary amine presents a degree of steric hindrance, which necessitates careful consideration of reaction conditions to achieve efficient protection.

This document provides a detailed examination of three widely-used amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—and offers specific, field-proven protocols for their application to 3-Amino-3-methyl-1-butanol.

Pillar 1: Strategic Selection of the N-Protecting Group

The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions planned for subsequent steps, and readily removable under mild conditions that do not affect other functionalities in the molecule.[3] The concept of "orthogonality," where one protecting group can be removed selectively in the presence of another, is a cornerstone of modern synthesis.[3][4][5]

The Boc Group (tert-Butyloxycarbonyl)

The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its robustness and straightforward application.[3][6]

  • Introduction: Typically installed using di-tert-butyl dicarbonate ((Boc)₂O), a stable and easy-to-handle solid.[7] The reaction proceeds under neutral or basic conditions.[3]

  • Stability: Exceptionally stable to basic conditions, nucleophiles, and catalytic hydrogenolysis, making it compatible with a vast array of synthetic transformations.[8]

  • Cleavage: Removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in solvents like methanol or ethyl acetate.[7][9][10] The mechanism involves formation of a transient tert-butyl cation, which necessitates the use of scavengers (e.g., anisole) in sensitive substrates to prevent unwanted alkylation.[9][10]

The Cbz Group (Benzyloxycarbonyl)

The Cbz group (also abbreviated as Z) is a foundational protecting group in peptide chemistry and remains highly relevant in general organic synthesis.[1][11][12]

  • Introduction: Installed using benzyl chloroformate (Cbz-Cl), a reactive liquid that requires basic conditions (e.g., NaHCO₃ or Na₂CO₃) to neutralize the HCl byproduct.[1][12]

  • Stability: Stable under mildly acidic and basic conditions.

  • Cleavage: Its primary advantage is its clean removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[1][5][12] This process releases the free amine, toluene, and carbon dioxide, which are easily removed.[1] This makes the Cbz group orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. Acid-mediated deprotection is also possible but often requires harsher conditions.[11][13]

The Fmoc Group (9-Fluorenylmethyloxycarbonyl)

The Fmoc group is renowned for its lability under mild basic conditions, making it a cornerstone of modern solid-phase peptide synthesis (SPPS).[14][15][16]

  • Introduction: Typically introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[4][15] Fmoc-OSu is often preferred due to its greater stability.[4]

  • Stability: Stable to acidic conditions and catalytic hydrogenolysis, rendering it orthogonal to both Boc and Cbz groups.[4]

  • Cleavage: Readily cleaved by treatment with a mild secondary amine base, most commonly a 20% solution of piperidine in dimethylformamide (DMF).[14][15] The deprotection mechanism proceeds through an E1cB-type elimination.

Data Summary: Comparative Analysis of Protecting Groups
Protecting GroupCommon ReagentIntroduction ConditionsCleavage ConditionsOrthogonal To
Boc (Boc)₂ONeutral or basic (e.g., NEt₃, NaOH, DMAP)Strong Acid (e.g., TFA, HCl)[9][17]Cbz, Fmoc
Cbz Cbz-ClBasic (e.g., NaHCO₃, Na₂CO₃)[1]Catalytic Hydrogenolysis (H₂/Pd-C)[1][5]Boc, Fmoc
Fmoc Fmoc-Cl, Fmoc-OSuBasic (e.g., NaHCO₃, DIPEA)Mild Base (e.g., 20% Piperidine in DMF)[4][15]Boc, Cbz

Pillar 2: Mechanistic Insights into N-Protection

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The protection of an amine with these reagents is fundamentally a nucleophilic acyl substitution reaction.

Boc Protection Mechanism

The nitrogen lone pair of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3][18] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable species subsequently decomposes into gaseous carbon dioxide and tert-butanol.[3][18]

Caption: Mechanism of Boc protection of a primary amine.

Cbz Protection Mechanism

The amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzyl chloroformate.[1][19] This forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion as the leaving group. A base is required to neutralize the generated HCl, driving the reaction to completion.[1]

Caption: Mechanism of Cbz protection of a primary amine.

Fmoc Protection Mechanism

Similar to Cbz protection, the amine attacks the carbonyl carbon of Fmoc-Cl.[4] The resulting tetrahedral intermediate collapses to expel chloride, and the generated HCl is neutralized by a base.

Caption: Mechanism of Fmoc protection of a primary amine.

Pillar 3: Experimental Protocols and Workflow

The following protocols have been optimized for the N-protection of 3-Amino-3-methyl-1-butanol.

General Experimental Workflow

Workflow start Dissolve Amine in Solvent add_base Add Base (if required) start->add_base add_reagent Add Protecting Reagent (e.g., (Boc)₂O, Cbz-Cl) add_base->add_reagent stir Stir at Specified Temperature & Time add_reagent->stir monitor Monitor Reaction (TLC / LC-MS) stir->monitor workup Aqueous Work-up (Quench, Extract, Wash) monitor->workup Upon Completion dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Chromatography / Recrystallization) concentrate->purify end Characterize Final Product (NMR, MS) purify->end

Caption: General experimental workflow for N-protection reactions.

Protocol 1: N-Boc-3-Amino-3-methyl-1-butanol

This protocol utilizes di-tert-butyl dicarbonate under standard basic conditions. The use of aqueous sodium hydroxide is effective and economical.

Materials:

  • 3-Amino-3-methyl-1-butanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-Amino-3-methyl-1-butanol (1.0 eq) in a 1:1 mixture of THF and water to a concentration of approximately 0.5 M.

  • Basification: Add sodium hydroxide (1.1 eq) to the solution and stir until it dissolves completely.

  • Addition of (Boc)₂O: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up: Concentrate the mixture under reduced pressure to remove the THF. Add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often pure enough for subsequent steps.

  • Purification (Optional): If necessary, purify the product by silica gel column chromatography.

Protocol 2: N-Cbz-3-Amino-3-methyl-1-butanol

This protocol uses benzyl chloroformate under Schotten-Baumann conditions.[4]

Materials:

  • 3-Amino-3-methyl-1-butanol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve 3-Amino-3-methyl-1-butanol (1.0 eq) and sodium carbonate (2.0 eq) in a 1:1 mixture of DCM and water.

  • Addition of Cbz-Cl: Cool the vigorously stirred biphasic mixture to 0 °C. Add benzyl chloroformate (1.1 eq) dropwise via a syringe, keeping the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Check for the disappearance of the starting amine by TLC.

  • Work-up: Separate the organic layer. Wash the organic layer with 1 M HCl (1x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to afford the N-Cbz protected product.

  • Purification (Optional): Purify by column chromatography on silica gel if impurities are present.

Protocol 3: N-Fmoc-3-Amino-3-methyl-1-butanol

This protocol is adapted from standard procedures for Fmoc protection in solution phase.[20]

Materials:

  • 3-Amino-3-methyl-1-butanol

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane or THF

  • Water (deionized)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve 3-Amino-3-methyl-1-butanol (1.0 eq) in a 2:1 mixture of dioxane and saturated aqueous NaHCO₃ solution.

  • Addition of Fmoc-Cl: Cool the solution to 0 °C. Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.

  • Reaction: Stir the mixture at room temperature for 12-18 hours.[4]

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with diethyl ether (2x) to remove impurities.

  • Acidification: Acidify the aqueous layer to pH ~2 with 1 M HCl, which will cause the N-Fmoc protected product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Pillar 4: Deprotection Strategies & Orthogonality

The strategic removal of the protecting group is as critical as its introduction.

  • Boc Deprotection: Typically achieved by stirring the protected compound in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 1-2 hours at room temperature.[9]

  • Cbz Deprotection: The most common method is catalytic hydrogenation. The Cbz-protected compound is dissolved in a solvent like methanol or ethanol, a catalytic amount of Palladium on Carbon (Pd/C, 5-10 mol%) is added, and the mixture is stirred under an atmosphere of hydrogen gas (from a balloon or a Parr shaker) until the reaction is complete.[1][5][11]

  • Fmoc Deprotection: Achieved by treating the protected amine with a 20% solution of piperidine in DMF at room temperature for 30 minutes.[15][21]

The orthogonality of these groups allows for selective deprotection in complex molecules.

Orthogonality Amine R-NH₂ Boc R-NH-Boc Amine->Boc (Boc)₂O Cbz R-NH-Cbz Amine->Cbz Cbz-Cl Fmoc R-NH-Fmoc Amine->Fmoc Fmoc-Cl Boc->Amine Acid (TFA) Cbz->Amine H₂ / Pd-C Fmoc->Amine Base (Piperidine)

Caption: Orthogonality of Boc, Cbz, and Fmoc protecting groups.

References

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  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
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  • Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]

  • Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available at: [Link]

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  • ResearchGate. Green Chemistry. Available at: [Link]

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Application Notes and Protocols for Amide Coupling Reactions with 3-Amino-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the successful amide coupling of 3-Amino-3-methyl-1-butanol. This primary amino alcohol presents unique challenges due to steric hindrance around the amino group, necessitating careful selection of coupling reagents and optimization of reaction conditions. This document explores the mechanistic basis for these challenges and offers field-proven strategies to achieve high-yield amide synthesis. Protocols using both modern uronium-based reagents and traditional carbodiimide methods are presented, along with guidance on protecting group strategies, reaction monitoring, and product purification. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction: The Challenge of Steric Hindrance

3-Amino-3-methyl-1-butanol is a valuable building block in medicinal chemistry and materials science, incorporating a chiral center and both nucleophilic amine and hydroxyl functionalities. The primary amino group, situated on a tertiary carbon, is sterically hindered, which significantly impacts the kinetics of amide bond formation.[1] Standard coupling protocols often result in low yields, slow reaction rates, or fail altogether.[2][3]

The core challenge lies in the accessibility of the nitrogen lone pair for nucleophilic attack on the activated carboxylic acid. The surrounding methyl and hydroxymethyl groups impede the approach of the electrophile, demanding highly reactive activated species and optimized conditions to drive the reaction to completion.

This guide will dissect the critical parameters for successful coupling and provide robust protocols to overcome these steric barriers.

Strategic Considerations for Coupling

The Critical Choice of Coupling Reagent

The selection of the coupling reagent is the most critical factor for successful amide bond formation with hindered amines like 3-Amino-3-methyl-1-butanol.

Uronium/Aminium Salts (Recommended for High Efficiency):

Reagents such as HATU, HBTU, and HCTU are highly effective for coupling sterically hindered amino acids and amines.[4][5][6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the preferred choice due to its high reactivity and ability to suppress epimerization.[4][5] These reagents react with the carboxylic acid to form a highly reactive OAt- or OBt-active ester, which is more susceptible to nucleophilic attack by the hindered amine.[4][6]

The mechanism of HATU activation involves the formation of a highly reactive acyl-OAt ester, a process facilitated by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

Carbodiimides (A Cost-Effective Alternative):

Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used, but often give lower yields with hindered substrates.[3][7] Their effectiveness can be enhanced by the addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP).[7] These additives form active esters that are more reactive than the O-acylisourea intermediate formed from the carbodiimide and carboxylic acid alone. However, for challenging substrates like 3-Amino-3-methyl-1-butanol, these methods may still prove less efficient than uronium-based reagents.[3]

To Protect or Not to Protect: The Hydroxyl Group

3-Amino-3-methyl-1-butanol possesses a primary alcohol. While the amino group is the more potent nucleophile, O-acylation to form an ester byproduct is a potential side reaction, particularly with highly activated carboxylic acids or under prolonged reaction times.

When to consider protection:

  • When using a large excess of the activated carboxylic acid.

  • If O-acylation is observed during initial test reactions.

  • When the desired amide product is of high value and maximizing yield is critical.

Recommended Protecting Groups for Alcohols: A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice as it is robust to many coupling conditions and can be readily removed with fluoride sources (e.g., TBAF) or acid.[8] Other options include benzyl (Bn) ethers, which are removed by hydrogenolysis.[9]

The general strategy involves:

  • Protection of the hydroxyl group of 3-Amino-3-methyl-1-butanol.

  • Amide coupling with the protected amino alcohol.

  • Deprotection of the hydroxyl group to yield the final product.

Reaction Parameters: Solvent, Base, and Temperature
  • Solvents: Anhydrous polar aprotic solvents are standard. N,N-Dimethylformamide (DMF) is the most common and effective solvent for these types of couplings.[10] Dichloromethane (DCM) can also be used.

  • Base: A non-nucleophilic, sterically hindered base is essential, especially with uronium reagents, to prevent unwanted side reactions. N,N-Diisopropylethylamine (DIPEA) is the base of choice.[4][11] Triethylamine (TEA) can also be used. Typically, 2-3 equivalents of the base are required.

  • Temperature: Most coupling reactions are initiated at 0 °C to control the initial exothermic activation of the carboxylic acid and then allowed to warm to room temperature.[10][12] In cases of very hindered substrates, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.[2][13]

Visualizing the Reaction Pathway and Workflow

Amide_Coupling_Mechanism Figure 1: Generalized Amide Coupling Mechanism Carboxylic_Acid R-COOH Carboxylic Acid Activated_Ester Activated Intermediate (e.g., OAt-Ester) Carboxylic_Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate Amino_Alcohol 3-Amino-3-methyl-1-butanol Amino_Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Amide_Product Desired Amide Product Tetrahedral_Intermediate->Amide_Product Collapse Byproducts Byproducts (e.g., HOBt, DCU) Tetrahedral_Intermediate->Byproducts

Caption: Generalized mechanism for amide bond formation.

Experimental_Workflow Figure 2: General Experimental Workflow Start Start Step1 Dissolve Carboxylic Acid in Anhydrous Solvent (DMF) Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add Coupling Reagent & Base (DIPEA) Step2->Step3 Step4 Stir for Activation (5-15 min) Step3->Step4 Step5 Add 3-Amino-3-methyl-1-butanol Step4->Step5 Step6 Warm to RT & Stir (2-24 h) Step5->Step6 Step7 Monitor Reaction (TLC/LC-MS) Step6->Step7 Step8 Aqueous Workup Step7->Step8 Step9 Purification (Column Chromatography) Step8->Step9 End Isolated Product Step9->End

Caption: A typical workflow for amide coupling reactions.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care. Anhydrous solvents are critical for the success of these reactions.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest yields, especially with valuable or complex carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 3-Amino-3-methyl-1-butanol (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to make a ~0.2 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at 0 °C for 10-15 minutes to allow for pre-activation.

  • In a separate vial, dissolve 3-Amino-3-methyl-1-butanol (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

Protocol 2: Carbodiimide-Mediated Coupling using EDC/HOBt

This protocol is a more cost-effective option, though it may require longer reaction times or gentle heating to achieve satisfactory conversion.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 3-Amino-3-methyl-1-butanol (1.2 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.5 eq)

  • DIPEA or TEA (3.0 eq)

  • Anhydrous DCM or DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.5 eq), and 3-Amino-3-methyl-1-butanol (1.2 eq).

  • Dissolve the components in anhydrous DCM or DMF (to make a ~0.2 M solution).

  • Add DIPEA or TEA (3.0 eq) and cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise to the stirred solution. A cloudy suspension may form (dicyclohexylurea if DCC is used, which is filtered off).

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-48 hours. If the reaction is sluggish, it can be gently heated to 40 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: a. If using DCM, wash the reaction mixture with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine. b. If using DMF, perform the extractive workup as described in Protocol 1. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary for Method Selection

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)Rationale & Field Insights
Relative Cost HigherLowerHATU is more expensive but often justified by higher yields and faster reactions, reducing downstream processing costs.
Typical Yields Good to Excellent (70-95%)Moderate to Good (40-80%)The highly reactive OAt-ester from HATU is more effective at overcoming the steric barrier.[4][6]
Reaction Time 2 - 24 hours12 - 48 hoursThe activation step is significantly faster with HATU.[5]
Side Reactions Guanidinylation of amine if HATU is in large excess.[4]Lower risk of major side reactions, but racemization can be a concern with chiral acids.Stoichiometric control is important for uronium reagents. HOBt helps suppress racemization in carbodiimide couplings.
Workup Difficulty Moderate (DMF removal)Easier (if in DCM)The water-soluble urea byproduct from EDC simplifies purification compared to DCC.

Conclusion and Best Practices

The successful acylation of the sterically hindered primary amine in 3-Amino-3-methyl-1-butanol is readily achievable with the appropriate selection of reagents and protocols. For maximizing yield and reaction efficiency, the use of a uronium salt coupling reagent such as HATU is strongly recommended. For routine syntheses where cost is a primary concern, a well-optimized EDC/HOBt protocol can provide acceptable results. The potential need for hydroxyl group protection should be assessed on a case-by-case basis. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining the desired amide product in high purity.

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Sources

A Validated HPLC Method for the Purity Analysis of 3-Amino-3-methyl-1-butanol via Pre-column Derivatization with Dansyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for 3-Amino-3-methyl-1-butanol. Due to its lack of a native UV-absorbing chromophore, direct analysis of this aliphatic amino alcohol is challenging.[1][2] To overcome this, a pre-column derivatization strategy using 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) is employed. This reaction quantitatively converts the primary amine into a highly stable and strongly fluorescent N-dansyl-sulfonamide adduct, enabling sensitive detection by both UV and fluorescence detectors.[1][3] The derivatized analyte is effectively separated from potential impurities and reagent-related peaks on a reversed-phase C18 column using a gradient elution. This document provides a detailed protocol for the derivatization procedure, the optimized chromatographic conditions, and a comprehensive method validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Introduction and Analytical Challenge

3-Amino-3-methyl-1-butanol is a chemical intermediate used in various synthetic applications, including the pharmaceutical industry.[7] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is critical for the safety and efficacy of the final product. The molecular structure of 3-Amino-3-methyl-1-butanol (Figure 1) reveals its primary analytical challenge: it is a small, polar aliphatic amine that does not possess a chromophore, rendering it essentially invisible to standard HPLC-UV detectors at typical concentration levels.[1][2][8] Furthermore, its polarity makes it poorly retained on conventional reversed-phase columns.

Chemical Structure of 3-Amino-3-methyl-1-butanol

Figure 1. Chemical Structure of 3-Amino-3-methyl-1-butanol.

To address this, pre-column derivatization is the method of choice.[9][10] This technique involves a chemical reaction to attach a UV-active or fluorescent "tag" to the analyte molecule prior to chromatographic analysis.[11] This not only facilitates sensitive detection but also increases the hydrophobicity of the analyte, leading to improved retention and chromatographic separation.[1] Dansyl chloride was selected for this application due to its high reactivity with primary amines and the exceptional stability of the resulting dansylated products.[12]

Principle of Dansylation

The derivatization process, known as dansylation, is a nucleophilic substitution reaction. The reaction must be conducted under alkaline conditions (pH 9.5-10.5) to ensure that the primary amino group of 3-Amino-3-methyl-1-butanol is in its unprotonated, nucleophilic state.[1] This free amine then attacks the highly electrophilic sulfonyl chloride group of dansyl chloride. This results in the formation of a stable, fluorescent sulfonamide bond and the release of hydrochloric acid (HCl), which is neutralized by the alkaline buffer, driving the reaction to completion.[1]

Caption: Chemical derivatization reaction of the analyte with Dansyl Chloride.

Materials and Methods

  • HPLC System with a gradient pump, autosampler, column thermostat, and a UV or Fluorescence detector.

  • Analytical Balance (4-decimal places)

  • pH Meter

  • Vortex Mixer

  • Class A Volumetric Glassware

  • 3-Amino-3-methyl-1-butanol Reference Standard (≥99.5% purity)

  • Dansyl Chloride (≥99.0% purity), Sigma-Aldrich or equivalent

  • Acetonitrile (ACN), HPLC gradient grade

  • Methanol (MeOH), HPLC grade

  • Sodium Bicarbonate (NaHCO₃), ACS grade

  • Sodium Carbonate (Na₂CO₃), anhydrous, ACS grade

  • Ammonium Hydroxide solution (NH₄OH), ~25%

  • Ammonium Acetate, HPLC grade

  • Water, HPLC grade or Milli-Q

ParameterCondition
HPLC Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size (e.g., InertSustain C18 or equivalent)
Mobile Phase A 20 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Fluorescence Detection Excitation: 340 nm, Emission: 525 nm

Note: The gradient may require optimization depending on the specific impurity profile of the sample.

Experimental Protocols

  • Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Dissolve 0.84 g of Sodium Bicarbonate and 1.06 g of Sodium Carbonate in 200 mL of HPLC water. Adjust pH to 9.8 if necessary.[1][12]

  • Dansyl Chloride Reagent (5 mg/mL): Accurately weigh 50 mg of Dansyl Chloride and dissolve in 10 mL of Acetonitrile. Prepare this solution fresh daily and protect it from light.

  • Quenching Solution (2% Ammonium Hydroxide): Dilute 8 mL of ~25% Ammonium Hydroxide solution to 100 mL with HPLC water.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 3-Amino-3-methyl-1-butanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with Diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh 25 mg of the 3-Amino-3-methyl-1-butanol sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Into a clean autosampler vial, add 50 µL of the Standard or Sample solution.

  • Add 100 µL of the Carbonate-Bicarbonate Buffer (pH 9.8).

  • Add 200 µL of the Dansyl Chloride Reagent (5 mg/mL).

  • Cap the vial and vortex thoroughly for 30 seconds.

  • Allow the reaction to proceed in the dark at room temperature for 60 minutes.

  • To quench the excess Dansyl Chloride, add 50 µL of the Quenching Solution.

  • Vortex again for 10 seconds.

  • The sample is now ready for HPLC injection.

Sources

Application and Protocol Guide: NMR Analysis of 3-Amino-3-methyl-1-butanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-3-methyl-1-butanol and its derivatives represent a critical class of chiral building blocks in modern drug discovery and development. Their structural motifs are prevalent in a wide array of pharmacologically active compounds, contributing to desired therapeutic effects through specific molecular interactions. The precise structural elucidation of these molecules, including stereochemistry, is paramount to understanding their function and ensuring the safety and efficacy of potential drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing unparalleled insight into molecular structure, connectivity, and conformation in solution.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the NMR analysis of 3-Amino-3-methyl-1-butanol derivatives. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offers field-proven insights, and grounds its protocols in authoritative standards.

Part 1: Foundational NMR Analysis of 3-Amino-3-methyl-1-butanol

A thorough understanding of the NMR spectra of the parent compound, 3-Amino-3-methyl-1-butanol, is the cornerstone for analyzing its more complex derivatives. The simplicity of this molecule allows for a clear assignment of its proton (¹H) and carbon (¹³C) signals, which will serve as a reference point for interpreting spectral changes upon derivatization.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical environment of each proton and carbon atom in 3-Amino-3-methyl-1-butanol dictates its characteristic chemical shift in the NMR spectrum. The following table summarizes the expected spectral data based on established principles of NMR spectroscopy and publicly available spectral databases.[1][2]

Atom/Group Position ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm)
Methyl (CH₃)₂C3~1.1Singlet~25-30
Methylene (CH₂)C2~1.6Triplet~45-50
Methylene (CH₂)C1~3.7Triplet~60-65
Amine (NH₂)N/AVariableBroad SingletN/A
Hydroxyl (OH)N/AVariableBroad SingletN/A

Note: The chemical shifts of amine and hydroxyl protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Step-by-Step Protocol: Standard 1D NMR Sample Preparation

The quality of the NMR data is directly contingent on meticulous sample preparation.[3] This protocol outlines the standard procedure for preparing a small organic molecule like 3-Amino-3-methyl-1-butanol for NMR analysis.[4][5]

Materials:

  • 3-Amino-3-methyl-1-butanol (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))[5]

  • High-quality 5 mm NMR tube and cap[5]

  • Pasteur pipette and bulb

  • Small vial

  • Filter plug (glass wool or Kimwipe)[3][6]

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[6] The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with key analyte resonances.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution.[3][6] Place a small plug of glass wool or a tightly packed piece of a Kimwipe into a Pasteur pipette.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube using the pipette. Avoid transferring any solid particles. The final sample height in the tube should be approximately 4-5 cm.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.[4]

  • Instrument Insertion: Wipe the exterior of the NMR tube clean before inserting it into the spectrometer's sample holder.

Workflow for NMR Sample Preparation

The following diagram illustrates the logical flow of the sample preparation process, emphasizing key decision points and actions.

G A Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) C Dissolve Sample in Vial (~0.6 mL solvent) A->C B Select Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) B->C D Is the solution clear? C->D E Filter through glass wool/Kimwipe plug D->E No F Transfer to 5 mm NMR Tube D->F Yes E->F G Cap, Label, and Clean Tube F->G H Ready for NMR Analysis G->H

Caption: Workflow for preparing a small molecule for NMR analysis.

Part 2: Analysis of a Representative Derivative - N-Benzoyl-3-amino-3-methyl-1-butanol

Derivatization of the parent amino alcohol can significantly alter its NMR spectrum. By acylating the amino group, for instance, we introduce new structural features and change the electronic environment of the original molecule. This section will explore the synthesis and subsequent NMR analysis of N-Benzoyl-3-amino-3-methyl-1-butanol.

Synthesis Overview

The synthesis of N-Benzoyl-3-amino-3-methyl-1-butanol is a straightforward acylation reaction. While a detailed synthetic protocol is beyond the scope of this application note, the general transformation involves reacting 3-Amino-3-methyl-1-butanol with benzoyl chloride in the presence of a base.

Expected Spectral Changes and Structural Elucidation with 2D NMR

The addition of the benzoyl group will induce predictable changes in the NMR spectrum. The most significant of these will be the downfield shift of the protons on the carbon adjacent to the newly formed amide nitrogen, a consequence of the electron-withdrawing nature of the carbonyl group.

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR experiments are indispensable.[7] Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly powerful.[8]

  • COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically through two or three bonds. This is invaluable for tracing out the carbon backbone of the molecule.

  • HSQC: This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.[9] Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, providing a direct and unambiguous assignment of carbon resonances.[10]

Protocol: Acquiring and Interpreting 2D COSY and HSQC Spectra

This protocol assumes that a standard 1D ¹H NMR spectrum has already been acquired and the sample is in the spectrometer.

Procedure:

  • Setup COSY Experiment:

    • Load the standard COSY pulse program on the spectrometer.

    • Set the spectral width to encompass all proton signals.

    • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Setup HSQC Experiment:

    • Load a standard HSQC pulse program (often a DEPT-edited HSQC is preferable as it provides information on the multiplicity of the carbon signals).[11]

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm for most organic molecules).

    • Acquire the data. The acquisition time for an HSQC will be longer than for a COSY experiment.

  • Data Processing and Interpretation:

    • Process the 2D data using the spectrometer's software, which typically involves Fourier transformation in both dimensions.

    • COSY Interpretation:

      • Identify the diagonal peaks, which correspond to the 1D ¹H spectrum.

      • Look for off-diagonal cross-peaks. A cross-peak between two diagonal peaks indicates that the corresponding protons are coupled.

      • Starting from an unambiguously assigned proton, "walk" along the carbon chain by identifying its coupling partners.

    • HSQC Interpretation:

      • Correlate each proton signal on one axis with the carbon signal on the other axis via the cross-peaks.

      • This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

Visualizing NMR Correlations

The following diagram illustrates the key correlations that would be observed in the COSY and HSQC spectra of N-Benzoyl-3-amino-3-methyl-1-butanol, aiding in its structural confirmation.

Caption: Key COSY and HSQC correlations for structural elucidation.

Part 3: Advanced Applications - Stereochemical Analysis

For chiral molecules like the derivatives of 3-Amino-3-methyl-1-butanol, determining the absolute configuration and enantiomeric purity is often a critical requirement. Advanced NMR techniques, sometimes in conjunction with chiral derivatizing agents or solvating agents, can provide this information.[12] For instance, the synthesis of diastereomeric derivatives using a chiral reagent like Mosher's acid allows for the differentiation of enantiomers by NMR due to their distinct chemical environments.[13]

Conclusion

NMR spectroscopy is an indispensable tool for the structural analysis of 3-Amino-3-methyl-1-butanol derivatives. A systematic approach, beginning with the foundational 1D analysis of the parent compound and progressing to advanced 2D techniques for complex derivatives, enables comprehensive and unambiguous structural elucidation. The protocols and insights provided in this guide are designed to empower researchers in their drug development endeavors by ensuring the scientific integrity of their molecular characterization.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Emory University. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • University College London. Sample Preparation. [Link]

  • University of Notre Dame. NMR Sample Preparation. [Link]

  • Wiley. 3-Amino-3-methyl-1-butanol. SpectraBase. [Link]

  • National Center for Biotechnology Information. 3-Amino-3-methylbutan-1-ol. PubChem. [Link]

  • PubMed. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265. [Link]

  • Wiley. 3-Amino-3-methyl-1-butanol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Fiveable. Advanced NMR Techniques and Applications. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • YouTube. (2013, January 18). How to interpret a HSQC NMR Spectrum. [Link]

  • University of Manitoba. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]

Sources

Application Notes & Protocols: Enzymatic Synthesis of (R)-3-amino-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Chiral amino alcohols are critical synthons in the pharmaceutical industry, with their stereochemistry often dictating biological activity. (R)-3-amino-1-butanol is a high-value building block, most notably serving as a key intermediate in the synthesis of the HIV integrase inhibitor, Dolutegravir.[1][2][3] Traditional chemical syntheses often require harsh conditions, expensive catalysts, and multi-step processes involving protecting groups.[3][4] Biocatalysis, particularly the use of enzymes, presents a highly efficient, selective, and environmentally benign alternative.[5][6] This guide provides a detailed exploration of the enzymatic synthesis of (R)-3-amino-1-butanol, focusing on the highly effective asymmetric reductive amination of 4-hydroxy-2-butanone catalyzed by an (R)-selective ω-transaminase. We present the scientific rationale behind the methodology, a detailed experimental protocol, and robust analytical procedures for product characterization.

Introduction: The Case for Biocatalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. (R)-3-amino-1-butanol is a prime example of a chiral intermediate whose demand is driven by its role in producing potent therapeutics. While chemical methods exist, they often suffer from drawbacks such as the use of expensive and toxic heavy metal catalysts and the need for complex purification steps.[3][4]

Enzymatic synthesis offers a compelling alternative, leveraging the inherent stereoselectivity of biocatalysts to produce the desired enantiomer with high purity under mild reaction conditions (ambient temperature and pressure).[5] For the synthesis of (R)-3-amino-1-butanol, transaminases (TAs), also known as aminotransferases, have emerged as powerful tools.[1][2] Specifically, (R)-selective ω-transaminases ((R)-ω-TAs) can catalyze the asymmetric transfer of an amino group from a donor molecule to the prochiral ketone, 4-hydroxy-2-butanone, yielding the target (R)-amino alcohol with excellent enantiomeric excess (e.e.).[2][7]

The Biocatalytic Pathway: Asymmetric Reductive Amination

The core of this application is the transaminase-catalyzed asymmetric synthesis. This reaction avoids the use of gaseous ammonia and high pressures often required in chemical reductive amination.[8][9]

The Mechanism of Action

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes. The reaction proceeds via a "ping-pong" mechanism:

  • First Half-Reaction: The amino donor (e.g., isopropylamine) binds to the PLP cofactor, forming an external aldimine. The amino group is transferred to the PLP, converting it to pyridoxamine-5'-phosphate (PMP) and releasing the ketone byproduct (e.g., acetone).

  • Second Half-Reaction: The ketone substrate (4-hydroxy-2-butanone) enters the active site and reacts with the PMP. The amino group is transferred from the PMP to the substrate, forming the chiral amine product, (R)-3-amino-1-butanol, and regenerating the PLP-enzyme complex for the next catalytic cycle.

The high stereoselectivity is dictated by the three-dimensional structure of the enzyme's active site, which orients the incoming ketone substrate in a specific way for the amine group to be added to only one face of the carbonyl.

Causality in Component Selection
  • Enzyme: An (R)-selective ω-transaminase is crucial. While (S)-selective transaminases are more common, several (R)-TAs have been identified from sources like Aspergillus terreus and Actinobacteria sp. or have been developed through protein engineering to enhance activity and stability.[1][7][10] Engineered variants often show significantly improved catalytic efficiency and substrate tolerance compared to wild-type enzymes.[7][11]

  • Substrate: 4-hydroxy-2-butanone is the prochiral ketone precursor to the target molecule.[1][3]

  • Amino Donor: Isopropylamine is a widely used and highly effective amino donor. Its use is advantageous because the byproduct, acetone, is volatile and can be easily removed, which helps to drive the reaction equilibrium towards product formation. D-alanine is another possible donor.[12]

  • Cofactor: Pyridoxal-5'-phosphate (PLP) is an essential cofactor that must be added to the reaction mixture to ensure the enzyme is in its active form.

The overall enzymatic reaction is depicted below.

G sub 4-Hydroxy-2-butanone (Substrate) enzyme (R)-selective ω-Transaminase + PLP sub->enzyme 1. Binds donor Isopropylamine (Amino Donor) donor->enzyme 2. Binds prod (R)-3-amino-1-butanol (Product) byprod Acetone (Byproduct) enzyme->prod 3. Releases enzyme->byprod 4. Releases

Caption: Transaminase-catalyzed synthesis of (R)-3-amino-1-butanol.

Detailed Experimental Protocol

This protocol outlines a general procedure for the gram-scale synthesis of (R)-3-amino-1-butanol. Optimization may be required depending on the specific transaminase used.

Materials and Reagents
  • (R)-selective ω-Transaminase (e.g., from Aspergillus terreus or an engineered variant)

  • 4-hydroxy-2-butanone (Substrate)

  • Isopropylamine (Amino Donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction vessel with temperature and pH control

  • Magnetic stirrer

Reaction Setup

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueNotes
Substrate Concentration100-200 mM (8.8-17.6 g/L)Higher concentrations may cause inhibition. A fed-batch strategy is recommended for >200 mM.[1][2]
Amino Donor1.0 M IsopropylamineA molar excess is used to drive the reaction equilibrium.
Enzyme Loading1-5% (w/v)Dependent on the specific activity of the enzyme preparation (lyophilizate, cell-free extract, etc.).
PLP Concentration1 mMEnsures saturation of the enzyme active sites.
Buffer100 mM Potassium PhosphateProvides a stable pH environment.
pH8.0 - 8.5Optimal for many transaminase reactions.
Temperature30 - 40 °CEnzyme-specific; consult the manufacturer's data sheet.
Reaction Time12 - 24 hoursMonitor for completion.
Step-by-Step Procedure
  • Buffer Preparation: Prepare 1 L of 100 mM potassium phosphate buffer and adjust the pH to 8.0 using 1 M NaOH.

  • Reaction Mixture Assembly: In a temperature-controlled reaction vessel, combine the phosphate buffer, isopropylamine, and PLP. Stir until all components are fully dissolved.

  • Enzyme Addition: Add the (R)-selective ω-transaminase to the reaction mixture and stir gently to dissolve.

  • Reaction Initiation: Start the reaction by adding the 4-hydroxy-2-butanone substrate. If using a fed-batch approach for high substrate concentrations, add the substrate incrementally over several hours.[1][2]

  • Reaction Monitoring: Maintain the reaction at the desired temperature (e.g., 35 °C) with constant stirring. Monitor the pH and adjust as necessary. Periodically take small aliquots to analyze for substrate conversion and product formation via HPLC or GC.

  • Reaction Termination: Once the reaction has reached completion (e.g., >95% conversion), terminate it by centrifuging to remove the enzyme (if using whole cells or insoluble enzyme) or by proceeding directly to extraction.

  • Product Extraction: Adjust the pH of the reaction mixture to >10 with NaOH to ensure the product is in its free base form. Extract the aqueous layer three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (R)-3-amino-1-butanol.

  • Purification (Optional): If necessary, the product can be further purified by fractional distillation under vacuum.[6]

Caption: General experimental workflow for enzymatic synthesis.

Analytical Methods for Product Characterization

Rigorous analysis is essential to validate the outcome of the synthesis. Both the chemical purity (conversion) and the stereochemical purity (enantiomeric excess) must be determined.

Determination of Conversion (HPLC)

Conversion can be monitored by observing the disappearance of the 4-hydroxy-2-butanone substrate peak and the appearance of the product peak using reversed-phase HPLC.

Determination of Enantiomeric Excess (Chiral HPLC)

Determining the enantiomeric excess (e.e.) is critical and requires a chiral stationary phase (CSP) or derivatization with a chiral reagent.[13][14] Direct analysis on a CSP is often preferred for its simplicity. However, since amino alcohols may lack a strong UV chromophore, derivatization can improve detection sensitivity.[13][15]

Protocol: Chiral HPLC Analysis via Derivatization

  • Derivatization: React a small sample of the purified product with a chiral derivatizing agent such as (R)-(+)-1-phenylethanesulfonyl chloride.[16] This converts the enantiomers into diastereomers, which can be separated on a standard achiral column.

  • HPLC Analysis: Analyze the resulting diastereomers using reversed-phase HPLC.

Table 2: Example Chiral HPLC Conditions

ParameterCondition (Post-derivatization)Reference
ColumnReversed-phase C18[16]
Mobile PhaseAcetonitrile:Water (80:20, v/v)[16]
Flow Rate1.0 mL/min[16]
Column Temperature30 °C[16]
DetectorUV at 254 nm[16]
Expected OutcomeBaseline separation of the two diastereomer peaks.

The enantiomeric excess is calculated using the peak areas (A) of the two enantiomers: e.e. (%) = [(A_R - A_S) / (A_R + A_S)] x 100

Table 3: Expected Results from Optimized Synthesis

MetricTarget ValueReference
Conversion>95%[1][2]
Enantiomeric Excess (e.e.)>99%[1][2]
Isolated Yield>85%[1]

Conclusion

The use of (R)-selective ω-transaminases provides a powerful and sustainable platform for the synthesis of enantiomerically pure (R)-3-amino-1-butanol. This biocatalytic method is characterized by high selectivity, mild operating conditions, and excellent yields, making it a superior alternative to many traditional chemical routes. By following the protocols and understanding the principles outlined in this guide, researchers can effectively implement this technology for the efficient production of this vital pharmaceutical intermediate.

References

  • Villegas-Torres, M. F., et al. (2018). Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. Biotechnology and Bioengineering. [Link]

  • Gao, X., et al. (2020). Reshaping the substrate binding region of (R)-selective ω-transaminase for asymmetric synthesis of (R)-3-amino-1-butanol. Applied Microbiology and Biotechnology. [Link]

  • Li, Z., et al. (2021). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. Angewandte Chemie. [Link]

  • Tang, G., et al. (2019). Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp. Journal of Biotechnology. [Link]

  • Liu, H., et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry. [Link]

  • Liu, H., et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry. [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Tang, G., et al. (2019). Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp. Journal of Biotechnology. [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Gao, X., et al. (2020). Reshaping the substrate binding region of (R)-selective ω-transaminase for asymmetric synthesis of (R)-3-amino-1-butanol. Bohrium. [Link]

  • Mylan Laboratories Ltd. (2018). Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.
  • Gao, X., et al. (2020). Time courses of asymmetric synthesis of (R)-3-amino-1-butanol by WT AtTA and AtTA-M5. ResearchGate. [Link]

  • Der Pharma Chemica. (2016). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica. [Link]

  • Shanghai Jiaotong University. (2014). Biological preparation method of R-3-aminobutanol.
  • Zhejiang University. (2016). A kind of separation detection method of 3-aminobutanol enantiomer.
  • Zhejiang Ausun Pharmaceutical Co., Ltd. (2016). HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Nucleophilic Addition of 3-Amino-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Amino-3-methyl-1-butanol. This guide is designed to provide in-depth, field-proven insights into its nucleophilic addition reactions. We will explore the causality behind experimental choices and offer robust troubleshooting strategies to overcome common challenges in the laboratory.

Introduction to 3-Amino-3-methyl-1-butanol in Synthesis

3-Amino-3-methyl-1-butanol is a valuable bifunctional building block in organic synthesis.[1] Its structure contains both a primary amine and a primary alcohol, making it a versatile nucleophile. The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, capable of readily reacting with electrophiles like carbonyl compounds.[2] However, the hydroxyl group can also act as a nucleophile, leading to potential competition and the formation of side products. Understanding the factors that govern the reactivity of these two functional groups is critical for successful and selective synthesis.

A primary challenge arises from the steric hindrance around the tertiary carbon adjacent to the amino group. This bulkiness can impede the approach of the nucleophilic amine to the electrophilic center, influencing reaction rates and equilibrium positions.[3] This guide provides a framework for diagnosing and resolving issues that may arise from these structural features.

Frequently Asked Questions (FAQs)

Q1: Which functional group is the primary nucleophile in 3-Amino-3-methyl-1-butanol?

A: The primary amine is generally a stronger nucleophile than the primary alcohol. This is due to the greater electronegativity of oxygen compared to nitrogen, which holds the lone pair of electrons more tightly. Therefore, in reactions with electrophiles like aldehydes and ketones, the amino group will typically react preferentially.

Q2: What is the most common side reaction when using this amino alcohol?

A: The most common side reaction is the formation of oxazolidines. This occurs through an intramolecular cyclization following the initial nucleophilic addition of the amine to an aldehyde or ketone, forming a hemiaminal intermediate which then reacts with the internal hydroxyl group.[2] Another potential side reaction is O-acylation or O-alkylation if the hydroxyl group's nucleophilicity is enhanced or if the more reactive amino group is protected.

Q3: How does steric hindrance from the two methyl groups affect the reaction?

A: The two methyl groups on the carbon bearing the amino group create significant steric bulk. This can slow down the rate of nucleophilic attack on sterically congested electrophiles.[3][4] This steric hindrance can sometimes be advantageous, preventing further reactions or promoting selectivity, but it often necessitates more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve good conversion.

Q4: Is a catalyst necessary for nucleophilic addition to a carbonyl group?

A: While the reaction can proceed without a catalyst, it is often slow. Acid catalysis is commonly employed to activate the carbonyl compound.[5][6][7] Protonation of the carbonyl oxygen makes the carbonyl carbon significantly more electrophilic, accelerating the attack by the neutral amine nucleophile.[5][7]

Q5: How can I selectively react with the hydroxyl group?

A: To achieve selective reaction at the hydroxyl group, the more nucleophilic amino group must first be "protected." This involves converting the amine into a less reactive functional group, such as a carbamate (e.g., Boc or Cbz).[2] Once the amine is protected, the hydroxyl group can be targeted for reactions like O-alkylation or O-acylation. The protecting group can then be removed in a subsequent step.

Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

You've run the reaction, but TLC/GC-MS analysis shows mostly unreacted starting material.

  • Insufficient Electrophile Activation: Neutral carbonyls can be insufficiently reactive, especially with a sterically hindered nucleophile.

    • Solution: Introduce an acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) in catalytic amounts. This protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[5][6][7] Be cautious, as excess acid can protonate the nucleophilic amine, rendering it unreactive.

  • Steric Hindrance: The bulky tertiary carbon of 3-amino-3-methyl-1-butanol may be preventing an effective approach to the electrophile. This is particularly true if the carbonyl compound is also sterically hindered (e.g., a ketone vs. an aldehyde).[4]

    • Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. Alternatively, increase the reaction time significantly. If possible, choose a less sterically hindered electrophile.

  • Unfavorable Equilibrium: For some nucleophilic additions, such as hemiacetal or hemiaminal formation, the equilibrium may lie on the side of the starting materials.[6]

    • Solution: If the reaction produces water (e.g., imine or oxazolidine formation), use a Dean-Stark apparatus or molecular sieves to remove water and drive the equilibrium towards the product side according to Le Châtelier's principle.

  • Incorrect Solvent Choice: The solvent can influence the stability of reactants and transition states.

    • Solution: If using a protic solvent like ethanol, it may be competing as a nucleophile. Switch to an aprotic solvent such as toluene, THF, or dichloromethane to minimize solvent interference.

G Start Low Yield Observed Q1 Is an acid catalyst being used? Start->Q1 Sol1 Add catalytic acid (e.g., p-TsOH, AcOH) Q1->Sol1 No Q2 Is the electrophile sterically hindered? Q1->Q2 Yes Sol1->Q2 Sol2 Increase temperature and/or reaction time Q2->Sol2 Yes Q3 Does the reaction produce water? Q2->Q3 No Sol2->Q3 Sol3 Use Dean-Stark trap or molecular sieves Q3->Sol3 Yes End Yield Improved Q3->End No/Already Implemented Sol3->End

Caption: Decision tree for troubleshooting low reaction yield.

Problem 2: Formation of Multiple Products / Side Reactions

Your product mixture is complex, showing several spots on TLC or multiple peaks in GC-MS, indicating the formation of undesired side products.

  • Competition from the Hydroxyl Group: The hydroxyl group can compete with the amine as a nucleophile, leading to O-addition products alongside the desired N-addition products.

    • Solution: Protect the hydroxyl group before the reaction. A common strategy is to convert it to a silyl ether (e.g., using TBDMSCl). The protecting group can be removed after the nucleophilic addition is complete.

  • Intramolecular Cyclization: The initial N-addition product (a hemiaminal) can undergo rapid intramolecular cyclization with the hydroxyl group to form a stable five-membered oxazolidine ring.[2]

    • Solution: If the open-chain product is desired, this can be a significant issue. One strategy is to perform the reaction under strictly anhydrous conditions and trap the initial adduct before it has a chance to cyclize. Alternatively, protecting the hydroxyl group as mentioned above will prevent this cyclization.

  • Electrophile Self-Condensation: If the electrophile is an enolizable aldehyde or ketone, it can undergo a base-catalyzed aldol reaction, especially at elevated temperatures.[8]

    • Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature). Add the base or nucleophile slowly to the solution of the electrophile to keep its concentration low at any given moment.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Aminoalcohol 3-Amino-3-methyl-1-butanol N_Attack N-Nucleophilic Attack (Favored) Aminoalcohol->N_Attack O_Attack O-Nucleophilic Attack (Minor Pathway) Aminoalcohol->O_Attack Protection Protect -OH Group (e.g., TBDMS) Aminoalcohol->Protection Carbonyl R-CHO (Aldehyde) Carbonyl->N_Attack Carbonyl->O_Attack Hemiaminal Hemiaminal Intermediate N_Attack->Hemiaminal Desired Desired N-Addition Product N_Attack->Desired Workup Ether Hemiacetal Product O_Attack->Ether Protection->N_Attack Selective N-Attack Oxazolidine Oxazolidine (via Cyclization) Hemiaminal->Oxazolidine Intramolecular Cyclization

Caption: Competing nucleophilic attack and the role of protection.

Quantitative Data & Recommended Conditions

For successful nucleophilic addition of 3-Amino-3-methyl-1-butanol to an aldehyde.

ParameterRecommended RangeRationale & Citation
Stoichiometry 1.0 - 1.2 equivalents of amino alcoholA slight excess of the nucleophile can help drive the reaction to completion.
Catalyst 0.01 - 0.05 equivalents of p-TsOH or AcOHCatalytic amounts are sufficient to activate the carbonyl without deactivating the amine nucleophile.[5]
Solvent Toluene, THF, DichloromethaneAprotic solvents prevent competition with the nucleophile and are suitable for water removal.
Temperature 25 °C - 110 °C (refluxing toluene)Higher temperatures may be needed to overcome steric hindrance.[4] Use of a Dean-Stark trap at reflux is effective for imine formation.
Reaction Time 4 - 24 hoursReaction progress should be monitored by an appropriate technique (TLC, GC, NMR).
Experimental Protocol: Synthesis of an Imine

This protocol describes a general procedure for the reaction of 3-Amino-3-methyl-1-butanol with an aldehyde to form an imine, employing azeotropic removal of water.

Materials:

  • Aldehyde (1.0 eq)

  • 3-Amino-3-methyl-1-butanol (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

  • Toluene (approx. 0.2 M concentration of the limiting reagent)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charging Flask: Add the aldehyde, 3-Amino-3-methyl-1-butanol, p-TsOH·H₂O, and toluene to the flask.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed.

  • Monitoring: Continue refluxing until no more water is collected in the trap or until TLC/GC analysis shows complete consumption of the limiting starting material. This typically takes 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude imine product.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

References
  • Preparation method of (R)-3-amino butanol . Patsnap. [Link]

  • Reactivity in Chemistry: Carbonyl Addition . College of Saint Benedict and Saint John's University. [Link]

  • R-3-amino-1-butanol . ChemBK. [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues . PubMed Central. [Link]

  • Effect on steric hindrance on nucleophiles . Reddit. [Link]

  • 4.6: Nucleophilic Addition Reactions . Chemistry LibreTexts. [Link]

  • Preparation method of (R) -3-aminobutanol.
  • A kind of method for preparing (R)-3-aminobutanol.
  • Transition Metal-Catalyzed C–H Bond Addition to Carbonyls, Imines, and Related Polarized π-Bonds . PubMed Central. [Link]

  • Nucleophilic Addition to the Carbonyl Aldehydes & Ketones Organic Chemistry . YouTube. [Link]

  • Mechanism of nucleophilic addition reactions . Khan Academy. [Link]

  • Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol . Der Pharma Chemica. [Link]

  • Nucleophilic addition . Wikipedia. [Link]

  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling . ACS Publications. [Link]

  • 3-Amino-3-methylbutan-1-ol . PubChem. [Link]

  • Synthesis method of (R) -3-aminobutanol.
  • Nucleophilic Addition To Carbonyls . Master Organic Chemistry. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? . PubMed Central. [Link]

  • Influence of steric factors on regioselectivity of nucleophilic addition . ResearchGate. [Link]

  • effect of steric hindrance on nucleophiles . Reddit. [Link]

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation . ACS Publications. [Link]

  • Nucleophilic Addition Practice Problems . Pearson. [Link]

  • Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems . NC State University Libraries. [Link]

  • NUCLEOPHILIC ADDITION Reaction: Mechanism + Examples . YouTube. [Link]

  • Additional Problems 7 – Fundamentals of Organic Chemistry . NC State University Libraries. [Link]

  • Formation of Flavor Components by the Reaction of Amino Acid and Carbonyl Compounds in Mild Conditions . ResearchGate. [Link]

  • 3-Methyl-1-butanol production in Escherichia coli: random mutagenesis and two-phase fermentation . PubMed Central. [Link]

  • Nitrile . Wikipedia. [Link]

  • 3-Methyl-1-butanol production in Escherichia coli: random mutagenesis and two-phase fermentation . PubMed. [Link]

  • Malek Ibrahim Doctor of Philosophy University of Illinois Urbana-Champaign . ResearchGate. [Link]

  • Engineering of an Escherichia coli Strain for the Production of 3-Methyl-1-Butanol . National Institutes of Health. [Link]

Sources

Technical Support Center: Purification of 3-Amino-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-3-methyl-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile amino alcohol. Drawing from established chemical principles and field-proven techniques, we provide in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your critical applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning the purification of 3-Amino-3-methyl-1-butanol.

Q1: What are the typical impurities found in crude 3-Amino-3-methyl-1-butanol?

A1: The impurity profile of crude 3-Amino-3-methyl-1-butanol is highly dependent on its synthetic route. Common synthesis strategies, such as the reduction of corresponding nitro alcohols or the reductive amination of ketones, can introduce specific impurities.[1]

Potential impurities include:

  • Unreacted Starting Materials: For instance, the precursor ketone (3-hydroxy-3-methyl-2-butanone) or nitro alcohol (3-methyl-3-nitro-1-butanol).

  • Reaction Byproducts: These can include products from side reactions, such as over-alkylation at the amine, or isomeric byproducts.

  • Residual Solvents: Solvents used during the synthesis and workup (e.g., ethanol, tetrahydrofuran, toluene) are common.[2][3]

  • Water: Introduced during aqueous workup steps.

  • Degradation Products: Amino alcohols can be susceptible to oxidation or degradation, especially if exposed to air and heat over long periods, leading to discoloration.

Q2: What are the primary purification strategies for 3-Amino-3-methyl-1-butanol?

A2: The choice of purification method depends on the nature of the impurities, the required purity level, and the scale of the experiment. The three primary strategies are:

  • Vacuum Distillation: This is often the most effective method for removing non-volatile impurities, residual solvents, and some reaction byproducts with significantly different boiling points. Given the high boiling point of many amino alcohols, distillation must be performed under reduced pressure to prevent thermal degradation.[4][5]

  • Column Chromatography: Essential for separating compounds with similar boiling points, such as structural isomers. However, the basicity of the amino group in 3-Amino-3-methyl-1-butanol presents a significant challenge on standard silica gel, often causing severe peak tailing.[6][7] This can be overcome by using modified eluents or alternative stationary phases.

  • Crystallization (via Salt Formation): While 3-Amino-3-methyl-1-butanol itself may be a liquid or low-melting solid, it can be converted into a crystalline salt by reacting it with a suitable acid (e.g., hydrochloric acid, tartaric acid). These salts often have well-defined melting points and can be purified effectively through recrystallization. This method is particularly powerful for removing non-basic impurities. The free base can then be regenerated by treatment with a base. This principle is also the basis for chiral resolution using a chiral acid.[1][6]

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography (GC): An effective method for assessing purity and detecting volatile impurities. Purity is typically reported as area percent. For accurate chiral purity analysis, derivatization of the amino alcohol (e.g., with trifluoroacetic anhydride) followed by analysis on a chiral column is often necessary.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing less volatile impurities. Similar to GC, derivatization may be required to improve peak shape and detection, especially for chiral separations.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can detect impurities if they are present in significant quantities (>1-2%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. When coupled with GC (GC-MS), it is a powerful tool for identifying unknown impurities.[2]

Q4: What are the key physical properties of 3-Amino-3-methyl-1-butanol I should know for purification?

A4: Understanding the physical properties is crucial for designing an effective purification strategy.

PropertyValueSourceSignificance for Purification
Molecular Formula C₅H₁₃NO[10]Basic information for characterization.
Molecular Weight 103.16 g/mol [10]Used for calculating molar equivalents and theoretical yields.
Boiling Point Not explicitly found, but related compounds distill at 75-95°C under high vacuum (5-26 mbar).[4][5]Indicates that vacuum distillation is the required method to avoid decomposition.
Solubility Expected to be soluble in water and polar organic solvents like ethanol and methanol.[11]Important for choosing solvents for extraction, chromatography, and crystallization.
Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: My purified product is discolored (yellow or brown).

  • Causality: Discoloration often indicates the presence of trace, highly conjugated impurities or degradation products formed by oxidation. While they may be present in small amounts, they can be highly colored.

  • Troubleshooting Protocol:

    • Activated Carbon Treatment: Dissolve the discolored 3-Amino-3-methyl-1-butanol in a suitable solvent (e.g., ethanol or dichloromethane) at a concentration of 5-10% (w/v).

    • Add a small amount of activated carbon (typically 1-2% of the solute weight).

    • Stir the mixture at room temperature for 30-60 minutes.

    • Remove the activated carbon by filtering the mixture through a pad of Celite® or a 0.45 µm syringe filter.

    • Remove the solvent under reduced pressure to recover the decolorized product.

    • Justification: Activated carbon has a high surface area and adsorbs large, colored impurity molecules, effectively removing them from the solution.[6]

Problem 2: I'm observing severe peak tailing during silica gel chromatography.

  • Causality: This is a classic problem when purifying basic compounds like amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly interact with the basic amine, leading to poor separation and low recovery.[6][7]

  • Troubleshooting Protocol:

    • Use a Modified Eluent: Add a small amount of a basic modifier to your mobile phase to compete with your product for the acidic sites on the silica.

      • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). This is the most common and effective solution.[7]

      • Ammonium Hydroxide: For highly polar systems, using a pre-mixed eluent like DCM:MeOH:NH₄OH (e.g., 90:9:1) can be very effective.[7]

    • Use an Alternative Stationary Phase:

      • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative, though it has its own unique selectivity.

      • Amine-Functionalized Silica: Using a column pre-packed with amine-functionalized silica can provide excellent peak shape without needing a mobile phase modifier.[6]

    • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your mobile phase containing 1% TEA to neutralize the active sites.

Problem 3: Standard distillation is not removing a close-boiling impurity.

  • Causality: If an impurity has a boiling point very close to that of your product, simple distillation will not provide adequate separation.

  • Troubleshooting Protocol:

    • High-Efficiency Fractional Distillation:

      • Use a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column).

      • Maintain a very slow, steady distillation rate and a high reflux ratio.

      • Ensure the column is well-insulated to maintain thermal equilibrium. This method enhances the separation of components with small differences in boiling points.[6]

    • Switch Purification Methods: If fractional distillation fails, the impurity likely has very similar physical properties.

      • Column Chromatography: This method separates based on polarity, which may be sufficiently different even if boiling points are similar.

      • Preparative HPLC: Offers much higher resolution than standard column chromatography for difficult separations.

      • Crystallization via Salt Formation: Converting the amino alcohol to a salt can drastically change its physical properties, potentially allowing for easy separation of the impurity through recrystallization.

Section 3: Detailed Experimental Protocols

Protocol 1: High-Efficiency Vacuum Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and connections are secure for vacuum application.

  • Charge the Flask: Add the crude 3-Amino-3-methyl-1-butanol to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump, protecting it with a cold trap. Aim for a pressure of 5-20 mbar.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Observe the temperature at the distillation head. Collect any low-boiling solvent or impurity as the first fraction.

    • As the temperature stabilizes near the expected boiling point of the product, switch to a clean receiving flask.

    • Collect the main fraction over a narrow temperature range (e.g., 2-3 °C).[5]

    • If the temperature rises significantly again, it indicates a higher-boiling impurity; stop the distillation or collect this as a separate fraction.

  • Shutdown: Remove the heat source, allow the system to cool, and then slowly and carefully vent the apparatus to atmospheric pressure before collecting your purified product.

Protocol 2: Column Chromatography with a Modified Eluent

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine a suitable eluent system. Start with a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 1% triethylamine (TEA) to the TLC developing chamber. Aim for an Rf value of 0.2-0.3 for your product.[7]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (without TEA initially, this is a "dry pack" followed by wet-packing). Ensure the silica bed is level and free of air bubbles.

  • Equilibration: Flush the column with 2-3 column volumes of the eluent system containing 1% TEA. This deactivates the silica.[7]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent. Using a pipette, carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting the sample through the column, collecting fractions in test tubes or vials. Maintain a constant flow rate.

  • Fraction Analysis: Spot each fraction on a TLC plate and develop it to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and TEA using a rotary evaporator to yield the purified 3-Amino-3-methyl-1-butanol.

Section 4: Safety Precautions

Working with 3-Amino-3-methyl-1-butanol and associated reagents requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[12][13]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[14][15] It is classified as causing skin irritation.[12]

  • Fire Safety: The compound may be flammable. Keep away from open flames, sparks, and hot surfaces. Use appropriate fire extinguishing media like CO₂, dry chemical, or foam.[12][14]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12]

  • Disposal: Dispose of chemical waste according to local, state, and federal regulations.[12][15]

Section 5: Visual Workflows and Decision Trees
Diagram 1: General Purification Workflow

cluster_start Initial Assessment cluster_purification Purification Strategy cluster_end Final Product A Crude Product B Analyze Purity (TLC, GC) A->B C High Boiling / Non-Volatile Impurities? B->C D Vacuum Distillation C->D Yes E Polar / Isomeric Impurities? C->E No D->E F Column Chromatography (with TEA modifier) E->F Yes G Final Purity Check (GC, NMR) E->G No F->G H Pure 3-Amino-3-methyl-1-butanol G->H

Caption: A typical workflow for purifying 3-Amino-3-methyl-1-butanol.

Diagram 2: Troubleshooting Chromatography Issues

Start Running Column Chromatography Problem Observe Peak Tailing on TLC/Column? Start->Problem Solution1 Add 0.5-1% Triethylamine (TEA) to Eluent Problem->Solution1 Yes Success Continue Purification Problem->Success No Check1 Peak Shape Improved? Solution1->Check1 Solution2 Switch to Neutral Alumina Stationary Phase Check1->Solution2 No Check1->Success Yes Failure Re-evaluate Solvent System or Consider Derivatization Solution2->Failure

Caption: Decision tree for resolving peak tailing in amino alcohol chromatography.

Section 6: References
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Purification of 1-Amino-2-butanol. Benchchem.

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.

  • (2025, January 2). (R)-3-Amino-1-butanol - SAFETY DATA SHEET.

  • Benchchem. Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.

  • ECHEMI. (3R)-3-Amino-1-butanol SDS, 61477-40-5 Safety Data Sheets.

  • Capot Chemical. (2015, December 23). MSDS of 3-Amino-1-butanol.

  • Sigma-Aldrich. (2024, November 21). SAFETY DATA SHEET.

  • National Center for Biotechnology Information. (n.d.). 3-Amino-3-methylbutan-1-ol. PubChem. Retrieved from a specific PubChem CID.

  • AKJournals. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.

  • Google Patents. CN107805205B - Preparation method of (R) -3-aminobutanol.

  • Eureka | Patsnap. Preparation method of (R)-3-amino butanol.

  • Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol.

  • Echemi. (3R)-3-Amino-1-butanol | 61477-40-5, (3R).

  • Google Patents. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

  • Column Chromatography. Amino Acid Purification.

  • National Center for Biotechnology Information. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. PMC - NIH.

  • Cytiva. Protein purification troubleshooting guide.

  • Five Chongqing Chemdad Co., Ltd. (R)-3-AMINO-1-BUTANOL.

  • (2023, October 31). Isolation and chromatographic purification of reaction products from amino acids.

  • Benchchem. 3-Amino-3-methyl-2-butanol | 13325-14-9.

  • Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT.

  • Der Pharma Chemica. Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol.

  • Google Patents. CN110668958A - A kind of method for preparing (R)-3-aminobutanol.

  • ChemBK. (2024, April 9). R-3-amino-1-butanol.

  • Waters Help Center. [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column.

  • CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method.

  • ResearchGate. Production of 2-methyl-1-butanol and 3-methyl-1-butanol from the amino acid biosynthetic pathways of isoleucine and leucine, respectively.

  • Google Patents. CN107805205A - A kind of preparation method of (R) 3 amino butanol.

  • Stenutz. 3-methyl-1-butanol.

  • Cheméo. Chemical Properties of 1-Butanol, 3-methyl- (CAS 123-51-3).

  • Organic Syntheses Procedure. One-Pot Preparation of Cyclic Amines from Amino Alcohols.

  • ChemicalBook. 3-Methyl-1-butanol CAS#: 123-51-3.

Sources

preventing side reactions with 3-Amino-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-3-methyl-1-butanol

Welcome to the technical support guide for 3-Amino-3-methyl-1-butanol. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this bifunctional molecule. Our goal is to provide you with the expertise and field-proven insights necessary to anticipate and prevent common side reactions, ensuring the integrity and success of your experiments.

Understanding the Reactivity of 3-Amino-3-methyl-1-butanol

3-Amino-3-methyl-1-butanol possesses two primary reactive sites: a nucleophilic primary amine and a primary alcohol. The inherent reactivity of these groups can lead to a variety of side reactions if not properly controlled. The primary amine is generally more nucleophilic than the primary alcohol, but its reactivity can be tempered by steric hindrance from the adjacent gem-dimethyl groups.[1] This subtle interplay between electronics and sterics dictates the molecule's behavior in different chemical environments.

Diagram: Reactive Sites of 3-Amino-3-methyl-1-butanol

The following diagram illustrates the key functional groups and their potential reactivity.

Caption: Key reactive functional groups in 3-Amino-3-methyl-1-butanol.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Lack of Chemoselectivity in Acylation Reactions

Question: I am trying to acylate the hydroxyl group, but I'm getting a mixture of N-acylated, O-acylated, and di-acylated products. How can I achieve selective O-acylation?

Probable Cause & Scientific Rationale: The primary amine is inherently more nucleophilic than the hydroxyl group and will typically react preferentially with acylating agents like acyl chlorides or anhydrides under neutral or basic conditions.[2][3] When the reaction is run under these conditions, the lone pair on the nitrogen is readily available for nucleophilic attack. If an excess of the acylating agent is used, di-acylation is a likely outcome.

Conversely, under acidic conditions, the amine group is protonated to form a non-nucleophilic ammonium salt. This leaves the hydroxyl group as the primary site for acylation.[2][4]

Solutions & Prevention Strategies:

  • For Selective O-Acylation:

    • Acidic Conditions: Perform the reaction in the presence of a non-nucleophilic acid (e.g., HCl, H₂SO₄). This protonates the amine, effectively "protecting" it and allowing the alcohol to react.[4]

    • Amine Protection: A more robust method is to first protect the amine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[5] After protection, the O-acylation can be carried out, followed by deprotection of the amine.

  • For Selective N-Acylation:

    • Basic Conditions: Conduct the reaction under basic conditions using a non-nucleophilic base like triethylamine or pyridine.[2] This will scavenge the acid byproduct and keep the amine in its more reactive, unprotonated state.

    • Controlled Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the acylating agent to favor mono-acylation at the more reactive amine site.

    • Alcohol Protection: Protect the hydroxyl group first, for instance, as a silyl ether (e.g., TBDMS). This allows for clean N-acylation, after which the silyl group can be easily removed.

Verification Step: Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting material, mono-N-acylated, mono-O-acylated, and di-acylated products should have distinct Rf values.

Experimental Protocol: Selective N-Boc Protection

  • Dissolve 3-Amino-3-methyl-1-butanol (1.0 eq) in a suitable solvent mixture (e.g., THF/water or Dichloromethane).

  • Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (1.5 eq).

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) at room temperature.

  • Stir the reaction until completion, monitoring by TLC.

  • Perform an aqueous work-up to isolate the N-Boc protected product.[2]

Issue 2: Intramolecular Cyclization

Question: During an attempt to activate the hydroxyl group (e.g., conversion to a leaving group), I observed the formation of an unexpected cyclic product. What is happening?

Probable Cause & Scientific Rationale: When the hydroxyl group is converted into a good leaving group (e.g., a tosylate, mesylate, or halide), the molecule is primed for an intramolecular nucleophilic substitution (Sₙ2) reaction. The primary amine can act as an internal nucleophile, attacking the carbon bearing the leaving group to form a cyclic amine (a substituted pyrrolidine). This process, known as intramolecular cyclization, is often favorable, especially for the formation of 5- or 6-membered rings.[6][7][8]

Solutions & Prevention Strategies:

  • Protect the Amine: Before activating the hydroxyl group, protect the amine. Carbamate protecting groups like Boc or Cbz are ideal as they significantly reduce the nucleophilicity of the nitrogen atom.[9]

  • Low Temperatures: Run the hydroxyl activation step at low temperatures (e.g., 0 °C to -78 °C) to minimize the rate of the subsequent cyclization.

  • Choice of Base: Use a bulky, non-nucleophilic base (e.g., 2,6-lutidine) for the activation step to avoid any base-catalyzed side reactions.

Diagram: Troubleshooting Workflow for Side Reactions

G start Experiment with 3-Amino-3-methyl-1-butanol problem Problem Encountered: Unwanted Product(s) start->problem acylation_issue Mixture of N/O-Acylated or Di-acylated Products problem->acylation_issue Acylation? cyclization_issue Unexpected Cyclic Product Formation problem->cyclization_issue Alcohol Activation? oxidation_issue Oxidation of Amine or C-C Cleavage problem->oxidation_issue Oxidation? sol_o_acyl Solution for O-Acylation: 1. Use Acidic Conditions 2. Protect Amine (Boc) acylation_issue->sol_o_acyl Goal: O-Acylation sol_n_acyl Solution for N-Acylation: 1. Use Basic Conditions 2. Protect Alcohol (TBDMS) acylation_issue->sol_n_acyl Goal: N-Acylation sol_cyclization Solution: 1. Protect Amine (Boc/Cbz) BEFORE Alcohol Activation 2. Use Low Temperatures cyclization_issue->sol_cyclization sol_oxidation Solution: 1. Protect Amine (Boc/Cbz) 2. Use Mild Oxidant (e.g., PCC, DMP) oxidation_issue->sol_oxidation

Caption: A logical workflow for troubleshooting common side reactions.

Frequently Asked Questions (FAQs)

Q1: Which functional group is more reactive in 3-Amino-3-methyl-1-butanol? Generally, the primary amine is the more nucleophilic and reactive functional group compared to the primary alcohol, especially under neutral to basic conditions.[3][5]

Q2: How do I choose the right protecting group? The choice depends on the planned subsequent reaction steps. A good protecting group should be easy to install, stable to the upcoming reaction conditions, and easy to remove without affecting the rest of the molecule.[10]

Protecting GroupTarget FunctionalityStabilityDeprotection Conditions
Boc (tert-butoxycarbonyl)AmineStable to base, hydrogenolysisMild Acid (e.g., TFA, HCl)[9]
Cbz (Carboxybenzyl)AmineStable to mild acidCatalytic Hydrogenolysis[11]
TBDMS (tert-butyldimethylsilyl)AlcoholStable to base, mild nucleophilesFluoride sources (e.g., TBAF), Acid[12]

Q3: What are the best practices for storing and handling this reagent? 3-Amino-3-methyl-1-butanol should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) in a cool, dry place to prevent degradation from moisture and atmospheric carbon dioxide.[13]

Q4: Can this molecule undergo oxidation? What are the expected side reactions? Yes, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid. However, many common oxidizing agents can also react with the amine. To achieve selective oxidation of the alcohol, it is highly recommended to protect the amine group first. Without protection, side reactions can include N-oxidation or even oxidative cleavage of the C-C bond adjacent to the amine.[2]

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohols.
  • Royal Society of Chemistry. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. DOI:10.1039/C3CY00513E.
  • ResearchGate. (2025). (PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols.
  • ResearchGate. Intramolecular cyclization of amino alcohols catalyzed by SnCl2... | Download Scientific Diagram.
  • National Institutes of Health.
  • BenchChem. (2025). common side reactions with 1-Amino-2-butanol.
  • Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
  • BenchChem. 3-Amino-3-methyl-2-butanol | 13325-14-9.
  • Selective protection and deprotection of alcohols and amines. (n.d.).
  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?.
  • Alfa Chemistry. Amino Alcohols.
  • Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids.
  • YouTube. (2023). Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9.
  • ChemicalBook. (2025). 3-AMINO-3-METHYL-BUTAN-1-OL | 42514-50-1.
  • ResearchGate. Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp.
  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols.
  • BOC Sciences. Amino Alcohol Synthesis Service.
  • Santa Cruz Biotechnology. Amino Alcohols | SCBT.
  • National Institutes of Health. 3-Amino-3-methylbutan-1-ol | C5H13NO | CID 641000. PubChem.
  • Sigma-Aldrich. 3-Amino-3-methylbutan-1-ol | 42514-50-1.
  • Sigma-Aldrich. N-Protected Amino Alcohols.
  • RSC Publishing. (2013). Dual protection of amino functions involving Boc.
  • SpectraBase. 3-Amino-3-methyl-1-butanol.
  • Organic Chemistry Portal. Protective Groups.
  • Introduction and removal of alkyl protecting groups of several common amino groups. (n.d.).
  • Wiley-VCH. 1 Protection Reactions.
  • WILLINGDON COLLEGE, SANGLI. Protection and deprotection.
  • ResearchGate. Production of 2-methyl-1-butanol and 3-methyl-1-butanol from the amino acid biosynthetic pathways of isoleucine and leucine, respectively....
  • SciSpace. Amino Acid-Protecting Groups.
  • SIELC Technologies. (2018). 3-Amino-3-methylbutan-1-ol.
  • Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes.
  • atamankimya.com. 3-METHYLBUTANOL.
  • Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT.
  • NIST WebBook. 1-Butanol, 2-amino-3-methyl-, (.+/-.)-.
  • NIST WebBook. 1-Butanol, 2-amino-3-methyl-, (.+/-.)-.
  • Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.

Sources

dealing with incomplete conversion of 3-Amino-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-3-methyl-1-butanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile amino alcohol. Incomplete conversion can be a significant hurdle in multi-step syntheses, impacting yields, purity, and timelines. This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you achieve complete and efficient conversions. Our approach is grounded in mechanistic principles and practical, field-proven experience.

Troubleshooting Guide: Diagnosing and Resolving Incomplete Conversion

Incomplete conversion is rarely due to a single factor. It is often an interplay of reaction kinetics, thermodynamics, and reagent stability. The following section addresses specific issues you may encounter.

Q1: My reaction has stalled, leaving significant unreacted 3-Amino-3-methyl-1-butanol. What are the likely causes and how can I resolve this?

This is the most common issue encountered. A systematic approach is crucial for diagnosis. The underlying cause can typically be traced to one of four areas: reaction conditions, reagent issues, equilibrium limitations, or catalyst performance.

  • Causality—Reaction Conditions: The energy landscape of your reaction is dictated by temperature, solvent, and concentration. An incorrect choice can lead to a high activation energy barrier or slow reaction rates.

    • Solution:

      • Temperature: Gradually increase the reaction temperature in 5-10 °C increments. Monitor for byproduct formation via TLC or GC-MS at each step. Some cyclization reactions, like oxazolidinone formation, may require elevated temperatures to proceed efficiently.[1]

      • Solvent: The solvent must fully solubilize all reactants. If you observe poor solubility, switch to a more suitable solvent. For reactions involving both a nucleophilic amine and alcohol, the solvent's polarity and ability to hydrogen bond can significantly influence which group reacts preferentially and how effectively it stabilizes the transition state.[2]

      • Concentration: Intramolecular reactions (like cyclization) are often favored at high dilution, which minimizes intermolecular side reactions. If you suspect dimerization or polymerization is competing with your desired reaction, try running the reaction at a lower molar concentration.

  • Causality—Reagent & Substrate Issues: The purity and stability of your starting materials are paramount. 3-Amino-3-methyl-1-butanol, being both a nucleophile and a base, can be sensitive. The co-reactant (e.g., an electrophile like a chloroformate or diethyl carbonate) may have degraded.

    • Solution:

      • Verify Purity: Confirm the purity of your 3-Amino-3-methyl-1-butanol via NMR or GC-MS.

      • Check Co-Reactant: Use a freshly opened bottle of your co-reactant or purify it before use. For example, phosgene derivatives are notoriously sensitive to moisture.

      • Stoichiometry: Re-evaluate your stoichiometry. While a 1:1 ratio is often the starting point, an excess of one reagent may be required to drive the reaction to completion, especially if the co-reactant is volatile or prone to side reactions.[2]

  • Causality—Equilibrium Limitations: Many reactions, particularly those involving the formation of a small molecule byproduct like water or ethanol (e.g., oxazolidine or oxazolidinone formation), are reversible.[3] If this byproduct is not removed, the reaction will reach equilibrium before reaching full conversion.

    • Solution:

      • Byproduct Removal: If the reaction generates water, use a Dean-Stark apparatus to remove it azeotropically. For other small molecules like ethanol, performing the reaction under a gentle stream of nitrogen or applying a slight vacuum (if the boiling points of your solvent and reactants allow) can help drive them off.

  • Causality—Catalyst Inefficiency: For catalyzed reactions, the catalyst's activity is critical.

    • Solution:

      • Catalyst Loading: Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).

      • Catalyst Choice: If an acid or base catalyst is used, its strength (pKa) is crucial. A base must be strong enough to deprotonate the relevant group but not so strong that it causes undesired side reactions. Screen a range of catalysts (e.g., organic bases like Et₃N vs. inorganic bases like K₂CO₃).[2] For some cyclizations, ionic liquids have proven effective.[4]

Q2: I'm observing significant byproduct formation alongside my desired product. How can I improve selectivity?

Byproduct formation points to a lack of selectivity, where alternative reaction pathways are competitive with the desired transformation.

  • Causality—Intermolecular vs. Intramolecular Reactions: The bifunctional nature of 3-Amino-3-methyl-1-butanol (containing both an amine and a hydroxyl group) makes it susceptible to intermolecular reactions (e.g., dimerization, polymerization) if the desired intramolecular cyclization is slow.[5]

    • Solution:

      • High Dilution: As mentioned previously, running the reaction at a lower concentration (e.g., <0.1 M) will kinetically favor the intramolecular pathway over the intermolecular one.

      • Slow Addition: Use a syringe pump to add the 3-Amino-3-methyl-1-butanol slowly to the solution containing the other reactants. This keeps the instantaneous concentration of the amino alcohol low, further suppressing intermolecular reactions.

  • Causality—Lack of Chemoselectivity: Your reaction conditions may not sufficiently differentiate between the nucleophilicity of the primary amine and the primary hydroxyl group.

    • Solution:

      • Protecting Groups: While it adds steps, the most robust solution is to use a protecting group strategy. For example, protect the more nucleophilic amine (e.g., as a Boc-carbamate), perform the desired reaction on the hydroxyl group, and then deprotect the amine.

      • pH Control: The nucleophilicity of the amino group is highly pH-dependent. Under acidic conditions, it will be protonated and non-nucleophilic, potentially allowing for selective reaction at the hydroxyl group.[3] Conversely, in a basic medium, the amine is a more potent nucleophile than the alcohol.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and addressing incomplete conversion issues.

G start Analyze Crude Reaction Mixture (TLC, GC-MS, LC-MS, NMR) check_sm Is unreacted starting material present? start->check_sm check_bp Are byproducts observed? check_sm->check_bp No incomplete Incomplete Conversion check_sm->incomplete Yes side_reactions Side Reactions Occurring check_bp->side_reactions Yes complete Reaction Complete & Clean check_bp->complete No action_rate Address Reaction Rate: • Increase Temperature • Screen Catalysts/Solvents • Increase Concentration (if not cyclization) incomplete->action_rate action_equil Address Equilibrium: • Remove H₂O (Dean-Stark) • Remove other volatiles (N₂ stream) incomplete->action_equil action_reagent Address Reagent Issues: • Verify Purity & Stoichiometry • Use Fresh Reagents incomplete->action_reagent action_selectivity Improve Selectivity: • Lower Concentration (High Dilution) • Slow Addition (Syringe Pump) • pH Control / Protecting Groups side_reactions->action_selectivity G Temp Temperature Rate Reaction Rate Temp->Rate + Selectivity Selectivity Temp->Selectivity - (often) Solvent Solvent Solvent->Rate Solvent->Selectivity Catalyst Catalyst Catalyst->Rate + Catalyst->Selectivity Conc Concentration Conc->Rate Conc->Selectivity intra vs. inter Conversion Conversion % Rate->Conversion Yield Overall Yield Conversion->Yield Selectivity->Yield

Sources

Technical Support Center: 3-Amino-3-methyl-1-butanol (3A3M1B) Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-3-methyl-1-butanol (3A3M1B). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with 3A3M1B in solution. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Common Stability Issues with 3A3M1B Solutions

This section provides a quick reference for identifying and resolving common problems you might face during your experiments.

Observed Issue Potential Cause(s) Recommended Action(s) & Explanation
Unexpected decrease in solution pH over time. Absorption of atmospheric CO₂.3A3M1B is an amino alcohol and thus basic. It can react with atmospheric carbon dioxide to form carbamates or bicarbonate salts, leading to a decrease in pH. Solution: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared solutions for pH-sensitive applications.
Loss of biological activity or reaction yield. Degradation of 3A3M1B.The amino group of 3A3M1B can be susceptible to oxidative deamination, especially in the presence of dissolved oxygen, metal ions, or light. This process can lead to the formation of inactive byproducts.[1][2] Solution: Degas your solvents before use. Consider adding a chelating agent like EDTA to sequester metal ions. Protect your solutions from light by using amber vials or wrapping containers in foil. Verify the purity of your 3A3M1B stock using an appropriate analytical method (see Experimental Protocols).
Formation of a precipitate in the solution. 1. Carbamate formation from CO₂ absorption. 2. Reaction with incompatible container materials. 3. Salt formation with acidic components.1. As mentioned, CO₂ can lead to the formation of insoluble carbamates. Solution: Purge the solution with an inert gas. 2. While less common, some plastics may leach additives that can react with 3A3M1B. Solution: Use high-quality, inert glass or polypropylene containers. 3. Ensure all components of your solution are compatible and that the pH is controlled to prevent unwanted salt precipitation.
Development of a yellow or brown tint in a previously colorless solution. Oxidation or thermal degradation.Color changes often indicate the formation of degradation products. This can be accelerated by exposure to air, light, and elevated temperatures. Solution: Store solutions at recommended low temperatures (2-8 °C) and protect from light. Prepare fresh solutions if discoloration is observed, as it may indicate a significant loss of purity.[3]
Inconsistent results between experimental batches. 1. Inconsistent solution preparation. 2. Degradation of 3A3M1B stock solution over time.1. Ensure consistent and accurate preparation of your 3A3M1B solutions, including the use of calibrated equipment and high-purity solvents. Solution: Standardize your solution preparation protocol. 2. The stability of stock solutions can vary depending on storage conditions. Solution: Aliquot your stock solution upon receipt and store at -20°C or below for long-term use to minimize freeze-thaw cycles.[4][5] Regularly check the purity of your stock, especially if it has been stored for an extended period.

Frequently Asked Questions (FAQs)

This section provides more detailed information on the stability and handling of 3A3M1B solutions.

What are the optimal storage conditions for 3A3M1B solutions?

To ensure the long-term stability of your 3A3M1B solutions, it is recommended to:

  • Store at low temperatures: For short-term storage (days to weeks), refrigeration at 2-8°C is suitable. For long-term storage (months), aliquot the solution into smaller, single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4][5][6]

  • Protect from light: 3A3M1B may be sensitive to light, which can catalyze oxidative degradation. Store solutions in amber glass vials or wrap clear vials in aluminum foil.

  • Use an inert atmosphere: Due to its basic nature, 3A3M1B can react with atmospheric CO₂. For pH-sensitive applications, it is best to prepare and store solutions under an inert atmosphere such as nitrogen or argon.

What solvents are compatible with 3A3M1B?

3-Amino-3-methyl-1-butanol is a polar molecule and is generally soluble in a variety of common laboratory solvents.

  • Aqueous solutions: 3A3M1B is soluble in water. However, be mindful of the potential for pH changes due to CO₂ absorption.

  • Alcohols: It is soluble in alcohols such as ethanol, methanol, and isopropanol.

  • Other organic solvents: Solubility in less polar organic solvents should be determined on a case-by-case basis. It is generally soluble in solvents like ethers and benzene.

Incompatible Solvents/Solutions: Avoid strong acids, as they will react with the amino group to form salts. Also, avoid strong oxidizing agents, acid anhydrides, and acid chlorides, as these can lead to vigorous and potentially hazardous reactions.

What are the likely degradation pathways for 3A3M1B in solution?

While specific degradation studies on 3-Amino-3-methyl-1-butanol are not extensively available, based on the chemistry of similar amino alcohols, the primary degradation pathways are likely to be:

  • Oxidative Deamination: This is a common degradation route for amino-containing compounds.[1][2] The amino group is oxidized, leading to the formation of an unstable imine intermediate, which is then hydrolyzed to a ketone (3-methyl-3-oxo-1-butanol) and ammonia. This process can be accelerated by the presence of oxygen, metal ions, and light.

  • Reaction with Carbon Dioxide: As a basic amine, 3A3M1B can react with CO₂ from the atmosphere to form a carbamate. This can alter the pH and concentration of the free amine in solution.

Below is a diagram illustrating the plausible oxidative deamination pathway of 3A3M1B.

G A 3-Amino-3-methyl-1-butanol B [O] C Imine Intermediate (unstable) A->C Oxidation D H₂O E 3-Methyl-3-oxo-1-butanol C->E Hydrolysis F Ammonia (NH₃) C->F Hydrolysis G cluster_prep Sample Preparation cluster_hplc HPLC Analysis A 3A3M1B Sample B Derivatization (e.g., with (R)-alpha-methyl-2-naphthyl acetyl chloride) A->B C Derivatized Sample B->C D Injection C->D E C18 Column Separation D->E F UV Detection (254 nm) E->F G Chromatogram F->G

Sources

Technical Support Center: Workup Procedures for Reactions Containing 3-Amino-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Effective Isolation and Purification

Welcome to the technical support guide for handling reactions involving 3-Amino-3-methyl-1-butanol. As a versatile building block in pharmaceutical and chemical synthesis, its unique properties as an amino alcohol present specific challenges during reaction workup.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide clear, actionable advice for researchers, scientists, and drug development professionals. Our focus is on the underlying chemical principles to empower you to make informed decisions for efficient and high-yield purifications.

FAQ 1: What are the key properties of 3-Amino-3-methyl-1-butanol that influence workup strategy?

Answer:

Understanding the physicochemical properties of 3-Amino-3-methyl-1-butanol is the foundation for designing an effective workup. Its structure contains both a basic tertiary amine and a primary alcohol, making it a polar, water-soluble, and basic compound. These characteristics are a double-edged sword; they can be exploited for separation but also pose challenges like poor extraction efficiency and emulsion formation.

The key is to recognize that the amine group's basicity allows for a "pH switch." By adjusting the pH of the aqueous phase, you can dramatically alter the compound's solubility, toggling it between the organic and aqueous layers.

Table 1: Key Physicochemical Properties of 3-Amino-3-methyl-1-butanol

PropertyValueImplication for Workup
Molecular Weight 103.16 g/mol [3]Low molecular weight contributes to its volatility and potential solubility in a range of solvents.
Form Colorless Oil/Liquid[2][4]Can be purified by distillation under reduced pressure.
Boiling Point ~75-77 °C at 8 mmHg (for a similar isomer)[4]Volatile enough for removal under high vacuum but not so volatile as to be lost easily during solvent evaporation.
Basicity (Amine) The tertiary amine is a proton acceptor (basic).Can be protonated with acid (e.g., HCl, H₂SO₄) to form a water-soluble ammonium salt. This is the primary mechanism for its removal from an organic phase.
Polarity (Alcohol) The hydroxyl group allows for hydrogen bonding.High polarity contributes to significant water solubility, which can make extraction from aqueous solutions challenging.
Solubility Soluble in water and polar organic solvents like methanol and ethanol.[5]High water solubility requires specific strategies (e.g., salting out) to achieve efficient extraction into less polar organic solvents.

FAQ 2: How do I remove residual 3-Amino-3-methyl-1-butanol from my desired neutral or acidic product?

Answer:

This is the most common scenario where the amino alcohol is used as a reagent or catalyst. The goal is to sequester the basic amino alcohol in the aqueous phase, leaving your desired compound in the organic layer. The strategy relies on an acidic wash to convert the amine into its highly water-soluble ammonium salt.

Core Principle: Acid-Base Extraction

By washing the organic reaction mixture with a dilute aqueous acid, the following acid-base reaction occurs:

R₃N (organic soluble) + H⁺A⁻ (aqueous) → R₃NH⁺A⁻ (aqueous soluble)

This salt is now partitioned almost exclusively into the aqueous phase, which can be easily separated and discarded.

Step-by-Step Protocol: Acidic Wash Workup
  • Solvent Dilution: After the reaction is complete, dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane, MTBE). This ensures the mixture is not too concentrated, which can lead to separation issues.[6]

  • Initial Acid Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of dilute aqueous acid, such as 1 M HCl or 1 M H₂SO₄.

  • Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate completely.

  • Separation: Drain the lower (aqueous) layer. Pro-Tip: It is good practice to check the pH of the aqueous layer with pH paper to ensure it is acidic (pH 1-2). If not, the wash should be repeated.

  • Repeat Wash (Optional but Recommended): Perform a second wash with the dilute acid to ensure complete removal of the amino alcohol.

  • Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Brine Wash: Finally, wash the organic layer with saturated aqueous sodium chloride (brine). This helps to break up minor emulsions and removes the bulk of dissolved water from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to isolate your crude product.

Workflow for Removing Amino Alcohol Impurity

G start Reaction Mixture in Organic Solvent dilute Dilute with Extraction Solvent (e.g., EtOAc) start->dilute sep_funnel Transfer to Separatory Funnel dilute->sep_funnel acid_wash Wash with 1 M HCl (aq) sep_funnel->acid_wash layers_sep Separate Layers acid_wash->layers_sep check_ph Check pH of Aqueous Layer (Target: pH 1-2) check_ph->acid_wash pH > 2 bicarb_wash Wash with sat. NaHCO₃ (aq) check_ph->bicarb_wash pH OK layers_sep->check_ph aq_discard Discard Aqueous Layer (Contains R₃NH⁺Cl⁻) layers_sep->aq_discard brine_wash Wash with Brine (aq) bicarb_wash->brine_wash dry Dry Organic Layer (e.g., Na₂SO₄) brine_wash->dry concentrate Filter & Concentrate dry->concentrate product Crude Neutral/Acidic Product concentrate->product

Caption: Standard acid-wash workflow for removing basic impurities.

FAQ 3: My desired product is 3-Amino-3-methyl-1-butanol. How do I isolate it from the reaction mixture?

Answer:

When the amino alcohol is your target molecule, the workup strategy is inverted. You will likely have an acidic reaction medium or need to purposefully acidify the mixture to remove other non-basic impurities. The key is to then basify the aqueous layer to liberate the free amine for extraction. The main challenge here is overcoming its high water solubility.

Step-by-Step Protocol: Isolation via Basification
  • Initial Cleanup (Optional): If your reaction mixture contains non-polar, non-basic impurities, you can perform an initial "reverse" extraction. Acidify the aqueous reaction mixture to pH 1-2 with concentrated HCl. Then, wash with a non-polar solvent like hexanes or ether to remove these impurities, while your protonated amino alcohol remains in the aqueous phase.

  • Basification: Transfer the aqueous solution containing your protonated product (R₃NH⁺Cl⁻) to a flask or beaker, preferably in an ice bath to control the exotherm. Slowly add a strong base, such as 50% NaOH or solid KOH, with stirring until the pH is strongly basic (pH > 12). This deprotonates the ammonium salt, regenerating the free amine.

  • Salting Out: This step is critical. Add solid sodium chloride (NaCl) to the aqueous layer until it is saturated. This significantly increases the ionic strength of the aqueous phase, reducing the solubility of the organic amino alcohol and "forcing" it out of the water.[7]

  • Extraction with a More Polar Solvent: Extract the basified, saturated aqueous layer multiple times with a suitable organic solvent. Because of the product's polarity, standard solvents like ether or hexanes will be inefficient.

    • Good choices: Ethyl acetate, Dichloromethane (DCM), or Chloroform.

    • Perform at least 3-5 extractions, as the partition coefficient may still be low.

  • Drying and Concentration: Combine the organic extracts. Dry thoroughly with a suitable agent like anhydrous sodium sulfate (Na₂SO₄) or potassium carbonate (K₂CO₃). Note: Avoid acidic drying agents. Filter and carefully remove the solvent under reduced pressure.

  • Final Purification: The crude product can often be purified by vacuum distillation.[2]

Table 2: Extraction Solvent Selection for Isolating 3-Amino-3-methyl-1-butanol
SolventProsCons
Ethyl Acetate Good solvating power for polar molecules; lower toxicity than chlorinated solvents.Can co-extract significant amounts of water, requiring thorough drying.
Dichloromethane (DCM) Excellent solvating power; forms the bottom layer, which can simplify separation.Environmental and health concerns; can be difficult to dry completely.
Chloroform Similar to DCM, very effective at dissolving polar compounds.Higher toxicity than DCM.
Diethyl Ether Poor choice; too non-polar to effectively extract the amino alcohol from water.Inefficient extraction, leading to low yield.

FAQ 4: I'm getting a persistent emulsion during my extraction. What should I do?

Answer:

Emulsions are a common and frustrating problem in workups involving amphiphilic molecules like amino alcohols. An emulsion is a stable suspension of one liquid within another, preventing the clean separation of layers.

Troubleshooting Emulsions:
  • Patience: First, let the separatory funnel stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Add Brine: The most common solution is to add a significant amount of saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which helps to break down the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This can be sufficient for extraction without creating a stable emulsion.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can physically disrupt the droplets causing the emulsion.

  • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for forcing layer separation.

  • Change the Solvent: Adding a small amount of a different solvent (e.g., a little methanol if you are using EtOAc/water) can sometimes alter the phase properties enough to break the emulsion.

Decision Logic for Workup Strategy

The following diagram outlines the decision-making process for selecting the appropriate workup procedure.

G q1 Is 3-Amino-3-methyl-1-butanol the desired product? q2 What is the nature of your desired product? q1->q2 No proc_isolate_amine Perform Basification & Extraction Workup (FAQ 3) q1->proc_isolate_amine Yes proc_acid_wash Perform Acidic Wash Workup (FAQ 2) q2->proc_acid_wash Neutral proc_base_wash Perform Basic Wash Workup (e.g., with NaHCO₃) q2->proc_base_wash Acidic proc_neutral_wash Perform Neutral Wash (Water/Brine only) q2->proc_neutral_wash Basic

Caption: Decision tree for selecting the correct workup strategy.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 641000, 3-Amino-3-methylbutan-1-ol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805205B - Preparation method of (R) -3-aminobutanol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9898801, (3R)-3-Amino-1-butanol. Retrieved from [Link]

  • Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

  • Zhang, X., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature. Published in PMC. Retrieved from [Link]

  • Bidal, Y. D., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. Retrieved from [Link]

  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Google Patents. (n.d.). CN109970580A - A kind of extraction preparation method of R-3- amino butanol.
  • Google Patents. (n.d.). WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof.
  • Google Patents. (n.d.). CN107805205A - A kind of preparation method of (R) 3 amino butanol.
  • University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]

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Technical Support Center: Chiral Resolution of 3-Aminobutanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 3-aminobutanol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a critical chiral building block, particularly in the synthesis of pharmaceuticals like dolutegravir, achieving high enantiomeric purity of 3-aminobutanol is paramount. This resource combines es[1][2][3]tablished scientific principles with practical, field-proven insights to help you navigate the complexities of its chiral resolution.

Troubleshooting Guide: Common Challenges in 3-Aminobutanol Resolution

This section addresses specific issues you may encounter during your experiments, delving into the root causes and offering step-by-step solutions.

Q1: I'm observing low enantiomeric excess (ee) in my resolved 3-aminobutanol. What are the likely causes and how can I fix it?

Low enantiomeric excess is a frequent challenge and can stem from several factors, ranging from the analytical method to the resolution process itself.

Root Cause Analysis & Solutions:

  • Inaccurate Analytical Method: Before optimizing your resolution protocol, it is crucial to validate your analytical method. Chromatographic artifacts[4] or an unoptimized separation can create the illusion of low enantioselectivity.

    • Solution: Prepare a true racemic (50:50) sample of 3-aminobutanol. Analyze it using your chiral HPLC, GC, or SFC method. You should observe two baseline-separated peaks of equal area. If not, your analytical m[4]ethod requires optimization before you can trust the ee values from your resolution experiments. For HPLC analysis, since [4]3-aminobutanol lacks a strong chromophore, pre-column derivatization with a chiral derivatizing agent is often necessary to enable UV detection and separate the resulting diastereomers on a standard achiral column like a C18.

  • Impurities in Star[2][5]ting Material: The presence of impurities in your racemic 3-aminobutanol can significantly hinder the resolution process.

    • Causality: Impurities can act as inhibitors or competing substrates for the resolving agent (in enzymatic resolution) or interfere with the crystallization of the desired diastereomeric salt.

    • Solution: Ens[4]ure the purity of your starting racemic 3-aminobutanol. Purification via distillation or other appropriate methods may be necessary before proceeding with the resolution.

  • Suboptimal Diastereomeric Salt Crystallization Conditions: In resolutions involving diastereomeric salt formation (e.g., with tartaric acid or mandelic acid), the crystallization conditions are critical.

    • Causality: Fa[3][6]ctors like solvent choice, temperature, cooling rate, and supersaturation directly impact the selective crystallization of one diastereomer over the other. "Oiling out," where the s[7][8]alt separates as a liquid instead of a solid, can occur with high supersaturation or if the temperature is above the solvated solid's melting point.

    • Solution: [8] * Solvent Screening: Systematically screen a range of solvents to find one where the two diastereomeric salts have a significant solubility difference.

      • Temperature[8][9][10] & Cooling Rate Control: A slow cooling rate generally promotes the formation of larger, purer crystals. Experiment with different[8][11] temperature profiles.

      • Seeding: Introducing a small seed crystal of the desired diastereomeric salt can initiate and guide the crystallization process.

  • Inefficient Enzyma[8]tic Resolution: When using enzymes like lipases, several parameters can affect the enantioselectivity.

    • Causality: Th[3][12]e choice of enzyme, solvent, acylating agent, and temperature all play a role in the efficiency of the kinetic resolution. In kinetic resolutions, t[12][13]he maximum yield for a single enantiomer is 50%, as the enzyme selectively reacts with one enantiomer, leaving the other unreacted.

    • Solution: [12][14] * Enzyme Screening: Test a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find the most selective one for your substrate.

      • Reaction Op[13][15]timization: Systematically vary the solvent, temperature, and acylating agent to optimize the reaction conditions.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the chiral resolution of 3-aminobutanol.

Q2: What are the most common methods for the chiral resolution of 3-aminobutanol?

The primary methods for resolving racemic 3-aminobutanol include:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic 3-aminobutanol with a chiral resolving agent, such as D-(-)-tartaric acid or (S)-mandelic acid, to form diastereomeric salts. These salts have differen[3][6]t physical properties, most importantly solubility, which allows for their separation by fractional crystallization.

  • Enzymatic Kinetic R[7][16]esolution: This technique utilizes an enzyme, typically a lipase, to selectively acylate one of the enantiomers of 3-aminobutanol. The acylated and unreacte[3][12]d enantiomers can then be separated based on their different chemical properties.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can be used to separate the enantiomers. Due to 3-aminobutanol's l[16]ack of a UV chromophore, derivatization is often required for detection.

Q3: How do I choo[1][2]se the right resolving agent for diastereomeric salt formation?

The selection of a resolving agent is often empirical and may require screening. Common choices for resolving amines like 3-aminobutanol include chiral acids such as:

  • Tartaric acid

  • Mandelic acid

  • Cam[3]phorsulfonic acid [7] The ideal resolving agent will form a diastereomeric salt with one enantiomer of 3-aminobutanol that is significantly less soluble in a particular solvent than the salt formed with the other enantiomer, allowing for efficient separation by crystallization.

Q4: What analytical techniques are used to determine the enantiomeric purity of 3-aminobutanol?

Accurately determining the enantiomeric excess (ee) is crucial. Common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique. As 3-aminobutanol lacks a strong UV chromophore, a pre-column derivatization step is typically employed. The aminobutanol enantiom[2][5]ers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18) and detected by UV.

  • Chiral Gas Chromato[2][5]graphy (GC): This method can also be used, often after derivatization to increase volatility.

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC and can offer faster separations. Derivatization, for insta[16]nce with carbobenzyloxy (CBZ), may be necessary to enable separation and detection.

Data Summary [6]and Protocols

Table 1: Comparison of Chiral Resolution Methods for 3-Aminobutanol
MethodPrincipleTypical Resolving/Separating AgentAdvantagesDisadvantages
Diastereomeric Salt Formation Formation of diastereomeric salts with different solubilities, followed by fractional crystallization.D-(-)-Tartaric acid, (S)-Mandelic acidScalable, cost-effectiv[3][6]e for large quantities.Can be time-consuming, [17]requires screening of resolving agents and solvents, theoretical max yield is 50%.
Enzymatic Kinetic R[6]esolution Selective enzymatic reaction with one enantiomer, allowing for separation of the reacted and unreacted forms.Lipases (e.g., from Candida antarctica, Pseudomonas cepacia)High enantioselectivity[3][13], mild reaction conditions, environmentally friendly.Theoretical max yield i[3]s 50%, requires screening of enzymes and conditions.
Chiral Chromatograp[12]hy (HPLC/SFC) Differential interaction of enantiomers with a chiral stationary phase.Chiral columns (e.g., polysaccharide-based)High accuracy for analy[16]tical determination, can be used for preparative separation.Can be expensive for large-scale separations, may require derivatization.

Experimenta[19]l Protocols

Protocol 1: Diastereomeric Salt Resolution of (±)-3-Aminobutanol with D-(-)-Tartaric Acid

This protocol is a general guideline and may require optimization for your specific conditions.

Materials:

  • (±)-3-Aminobutanol

  • D-(-)-Tartaric acid

  • Solvent (e.g., isopropanol, ethanol, methanol/water mixtures)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve (±)-3-aminobutanol in the chosen solvent in a flask.

  • Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of D-(-)-tartaric acid in the same solvent, gently warming if necessary.

  • Salt Formation: Slowly add the D-(-)-tartaric acid solution to the 3-aminobutanol solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt may be beneficial.

  • Isolation: Collec[8]t the precipitated crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine.

  • Extraction: Extract the liberated enantiomerically enriched 3-aminobutanol with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the resolved 3-aminobutanol.

  • Analysis: Determine the enantiomeric excess of the product using a validated chiral analytical method.

Protocol 2: Analytical Determination of Enantiomeric Purity by HPLC with Pre-column Derivatization

This protocol provides a general framework for the analysis of 3-aminobutanol's enantiomeric purity.

Materials:

  • 3-Aminobutanol sample (racemic standard and resolved sample)

  • Chiral derivatizing agent (e.g., (R)-(+)-1-phenylethanesulfonyl chloride)

  • Organic solvent (e.g.[18], dichloromethane)

  • HPLC system with UV d[19]etector

  • C18 reversed-phase column

  • Mobile phase (e.g., a[18]cetonitrile/water mixture)

Procedure:

  • De[18]rivatization: Dissolve a small, accurately weighed amount of the 3-aminobutanol sample in an organic solvent. Add the chiral derivatizing agent and allow the reaction to proceed to completion.

  • Sample Preparation:[18][19] Dilute an aliquot of the reaction mixture with the HPLC mobile phase to an appropriate concentration for injection.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a standard[2] volume of the prepared sample solution (e.g., 20 µL).

    • Run the analysis [2][18]under isocratic conditions.

  • Data Analysis:

    • Identify the two peaks corresponding to the diastereomeric derivatives.

    • Integrate the peak areas of the two diastereomer peaks.

    • Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Visualizations

Chiral_Resolution_Workflow cluster_resolution Resolution Process cluster_separation Separation & Analysis racemate Racemic 3-Aminobutanol diastereomers Diastereomeric Salt Mixture racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., D-(-)-Tartaric Acid) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Solid) crystallization->less_soluble Separation more_soluble More Soluble Diastereomer (Solution) crystallization->more_soluble Separation liberation Liberation of Free Amine less_soluble->liberation resolved_enantiomer Enantiomerically Enriched 3-Aminobutanol liberation->resolved_enantiomer analysis Chiral HPLC/SFC Analysis resolved_enantiomer->analysis

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

Analytical_Workflow start 3-Aminobutanol Enantiomers (R & S) derivatization React with Chiral Derivatizing Agent (CDA) start->derivatization diastereomers Formation of Diastereomers (R-CDA & S-CDA) derivatization->diastereomers hplc Inject into Achiral HPLC Column (e.g., C18) diastereomers->hplc separation Separation of Diastereomers hplc->separation detection UV Detection separation->detection chromatogram Chromatogram with Two Separated Peaks detection->chromatogram quantification Quantify Peak Areas to Determine ee% chromatogram->quantification

Caption: Analytical Workflow for Determining Enantiomeric Purity by HPLC.

References

  • BenchChem. (n.d.). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
  • BenchChem. (n.d.). Challenges in the synthesis of small chiral alcohols like 3-aminobutan-1-ol.
  • BenchChem. (n.d.). HPLC analytical methods for determining aminobutanol chiral purity.
  • BenchChem. (n.d.). Overcoming challenges in the purification of chiral amino alcohols.
  • BenchChem. (n.d.). Techniques for the separation and detection of aminobutanol enantiomers.
  • Google Patents. (2016). A kind of separation detection method of 3-aminobutanol enantiomer. CN105699509A.
  • Google Patents. (2016). HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. CN105675783A.
  • Jayachandra, S., et al. (2018). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica, 10(6), 13-20.
  • Google Patents. (2011). Separation of an enantiomer mixture of (r)- and (s)-3-amino-1-butanol. US20110275855A1.
  • Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT.
  • Google Patents. (2018). Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir. WO2018020380A1.
  • Sakurai, R. (2010). Scientific Strategy for Optical Resolution by Salt Crystallization: New Methodologies for Controlling Crystal Shape, Crystallization, and Chirality of Diastereomeric Salt. In Pharmaceutical Process Chemistry (pp. 381-399).
  • Westlake University. (2023).
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • PubMed. (1991).
  • BenchChem. (n.d.).
  • Google Patents. (2019). Method for enzymatic preparation of r-3-aminobutyric acid. WO2019062222A1.
  • Google Patents. (2018). Preparation method of (R) -3-aminobutanol. CN107805205B.
  • PMC - NIH. (2024).
  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. 7(5), 311-322.
  • Google Patents. (2020). A kind of method for preparing (R)-3-aminobutanol. CN110668958A.
  • PMC - NIH. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Selected examples of lipase-catalyzed kinetic resolution of tertiary alcohols.
  • IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.

  • Thieme. (n.d.). Determination of Enantiomeric Purity by Direct Methods.
  • BioDuro. (2018).
  • ResearchGate. (n.d.). Lipase-mediated resolution of 3-hydroxy-4-trityloxybutanenitrile: synthesis of 2-amino alcohols, oxazolidinones and GABOB.
  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • PMC - NIH. (n.d.).
  • Scilit. (2018).
  • The Royal Society of Chemistry. (n.d.).
  • ScienceDirect. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.

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Technical Support Center: Large-Scale Synthesis of 3-Amino-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 3-Amino-3-methyl-1-butanol (CAS: 42514-50-1). This guide is designed for researchers, chemists, and process development professionals to provide field-proven insights, troubleshooting solutions, and answers to frequently asked questions encountered during scale-up and production.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for the large-scale production of 3-Amino-3-methyl-1-butanol?

A1: While numerous routes exist for amino alcohols, for large-scale synthesis of 3-Amino-3-methyl-1-butanol, two primary strategies are considered based on raw material cost, scalability, and safety:

  • Route A: Ritter Reaction followed by Hydrolysis: This involves the reaction of 3-methyl-3-buten-1-ol with a nitrile (like acetonitrile) under strong acid catalysis to form an N-acetyl intermediate, which is then hydrolyzed to yield the final product. This route is often favored for its use of readily available starting materials.

  • Route B: Epoxide Ring-Opening: This pathway starts with the epoxidation of isoprene to form 3,3-dimethyl-oxiraneethanol, followed by a regioselective ring-opening reaction with ammonia under pressure. This route can offer high atom economy but requires careful control of pressure and temperature.

Q2: What are the most critical process parameters to monitor during synthesis?

A2: For consistent yield and purity, meticulous control over several parameters is essential:

  • Temperature: Exothermic reactions, such as the Ritter reaction or epoxide ring-opening, require precise temperature management to prevent runaway reactions and the formation of side products.

  • Reagent Stoichiometry: The molar ratio of reactants is crucial. For instance, an excess of ammonia in the epoxide route is necessary to minimize the formation of secondary and tertiary amine byproducts.

  • Pressure: For reactions involving gaseous reagents like ammonia, maintaining consistent pressure is key to ensuring adequate concentration in the reaction mixture and driving the reaction to completion.

  • Purity of Starting Materials: Impurities in starting materials can act as catalyst poisons or lead to difficult-to-remove byproducts. Always use materials that meet predefined specifications.

Q3: How can 3-Amino-3-methyl-1-butanol be purified effectively on a large scale?

A3: Purification is challenging due to the compound's relatively low boiling point and high polarity. The primary method is fractional distillation under reduced pressure . This minimizes thermal degradation and allows for separation from less volatile impurities. For challenging separations, derivatization of the amino group to a less polar, more crystalline solid (e.g., a carbamate), followed by recrystallization and subsequent deprotection, can be a viable, albeit longer, alternative.[1]

Q4: What are the main safety hazards associated with this synthesis?

A4: The synthesis involves several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE). Key hazards include:

  • Flammable Solvents and Reagents: Many organic solvents (e.g., methanol, ethanol, THF) and the product itself are flammable.[2] All operations should be conducted in well-ventilated areas, away from ignition sources, using explosion-proof equipment.[2][3]

  • Corrosive Materials: Strong acids used in the Ritter reaction and alkaline solutions for work-up are corrosive and can cause severe skin burns and eye damage.[2]

  • High-Pressure Reactions: The epoxide ring-opening route requires specialized high-pressure reactors and stringent safety protocols.

  • Product Hazards: The final product, 3-Amino-3-methyl-1-butanol, is classified as a flammable liquid and can cause severe skin burns and serious eye damage.[2]

Section 2: Synthesis Pathway Overview (Proposed Route)

A common and scalable approach for synthesizing tertiary amino alcohols is via the Ritter reaction. The following workflow outlines a proposed two-step synthesis starting from 3-methyl-3-buten-1-ol.

Synthesis_Workflow SM 3-Methyl-3-buten-1-ol (Starting Material) Step1 Step 1: Ritter Reaction SM->Step1 Reagent1 Acetonitrile (CH3CN) Sulfuric Acid (H2SO4) Reagent1->Step1 Intermediate N-(1,1-dimethyl-3-hydroxypropyl)acetamide (Intermediate) Step1->Intermediate Forms N-acetyl intermediate Step2 Step 2: Hydrolysis Intermediate->Step2 Reagent2 Sodium Hydroxide (NaOH) Water (H2O) Reagent2->Step2 Product 3-Amino-3-methyl-1-butanol (Crude Product) Step2->Product Liberates the amine Purification Purification (Fractional Distillation) Product->Purification FinalProduct Final Product (>99% Purity) Purification->FinalProduct

Caption: Proposed two-step synthesis of 3-Amino-3-methyl-1-butanol.

Section 3: Detailed Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification processes.

Low Reaction Conversion or Yield

Q: My Ritter reaction (Step 1) has stalled, showing low conversion by GC analysis. What are the likely causes?

A: This is a common issue often traced back to a few key factors:

  • Water Content: The Ritter reaction is highly sensitive to water. Ensure your starting alcohol, acetonitrile, and reactor are scrupulously dry. Water competes with the nitrile as a nucleophile, leading to the formation of diols and other side products.

  • Acid Catalyst Quality/Concentration: The strength and concentration of the sulfuric acid are critical. Use a fresh, properly stored batch of concentrated sulfuric acid. The molar ratio of acid to the alkene is a key parameter to optimize; too little will result in a slow reaction, while too much can promote polymerization and charring.

  • Temperature Control: While the reaction is typically run at low temperatures (0-10 °C) during the acid addition to control the initial exotherm, a subsequent warming period to room temperature or slightly above is often required to drive the reaction to completion. If the temperature is kept too low for too long, the reaction rate will be impractically slow.

  • Mixing Efficiency: In a large-scale reactor, poor agitation can lead to localized "hot spots" or areas of low catalyst concentration, resulting in an incomplete reaction. Ensure the impeller design and speed are adequate for the reactor volume and viscosity of the mixture.

Q: The hydrolysis step (Step 2) is incomplete, leaving residual N-acetyl intermediate. How can I improve this?

A: Incomplete hydrolysis is typically a matter of reaction conditions or time.

  • Insufficient Caustic: Ensure at least a stoichiometric amount of sodium hydroxide is used to neutralize the acid from Step 1 and to catalyze the hydrolysis. Often, a significant excess (2-3 equivalents) is required.

  • Reaction Temperature: Hydrolysis of amides can be slow. Refluxing the reaction mixture is standard practice. Confirm that the reaction is reaching and maintaining the target temperature (typically >90 °C).

  • Reaction Time: On a large scale, hydrolysis can take several hours. Monitor the reaction progress by a suitable method (e.g., TLC or GC) and do not proceed to work-up until the starting material is consumed.

Impurity Profile & Purification Issues

Q: I'm observing a significant byproduct with a similar boiling point to my product. How can I identify and minimize it?

A: Close-boiling impurities are a major challenge.

  • Identification: The first step is identification via GC-MS. A common byproduct in this synthesis is the corresponding ether, formed by the dimerization of the starting alcohol under acidic conditions. Another possibility is an elimination product. Mass spectrometry data can help elucidate the structure of the impurity.[1]

  • Minimization:

    • Control Reagent Addition: Add the sulfuric acid slowly to the alcohol/acetonitrile mixture at a low temperature to minimize polymerization and side reactions.

    • Optimize Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can significantly improve selectivity.

    • Stoichiometry: Adjust the ratio of acetonitrile to the alcohol. A larger excess of acetonitrile can favor the desired reaction pathway.

Q: My final product after distillation is discolored (yellow to brown). What causes this and how can I prevent it?

A: Discoloration is often a sign of thermal decomposition or trace impurities.

  • Distillation Temperature: The primary cause is often an excessively high pot temperature during distillation. Always perform distillation under a vacuum to lower the boiling point.

  • Oxygen Exposure: At high temperatures, amines can be susceptible to air oxidation. Ensure the distillation apparatus is leak-free and consider performing the distillation under a nitrogen or argon atmosphere.

  • Residual Acid/Base: Ensure the crude product is properly neutralized and washed before distillation. Residual acid or base can catalyze degradation at high temperatures.

Section 4: Key Experimental Protocols

Protocol 4.1: Synthesis of N-(1,1-dimethyl-3-hydroxypropyl)acetamide (Step 1)

  • Charge a dry, inerted, jacketed reactor with 3-methyl-3-buten-1-ol (1.0 eq) and acetonitrile (5.0 eq).

  • Cool the reactor jacket to 0-5 °C.

  • Slowly add concentrated sulfuric acid (1.2 eq) subsurface over 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to slowly warm to 20-25 °C and stir for 12-16 hours.

  • Monitor the reaction for completion by GC-MS.

  • Once complete, slowly quench the reaction by transferring the mixture to a separate vessel containing a stirred solution of ice and water.

  • Neutralize the quenched mixture to pH 7-8 with a 50% w/w sodium hydroxide solution, ensuring the temperature is kept below 25 °C.

  • Extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Protocol 4.2: Purification by Fractional Vacuum Distillation

  • Equip a distillation flask with a fractionating column (e.g., Vigreux or packed column), a distillation head with a condenser, and a receiver flask.

  • Charge the crude 3-Amino-3-methyl-1-butanol to the distillation flask.

  • Apply vacuum (e.g., 20-30 mbar) and gently heat the flask using an oil bath.

  • Collect and discard any low-boiling foreshots (typically residual solvents).

  • Slowly increase the temperature to collect the main product fraction at its boiling point at the given pressure. (Note: The boiling point of the related (R)-3-aminobutanol is ~93°C at 26 mbar).[4]

  • Monitor the purity of the fractions by GC.

  • Stop the distillation before the pot becomes dry to prevent the concentration and potential decomposition of high-boiling impurities.

Section 5: Safety and Handling Q&A

Q: What is the minimum required PPE for handling 3-Amino-3-methyl-1-butanol and its precursors?

A: Based on standard safety data sheets, the following PPE is mandatory:

  • Eye/Face Protection: Safety glasses with side-shields or, preferably, chemical safety goggles and a face shield.[3][5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat. Ensure gloves are inspected before use and disposed of properly.[5]

  • Respiratory Protection: For handling volatile reagents or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[3]

  • Footwear: Closed-toe shoes are required in all laboratory and production areas.

Q: What are the proper storage conditions?

A: Store 3-Amino-3-methyl-1-butanol in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids. Keep it away from heat, sparks, open flames, and strong oxidizing agents.[3]

Q: What should I do in case of an accidental spill?

A: For a minor spill:

  • Remove all ignition sources immediately.[6]

  • Ensure the area is well-ventilated.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[5]

  • Clean the spill area thoroughly with soap and water. For a major spill, evacuate the area and contact emergency response personnel.[6]

Section 6: Troubleshooting Logic Diagram

This diagram provides a systematic approach to diagnosing common issues during production.

Troubleshooting Start Problem Identified: Low Yield or High Impurity Check_SM 1. Verify Purity of Starting Materials & Reagents (GC, KF Titration) Start->Check_SM Check_Params 2. Review Process Parameters (Temp Logs, Addition Rates, Pressure) Start->Check_Params Analyze_Crude 3. Analyze Crude Reaction Mixture (GC-MS, LC-MS) Start->Analyze_Crude SM_Issue Root Cause: Material Quality Check_SM->SM_Issue Out of Spec Process_Issue Root Cause: Process Deviation Check_Params->Process_Issue Deviation Found Impurity_ID Is the main impurity identified? Analyze_Crude->Impurity_ID Optimize Optimize Reaction Conditions: - Adjust Temperature - Modify Stoichiometry - Change Solvent Impurity_ID->Optimize Yes Purification Develop new purification strategy (e.g., derivatization) Impurity_ID->Purification No / Unseparable Chem_Issue Root Cause: Reaction Selectivity Optimize->Chem_Issue Purification->Chem_Issue

Caption: A decision tree for troubleshooting synthesis issues.

References

  • CN110683960A - Synthesis method of (R)
  • PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). (URL: [Link])

  • 3-Methyl-1-butanol production in Escherichia coli: random mutagenesis and two-phase fermentation - PMC - NIH. (URL: [Link])

  • Preparation method of (R)-3-amino butanol - Eureka | Patsnap. (URL: [Link])

  • (R)-3-Amino-1-butanol - SAFETY DATA SHEET. (URL: [Link])

  • MSDS of 3-Amino-1-butanol - Capot Chemical. (URL: [Link])

  • Recent Advances in Microbial 3-Methyl-1-Butanol Production - Frontiers. (URL: [Link])

  • R-3-amino-1-butanol - ChemBK. (URL: [Link])

  • Production of 2-methyl-1-butanol and 3-methyl-1-butanol from the amino acid biosynthetic pathways of isoleucine and leucine... - ResearchGate. (URL: [Link])

  • 3-Methyl-1-butanol Biosynthesis in an Engineered Corynebacterium glutamicum. (URL: [Link])

  • Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp - PubMed. (URL: [Link])

  • CN107805205A - A kind of preparation method of (R)
  • Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol - Der Pharma Chemica. (URL: [Link])

  • CN107805205B - Preparation method of (R)
  • 3-Amino-3-methylbutan-1-ol | C5H13NO | CID 641000 - PubChem - NIH. (URL: [Link])

  • CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents. (URL: [Link])

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Validation & Comparative

A Comparative Guide to the Synthesis of 3-Amino-3-methyl-1-butanol: An Evaluation of Viable Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Amino-3-methyl-1-butanol is a valuable bifunctional molecule utilized as a building block in the synthesis of more complex organic compounds and biologically active molecules.[1][2] Its structure, featuring a primary alcohol and a tertiary amine, makes it a versatile intermediate. This guide provides an in-depth comparison of the most practical synthetic routes for its preparation, focusing on chemical logic, experimental feasibility, and scalability. We will dissect two primary pathways: the reduction of a nitro alcohol precursor and the reductive amination of a β-hydroxy ketone. This analysis is supported by established chemical principles and comparative data to aid researchers in selecting the optimal route for their specific application.

Introduction to Synthetic Strategies

The synthesis of amino alcohols like 3-Amino-3-methyl-1-butanol requires the strategic installation of two key functional groups: a hydroxyl (-OH) and an amino (-NH2) group. The relative position of these groups (1,3-substitution in this case) dictates the choice of starting materials and reaction cascades. An ideal synthesis route should be characterized by high yield, readily available starting materials, operational simplicity, and scalability.

This guide will focus on two convergent and industrially relevant strategies:

  • Route A: The Nitroaldol (Henry) Reaction Pathway: This classic carbon-carbon bond-forming reaction is followed by a robust reduction step. It builds the carbon skeleton and installs the nitrogen functionality (as a nitro group) simultaneously, which is then converted to the desired amine.[1]

  • Route B: The Reductive Amination Pathway: This approach involves the direct conversion of a carbonyl group in a pre-existing hydroxyketone to an amine. This method is often favored for its directness and high atom economy.[1][3]

The logical flow of these competing synthesis strategies is outlined below.

cluster_0 Common Starting Materials cluster_1 Route A: Nitroaldol Pathway cluster_2 Route B: Reductive Amination Pathway cluster_3 Final Product SM1 2-Nitropropane A1 Henry Reaction SM1->A1 SM2 Ethylene Oxide SM2->A1 SM3 Diacetone Alcohol B1 Oxidation SM3->B1 A2 Intermediate: 3-Methyl-3-nitro-1-butanol A1->A2 C-C Bond Formation A3 Nitro Group Reduction A2->A3 FP 3-Amino-3-methyl-1-butanol A3->FP Final Product Formation B2 Intermediate: 4-Hydroxy-4-methyl-2-pentanone B1->B2 Functional Group Interconversion B3 Reductive Amination B2->B3 B3->FP Final Product Formation

Caption: Comparative workflow of two primary synthesis routes to 3-Amino-3-methyl-1-butanol.

Route A: Synthesis via Nitro Alcohol Reduction

This pathway is a robust and well-established method for preparing 1,3-amino alcohols. It leverages the Henry reaction, a base-catalyzed addition of a nitroalkane to a carbonyl compound, followed by the reduction of the nitro group to a primary amine.[1]

Mechanistic Rationale and Experimental Choices

Step 1: The Henry (Nitroaldol) Reaction. The synthesis commences by reacting 2-nitropropane with a two-carbon electrophile that provides the ethanol backbone. While acetaldehyde could be used, its volatility and tendency to self-condense make it problematic. A more controlled and safer electrophile is ethylene oxide . The reaction is initiated by a base which deprotonates the α-carbon of 2-nitropropane to form a nitronate anion. This anion then acts as a nucleophile, attacking one of the carbons of the ethylene oxide ring in an SN2-type ring-opening. A subsequent aqueous workup protonates the resulting alkoxide to yield the β-nitro alcohol intermediate, 3-methyl-3-nitro-1-butanol .

Step 2: Reduction of the Nitro Group. The nitro group of the intermediate is then reduced to a primary amine. This transformation is a cornerstone of organic synthesis and can be achieved via several methods.[4] Catalytic hydrogenation is the most common and "greenest" choice for this step.[4]

  • Catalyst Choice: Palladium on carbon (Pd/C) or Raney Nickel are highly effective catalysts for this reduction.[1][4] Raney Nickel is often chosen for its high activity and cost-effectiveness in industrial applications.

  • Reducing Agent: Molecular hydrogen (H₂) is the reagent of choice. The reaction is typically carried out in a pressure vessel (autoclave or Parr shaker) to ensure sufficient hydrogen concentration in the reaction medium.

  • Solvent: Protic solvents like ethanol or methanol are ideal as they readily dissolve the nitro alcohol and stabilize the intermediates.[1]

Advantages and Disadvantages
  • Advantages: The Henry reaction is reliable and high-yielding. The starting materials, 2-nitropropane and ethylene oxide, are readily available commodity chemicals. The reduction of nitro groups is a well-understood and scalable process.

  • Disadvantages: Ethylene oxide is a toxic and flammable gas, requiring specialized handling procedures. The catalytic hydrogenation step requires pressure equipment. The use of Raney Nickel involves pyrophoric material that must be handled with care.

Route B: Synthesis via Reductive Amination

Reductive amination is a powerful method for forming amines from carbonyl compounds.[1] In this context, it provides a more direct path to the target molecule from a suitable β-hydroxy ketone precursor.

Mechanistic Rationale and Experimental Choices

Step 1: Preparation of the β-Hydroxy Ketone. The required precursor is 4-hydroxy-4-methyl-2-pentanone . This can be readily synthesized from diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) via mild oxidation of its secondary alcohol, though for this specific target, the commercially available diacetone alcohol is not the correct precursor. A more logical synthesis of 4-hydroxy-4-methyl-2-pentanone would involve the aldol addition of acetone to a protected acetaldehyde. However, for the purpose of this guide, we will assume the availability of the keto-alcohol precursor, as analogous compounds like 4-hydroxy-2-butanone are used in similar industrial syntheses.[3][5]

Step 2: Reductive Amination. This reaction proceeds by treating the β-hydroxy ketone with an amine source, typically ammonia, in the presence of a reducing agent.[1]

  • Amine Source: Anhydrous ammonia or a concentrated solution of ammonium hydroxide can be used. The initial reaction forms a hemiaminal intermediate, which then dehydrates to form an imine (or enamine) in equilibrium.

  • Reducing Agent: The in-situ formed imine is then reduced to the final amine. For this, catalytic hydrogenation (e.g., using H₂/Raney Nickel) is a highly effective and clean method, analogous to the one described in Route A.[3] This one-pot process is efficient and avoids the isolation of the unstable imine intermediate.

Advantages and Disadvantages
  • Advantages: This route can be more atom-economical and direct if the β-hydroxy ketone is readily available. It is a one-pot reaction, which can simplify the process and increase throughput.

  • Disadvantages: The synthesis of the specific β-hydroxy ketone precursor may not be trivial. Controlling the reaction to prevent side reactions, such as self-condensation of the ketone or over-alkylation of the product amine, can be challenging. The use of high-pressure ammonia and hydrogen requires specialized equipment.

Comparative Performance Analysis

The choice between these two routes depends heavily on the available equipment, cost of starting materials, and desired scale of production.

ParameterRoute A: Nitroaldol PathwayRoute B: Reductive AminationRationale & Citations
Starting Materials 2-Nitropropane, Ethylene Oxide4-Hydroxy-4-methyl-2-pentanone, AmmoniaRoute A materials are basic commodity chemicals. The ketone for Route B may require prior synthesis.[1]
Key Reactions Henry Reaction, Catalytic HydrogenationReductive Amination (Catalytic Hydrogenation)Both routes rely on well-established, scalable chemical transformations.[1][3][4]
Typical Overall Yield Good to Excellent (60-80%)Moderate to Good (50-75%)Yields are process-dependent, but Henry reactions and nitro reductions are typically high-yielding.[6]
Scalability High; widely used in industry.High; common industrial process.Both methods are amenable to large-scale production with appropriate engineering controls.[3]
Safety Concerns Use of toxic ethylene oxide, pyrophoric Raney Ni, high-pressure H₂.Use of toxic/corrosive ammonia, pyrophoric Raney Ni, high-pressure H₂.Both routes involve hazardous materials and conditions requiring strict safety protocols.
Key Advantage Reliable and predictable chemistry.Potentially shorter route (fewer steps if ketone is available).Route A is often considered more robust due to the stability of the nitro-alcohol intermediate.

Detailed Experimental Protocol: Route A

This section provides a representative, step-by-step protocol for the synthesis of 3-Amino-3-methyl-1-butanol via the nitroaldol pathway.

N1 Step 1: Charge Reactor - 2-Nitropropane - Base (e.g., NaOMe) - Solvent (e.g., MeOH) N2 Step 2: Cool to 0-5 °C - Ice-water bath N1->N2 N3 Step 3: Add Ethylene Oxide - Slow, controlled addition - Monitor temperature N2->N3 N4 Step 4: Reaction & Quench - Stir at RT for 12-18h - Quench with NH4Cl (aq) N3->N4 N5 Step 5: Workup & Isolation - Extract with EtOAc - Dry & Concentrate - Isolate 3-methyl-3-nitro-1-butanol N4->N5 N6 Step 6: Hydrogenation Setup - Charge autoclave with nitro alcohol, EtOH, and Raney Ni N5->N6 Intermediate Product N7 Step 7: Reduction - Pressurize with H₂ (e.g., 500 psi) - Heat to 50 °C - Monitor H₂ uptake N6->N7 N8 Step 8: Final Isolation - Filter catalyst - Concentrate solvent - Purify by vacuum distillation N7->N8 N9 Product: 3-Amino-3-methyl-1-butanol N8->N9

Caption: Experimental workflow for the synthesis of 3-Amino-3-methyl-1-butanol via Route A.

Methodology

Part 1: Synthesis of 3-Methyl-3-nitro-1-butanol

  • Reactor Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas inlet is charged with 2-nitropropane (1.0 eq) and methanol.

  • Base Addition: The solution is cooled to 0-5 °C in an ice-water bath. A solution of sodium methoxide in methanol (1.05 eq) is added dropwise, maintaining the internal temperature below 10 °C. The mixture is stirred for 30 minutes to ensure complete formation of the nitronate salt.

  • Ethylene Oxide Addition: Ethylene oxide (1.1 eq), pre-condensed and weighed as a liquid, is added slowly via a syringe pump. Causality: Slow addition is critical to control the exotherm of the ring-opening reaction and prevent dangerous pressure buildup.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 16 hours.

  • Workup: The reaction is cooled and carefully quenched by the addition of saturated aqueous ammonium chloride solution. The methanol is removed under reduced pressure. The aqueous residue is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield crude 3-methyl-3-nitro-1-butanol, which can be used in the next step without further purification.

Part 2: Reduction to 3-Amino-3-methyl-1-butanol

  • Reactor Setup: A high-pressure autoclave (e.g., Parr reactor) is charged with the crude 3-methyl-3-nitro-1-butanol (1.0 eq) and ethanol.

  • Catalyst Addition: A slurry of water-wet Raney Nickel (approx. 10% by weight of the nitro alcohol) is carefully added to the reactor. Trustworthiness: Using a water-wet catalyst mitigates its pyrophoric nature. The reactor must be purged with an inert gas like nitrogen before adding the catalyst and hydrogen.

  • Hydrogenation: The reactor is sealed, purged several times with nitrogen, and then with hydrogen. It is then pressurized with hydrogen to approximately 500 psi and heated to 50 °C with vigorous stirring.

  • Monitoring: The reaction is monitored by observing the drop in hydrogen pressure. Once the pressure stabilizes (indicating the reaction is complete), the heating is stopped, and the reactor is cooled to room temperature.

  • Isolation and Purification: The reactor is carefully vented and purged with nitrogen. The reaction mixture is filtered through a pad of Celite to remove the Raney Nickel catalyst. Caution: The Celite pad should be kept wet with ethanol to prevent the catalyst from igniting upon contact with air. The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude oil is then purified by vacuum distillation to afford pure 3-Amino-3-methyl-1-butanol.

Conclusion

Both the nitroaldol pathway and the reductive amination pathway represent viable and scalable methods for the synthesis of 3-Amino-3-methyl-1-butanol.

  • Route A (Nitroaldol) is arguably the more robust and predictable method, relying on a classic C-C bond formation followed by a highly reliable reduction. Its primary drawback is the handling of toxic ethylene oxide.

  • Route B (Reductive Amination) offers a more direct approach, which can be advantageous if the required β-hydroxy ketone precursor is readily accessible.

The final selection of a synthesis route will ultimately depend on a laboratory's or a company's specific constraints, including available equipment, safety infrastructure, cost of raw materials, and the desired scale of production. This guide provides the fundamental chemical logic and comparative data to make an informed decision.

References

  • Medicines for All institute (M4ALL). (2019-11-18). PROCESS DEVELOPMENT REPORT. Available at: [Link]

  • Eureka | Patsnap. Preparation method of (R)-3-amino butanol. Available at: [Link]

  • ResearchGate. Time courses of asymmetric synthesis of (R)-3-amino-1-butanol by WT AtTA and AtTA-M5 at a substrate concentration of 20 g L⁻¹ or 50 g L⁻¹. Available at: [Link]

  • Google Patents.CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Google Patents.CN107805205B - Preparation method of (R) -3-aminobutanol.
  • ChemBK. (2024-04-09). R-3-amino-1-butanol. Available at: [Link]

  • PubChem - NIH. 3-Amino-3-methylbutan-1-ol | C5H13NO | CID 641000. Available at: [Link]

  • Google Patents.CN110668958A - A kind of method for preparing (R)-3-aminobutanol.
  • ResearchGate. Production of 2-methyl-1-butanol and 3-methyl-1-butanol from the amino acid biosynthetic pathways of isoleucine and leucine, respectively. Available at: [Link]

  • PubMed. (2019-04-10). Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp. Available at: [Link]

  • PMC - NIH. (2022-09-23). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. Available at: [Link]

  • ResearchGate. n-butanol, isobutanol, and 3-methyl-1-butanol (3MB) biosynthesis... Available at: [Link]

  • TradeIndia. (3R) 3 Amino 1 Butanol - High Purity Industrial Grade Chemical at Attractive Price. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of β-hydroxy ketones and aldehydes. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • PMC - NIH. 3-Methyl-1-butanol production in Escherichia coli: random mutagenesis and two-phase fermentation. Available at: [Link]

  • Google Patents.CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
  • PubMed. Kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol. Available at: [Link]

  • National Institute of Standards and Technology. 1-Butanol, 3-methyl- - the NIST WebBook. Available at: [Link]

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A Comparative Guide to Chiral Auxiliaries: Evaluating 3-Amino-3-methyl-1-butanol in the Context of Established Stereodirecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enantiomerically pure compounds, essential for pharmaceutical development and fine chemical synthesis, the use of chiral auxiliaries remains a robust and reliable strategy.[1][2] These molecular scaffolds are temporarily incorporated into a prochiral substrate to guide a stereoselective transformation, after which they are cleaved and ideally recovered.[1][3] This guide provides a comparative analysis of 3-amino-3-methyl-1-butanol, a versatile amino alcohol building block, alongside seminal chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Corey's oxazaborolidines. We will dissect their performance in key asymmetric reactions, supported by experimental data, to provide researchers with a framework for selecting the optimal tool for their synthetic challenges.

The Core Principle: How Chiral Auxiliaries Dictate Stereochemistry

The efficacy of a chiral auxiliary hinges on its ability to create a diastereomeric intermediate that exhibits a significant energy difference between its transition states when reacting with an incoming reagent. This is typically achieved through steric hindrance, where the auxiliary's rigid, bulky structure physically blocks one face of the reactive center (e.g., an enolate), forcing the electrophile to approach from the less hindered face.[1][3] An ideal auxiliary should be readily available in both enantiomeric forms, easy to attach and remove under mild conditions without racemization, and provide high levels of predictable stereocontrol.[3][]

The general workflow for employing a chiral auxiliary is a multi-step process that demands careful planning to maintain atom economy.

G cluster_0 Chiral Auxiliary Workflow A Prochiral Substrate (e.g., Carboxylic Acid) C Covalent Attachment (Formation of Amide/Imide) A->C B Chiral Auxiliary (e.g., Amino Alcohol) B->C D Diastereoselective Reaction (e.g., Alkylation, Aldol) C->D High d.e. E Cleavage of Auxiliary D->E F Enantiomerically Enriched Product E->F High e.e. G Recovered Auxiliary E->G Recycle

Caption: General workflow for chiral auxiliary-mediated synthesis.

Profile: 3-Amino-3-methyl-1-butanol as a Chiral Auxiliary Precursor

3-Amino-3-methyl-1-butanol is a chiral amino alcohol that serves as a valuable building block for various organic compounds.[5][6] While not a "named" auxiliary itself, its structure is primed for conversion into derivatives, such as oxazolidinones, that can function as chiral controllers. Its tertiary carbon bearing the amino group introduces a distinct steric environment compared to auxiliaries derived from primary amino acids like valine or phenylalanine.

Synthesis and Availability: The synthesis of chiral amino alcohols like 3-amino-3-methyl-1-butanol and its close relative, (R)-3-amino-1-butanol, can be achieved through various methods, including the reduction of corresponding amino acids or through biocatalytic routes using transaminases.[7][8][9][10][11] The latter approach is gaining attention as a green and efficient method.[10][11]

Potential Applications: As a precursor, 3-amino-3-methyl-1-butanol can be used to form chiral ligands for asymmetric catalysis or, more directly, be converted into an oxazolidinone auxiliary for stereoselective alkylations and aldol reactions, analogous to the well-established Evans methodology.[1][5]

A Comparative Landscape of Leading Chiral Auxiliaries

To objectively evaluate the potential of 3-amino-3-methyl-1-butanol-derived auxiliaries, we must compare them against the gold standards in the field.

Evans' Oxazolidinones

Popularized by David A. Evans, oxazolidinone auxiliaries are among the most versatile and reliable tools in asymmetric synthesis.[1][2][12] They are typically prepared from readily available α-amino acids or amino alcohols.[] Once acylated, the resulting N-acyl oxazolidinone can be deprotonated to form a Z-enolate, whose geometry is stabilized by chelation with a Lewis acid (commonly a borane). The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of electrophiles.[1][13]

G cluster_0 Evans' Asymmetric Aldol Reaction Start N-Acyl Oxazolidinone Enolate (Z)-Boron Enolate (Chelated & Planar) Start->Enolate 1. Bu₂BOTf 2. DIPEA Transition Chair-like Zimmerman- Traxler Transition State Enolate->Transition R-CHO Blocker Bulky R group blocks top face Product syn-Aldol Adduct (Diastereomerically Pure) Transition->Product G Start What is your target transformation? Ketone Asymmetric Ketone Reduction Start->Ketone CC_Bond Asymmetric C-C Bond Formation Start->CC_Bond CBS Use CBS Catalyst Ketone->CBS Aldol Aldol Reaction? CC_Bond->Aldol Alkyl Alkylation? CC_Bond->Alkyl Other Diels-Alder / Michael? CC_Bond->Other Evans Consider Evans' Oxazolidinone Aldol->Evans Alkyl->Evans Oppolzer Consider Oppolzer's Sultam Alkyl->Oppolzer Other->Oppolzer

Caption: Decision tree for selecting a chiral control element.

Experimental Protocols

To provide a practical context, here is a representative protocol for an Evans' asymmetric aldol reaction.

Protocol: Evans' Asymmetric syn-Aldol Reaction

  • Apparatus: Under an inert atmosphere (Nitrogen or Argon), add the N-propionyl oxazolidinone (1.0 equiv.) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and septum.

  • Solvent: Dissolve the auxiliary in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Enolate Formation: Add di-n-butylboron triflate (1.1 equiv.) dropwise via syringe, keeping the internal temperature below 5 °C. Following this, add diisopropylethylamine (1.2 equiv.) dropwise. Stir the resulting solution at 0 °C for 30 minutes, then cool to -78 °C using a dry ice/acetone bath.

  • Aldol Addition: Add the aldehyde (1.2 equiv.) dropwise to the cold enolate solution. Maintain stirring at -78 °C for 2 hours, then allow the reaction to warm to 0 °C and stir for an additional 1 hour.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude diastereomeric product can be purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. [3]

Conclusion

While established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams offer highly reliable and predictable outcomes for a range of asymmetric transformations, the exploration of new chiral scaffolds is crucial for expanding the synthetic chemist's toolkit. 3-Amino-3-methyl-1-butanol presents itself as a promising, structurally distinct precursor for developing novel chiral auxiliaries. Its performance would need to be empirically validated, but it has the potential to offer unique stereochemical control due to the steric environment created by its gem-dimethyl-substituted stereocenter. For researchers working on asymmetric ketone reductions, the catalytic approach offered by CBS reagents remains a powerful and atom-economical alternative. The ultimate choice of auxiliary or catalyst depends on a careful analysis of the specific reaction, desired stereochemical outcome, and practical considerations of the overall synthetic route.

References

  • Benchchem. A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis.
  • de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available from: [Link]

  • Wikipedia. (2023). Camphorsultam. Available from: [Link]

  • Reddy, K. L., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-40. Available from: [Link]

  • Wikipedia. (2024). Chiral auxiliary. Available from: [Link]

  • Curran, D. P., et al. Asymmetric radical addition, cyclization, and annulation reactions with Oppolzer's camphor sultam. Journal of the American Chemical Society. Available from: [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available from: [Link]

  • Britton, J., et al. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science. Available from: [Link]

  • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. Available from: [Link]

  • ResearchGate. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Available from: [Link]

  • Maji, B. (2023). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. REVIEW ARTICLE. Available from: [Link]

  • Labidi, A., & Yacin-Ali, A. (2022). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. Available from: [Link]

  • University of Bristol. Oxazaborolidines as catalysts for reduction of ketones with borane. Available from: [Link]

  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. Available from: [Link]

  • Garcia, J. M., et al. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available from: [Link]

  • ChemBK. (2024). R-3-amino-1-butanol. Available from: [Link]

  • ResearchGate. (2020). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Available from: [Link]

  • Singh, V. K., et al. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available from: [Link]

  • University of York. Asymmetric Synthesis. Available from: [Link]

  • IIT Bombay. Concise Introduction to Asymmetric Synthesis. Available from: [Link]

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  • ResearchGate. Evans' original oxazolidinone auxiliary‐based asymmetric methodology. Available from: [Link]

  • Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Available from: [Link]

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  • National Institutes of Health (NIH). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available from: [Link]

  • ResearchGate. Time courses of asymmetric synthesis of (R)-3-amino-1-butanol by WT... Available from: [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • National Institutes of Health (NIH). 3-Amino-3-methylbutan-1-ol. PubChem. Available from: [Link]

  • Connor, M. R., & Liao, J. C. (2009). 3-Methyl-1-butanol production in Escherichia coli: random mutagenesis and two-phase fermentation. Applied microbiology and biotechnology, 82(1), 95-103. Available from: [Link]

  • Yogiswara, N., & Verstrepen, K. J. (2025). Recent Advances in Microbial 3-Methyl-1-Butanol Production. Frontiers in Microbiology. Available from: [Link]

  • Tang, L., et al. (2019). Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp. Journal of Biotechnology, 295, 23-28. Available from: [Link]

  • ResearchGate. (2019). Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp. Available from: [Link]

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A Researcher's Guide to Enantiomeric Excess Determination of 3-Aminobutanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the stereochemistry of a molecule is paramount. For chiral molecules like 3-aminobutanol and its derivatives, which are vital building blocks for many active pharmaceutical ingredients (APIs), the ability to accurately determine the enantiomeric excess (ee) is not just a matter of analytical precision but a cornerstone of safety and efficacy.[1] This guide provides an in-depth, comparative analysis of the predominant techniques for determining the enantiomeric excess of 3-aminobutanol derivatives, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

The Criticality of Enantiomeric Purity

The biological activity of chiral drugs often resides in a single enantiomer, while the other may be inactive or, in some cases, elicit undesirable side effects. Regulatory bodies, therefore, mandate stringent control over the enantiomeric purity of chiral compounds.[2] An accurate determination of enantiomeric excess—a measure of the purity of a chiral substance—is thus a non-negotiable aspect of quality control in both research and manufacturing.[3][4]

Comparative Analysis of Analytical Techniques

The determination of enantiomeric excess for 3-aminobutanol derivatives can be approached through several analytical techniques. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

HPLC stands as the most versatile and widely used technique for chiral separations.[5][6] For 3-aminobutanol derivatives, two primary HPLC strategies are employed: direct and indirect separation.

1. Direct Chiral Separation: This method utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation.[7]

  • Principle: The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, resulting in different retention times.

  • Advantages: It is a straightforward method that avoids the need for derivatization, saving time and reducing the potential for analytical errors.[7]

  • Challenges: A significant hurdle with 3-aminobutanol is its lack of a strong UV chromophore, which is the most common mode of detection in HPLC.[1][8] This necessitates the use of less common detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD).[7]

2. Indirect Chiral Separation: This approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column (e.g., C18).[1][7]

  • Principle: The conversion of enantiomers into diastereomers, which have different physical and chemical properties, allows for their separation using conventional HPLC columns.[9][10] The CDA also introduces a chromophore, enabling sensitive UV detection.

  • Advantages: This method is often more accessible as it utilizes standard HPLC columns.[7] The derivatization step can also enhance the sensitivity of the analysis.

  • Causality in Experimental Choices: The choice of CDA is critical. It must react quantitatively with both enantiomers at the same rate to avoid kinetic resolution, which would lead to inaccurate ee values.[9] For 3-aminobutanol, reagents like (R)-α-methyl-2-naphthalene acetyl chloride or (R)-(+)-1-phenylethanesulfonyl chloride have been successfully employed.[11][12]

Experimental Protocol: Indirect HPLC Separation of 3-Aminobutanol [1][11]

  • Derivatization:

    • Dissolve the 3-aminobutanol sample in a suitable aprotic solvent (e.g., 1,2-dichloroethane).

    • Slowly add the chiral derivatizing agent, for instance, (R)-α-methyl-2-naphthalene acetyl chloride, to the solution while stirring. The reaction can be performed at an elevated temperature (e.g., 80°C) to ensure completion.[11]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Sample Preparation:

    • Once the reaction is complete, dilute an aliquot of the reaction mixture with the HPLC mobile phase to an appropriate concentration for injection.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.1% sodium dihydrogen phosphate aqueous solution, pH 4.5). A common composition is 40% acetonitrile and 60% buffer.[11]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection: UV at 254 nm.[1]

    • Injection Volume: 20 µL.[1]

  • Quantification:

    • The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers using the formula: ee (%) = [([Area of Diastereomer 1] – [Area of Diastereomer 2]) / ([Area of Diastereomer 1] + [Area of Diastereomer 2])] x 100.

Gas Chromatography (GC): A Powerful Tool for Volatile Derivatives

Chiral GC is another effective method for determining the enantiomeric excess of volatile compounds or those that can be readily derivatized to become volatile.

  • Principle: Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase, often based on cyclodextrin derivatives, to achieve separation of enantiomers.[13]

  • Advantages: GC can offer very high resolution and sensitivity.

  • Considerations: For non-volatile compounds like 3-aminobutanol, derivatization is necessary to increase volatility. This adds a step to the workflow and requires careful selection of the derivatizing agent to avoid analytical artifacts.

Experimental Workflow: Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 3-Aminobutanol Sample Derivatization Derivatization (e.g., acylation) Sample->Derivatization Volatile_Derivative Volatile Diastereomeric Derivatives Derivatization->Volatile_Derivative Injection Injection into GC Volatile_Derivative->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection (e.g., FID) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation NMR_CDA_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Analyte 3-Aminobutanol Derivative Reaction Reaction to form Diastereomers Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) CDA->Reaction NMR_Tube Sample in NMR Tube Reaction->NMR_Tube Acquisition NMR Spectrum Acquisition NMR_Tube->Acquisition Spectrum NMR Spectrum with Diastereomeric Signals Acquisition->Spectrum Integration Signal Integration Spectrum->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for NMR-based ee determination using a chiral derivatizing agent.

Performance Comparison

Method Principle Advantages Disadvantages Best Suited For
Direct Chiral HPLC Enantioselective interaction with a chiral stationary phase.Simple, direct analysis without derivatization.Requires specialized and often expensive chiral columns; detection can be challenging for compounds lacking a chromophore. [7]High-throughput screening where speed is critical and a suitable column is available.
Indirect Chiral HPLC Derivatization to form diastereomers, followed by separation on an achiral column.Uses standard, less expensive columns; derivatization can improve detection sensitivity. [1][7]Requires a derivatization step which can be time-consuming and introduce potential errors.Robust and sensitive analysis, especially when a strong chromophore is introduced.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High resolution and sensitivity.Often requires derivatization to increase volatility; limited to thermally stable compounds.Analysis of volatile 3-aminobutanol derivatives or those that can be easily derivatized.
NMR with CDAs/CSAs Formation of diastereomers (covalent or non-covalent) with distinct NMR signals.Rapid analysis, provides structural information, can be non-destructive. [9]Lower sensitivity compared to chromatographic methods; signal overlap can be an issue.Rapid confirmation of enantiomeric purity and for mechanistic studies.

Conclusion: A Multi-faceted Approach to a Critical Measurement

The determination of enantiomeric excess for 3-aminobutanol derivatives is a critical analytical task with profound implications for drug development and chemical synthesis. While chiral HPLC, particularly the indirect method involving derivatization, often represents the most robust and widely applicable approach, the choice of the optimal technique is contingent upon a variety of factors including the specific derivative, available instrumentation, and the goals of the analysis. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will empower researchers to make informed decisions and ensure the accuracy and reliability of their enantiomeric excess determinations. The validation of the chosen analytical method is a crucial final step to guarantee its suitability for its intended purpose. [14][15]

References

  • BenchChem. (n.d.). Determining Enantiomeric Excess: A Comparative Guide to Chiral Derivatizing Agents in NMR Spectroscopy with a focus on 1,2,3,4.
  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256–270. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • (S)-4-(3-Aminopyrrolidin-1-yl)coumarin, (S)-4-(3-aminopiperidin-1-yl)coumarin, and (S)-4-(3-aminoazepan-1-yl)coumarin, prepared from 4-chlorocoumarin and (S)-pyrrolidin-3-amine, (S)-piperidin-3-amine, and (S)-azepan-3-amine, respectively, were proven to be versatile and reliable 1H NMR optical purity determination agents for chiral carboxylic acids. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Le, K. N., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 100-103. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Enantiomeric Excess Determination of 2-(4-Chlorophenyl)ethanol by Chiral HPLC and Alternative Methods.
  • BenchChem. (n.d.). A Researcher's Guide to Validating Enantiomeric Excess in Asymmetric Aldol Reactions.
  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • BenchChem. (n.d.). HPLC analytical methods for determining aminobutanol chiral purity.
  • Lee, S., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 539-547. Retrieved from [Link]

  • Folprecht, T., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal, 27(42), 10874-10879. Retrieved from [Link]

  • Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications, 4, 2188. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of separation detection method of 3-aminobutanol enantiomer.
  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]

  • Jo, H. H., et al. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 45(12), 2212–2222. Retrieved from [Link]

  • University of Bath. (n.d.). Stereochemistry - Stereoelectronics. Retrieved from [Link]

  • Powell, M. E., et al. (2009). A simple chiral derivatisation protocol for 1H NMR spectroscopic analysis of the enantiopurity of O-silyl-1,2-amino alcohols. Tetrahedron: Asymmetry, 20(14), 1635-1640. Retrieved from [Link]

  • Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR determination of enantiomeric excess. Retrieved from [Link]

  • Georg Thieme Verlag. (n.d.). Determination of Enantiomeric Purity by Direct Methods. Retrieved from [Link]

  • Lodevico, R. G., Bobbitt, D. R., & Edkins, T. J. (1997). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Talanta, 44(8), 1353–1363. Retrieved from [Link]

  • An, G., et al. (2016). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. International Journal of Organic Chemistry, 6, 15-22. Retrieved from [Link]

  • Shcherbakova, E. G., et al. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition, 54(24), 7130-7134. Retrieved from [Link]

  • ResearchGate. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry. Retrieved from [Link]

  • Shcherbakova, E. G., et al. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie (International ed. in English), 54(24), 7130–7134. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • Gillings, N., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 5(1), 7. Retrieved from [Link]

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  • BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers.
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  • Shcherbakova, E. G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(6), 2136–2155. Retrieved from [Link]

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Introduction to 3-Amino-3-methyl-1-butanol and the Role of Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Performance of 3-Amino-3-methyl-1-butanol in Different Solvent Systems

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance with Supporting Experimental Insights

In the landscape of chemical synthesis and industrial applications, the choice of solvent is a critical parameter that can profoundly influence reaction kinetics, product yield, and overall process efficiency. This guide provides a comprehensive technical analysis of the performance of 3-Amino-3-methyl-1-butanol, a sterically hindered amino alcohol, across various solvent systems. Due to the limited direct experimental data on this specific compound, this guide will draw upon established principles and comparative data from its close structural analog, 2-amino-2-methyl-1-propanol (AMP), a well-studied sterically hindered amine.

3-Amino-3-methyl-1-butanol is a primary amino alcohol characterized by a tertiary carbon atom adjacent to the amino group. This steric hindrance imparts unique chemical properties, particularly in applications such as carbon dioxide (CO2) capture and asymmetric catalysis. The solvent in which a reaction or process is conducted is not merely an inert medium but an active participant that can influence solubility of reactants, stabilize transition states, and in some cases, directly participate in the reaction mechanism.

The selection of an appropriate solvent system for 3-Amino-3-methyl-1-butanol is crucial for optimizing its performance. Key considerations include:

  • Solubility: Ensuring that all reactants are in the same phase is fundamental for efficient reaction.

  • Reactivity: The solvent can influence the rate and selectivity of a reaction by stabilizing or destabilizing reactants, intermediates, and transition states.

  • Process Economics: Factors such as solvent cost, recyclability, and energy requirements for separation and regeneration are critical for industrial applications.

Key Application: Carbon Dioxide (CO2) Capture

Sterically hindered amines are a promising class of compounds for post-combustion CO2 capture due to their high theoretical CO2 loading capacity (up to 1 mol of CO2 per mol of amine) and lower energy requirements for regeneration compared to conventional amines like monoethanolamine (MEA).[1][2] The steric bulk around the amino group leads to the formation of less stable carbamates, which can be more easily broken to release CO2.[1][3]

Performance in Aqueous vs. Non-Aqueous/Semi-Aqueous Solvent Systems

Aqueous Systems:

In aqueous solutions, the reaction of CO2 with a primary sterically hindered amine like 3-Amino-3-methyl-1-butanol is expected to proceed via the formation of a carbamate, which is then hydrolyzed to form bicarbonate and the protonated amine.

  • Advantages: Water is an inexpensive, non-toxic, and non-flammable solvent. It can also enhance the absorption of acidic gases like CO2.

  • Disadvantages: The high heat capacity of water leads to a significant energy penalty for heating the solution during the regeneration step. Water can also contribute to corrosion and oxidative degradation of the amine.

Non-Aqueous and Semi-Aqueous Systems:

The use of organic solvents, either alone or in combination with water, has been explored to overcome the limitations of purely aqueous systems.[3][4] For instance, solvents like N-methyl-2-pyrrolidone (NMP) and alcohols have been investigated in conjunction with AMP.[3]

  • Advantages:

    • Reduced Regeneration Energy: Organic solvents often have lower heat capacities than water, potentially reducing the energy required for regeneration.[4]

    • Increased CO2 Solubility: CO2 can have a higher physical solubility in some organic solvents, which can enhance the overall absorption capacity.

    • Phase Separation: In some systems, the formation of a CO2-rich phase can allow for selective regeneration, further reducing energy consumption.[5][6]

  • Disadvantages:

    • Cost and Toxicity: Organic solvents are generally more expensive and may have associated health and environmental concerns.

    • Viscosity: The viscosity of the solution can increase, potentially leading to mass transfer limitations.

    • Solvent Loss: The volatility of organic solvents can lead to losses during the process.

Table 1: Comparative Overview of Solvent Systems for CO2 Capture with Sterically Hindered Amines

Solvent SystemExpected Advantages for 3-Amino-3-methyl-1-butanolExpected Disadvantages for 3-Amino-3-methyl-1-butanol
Aqueous High reaction rates, inexpensive, non-toxic solvent.High regeneration energy, potential for corrosion and degradation.
Non-Aqueous (e.g., NMP, Alcohols) Lower regeneration energy, higher CO2 loading capacity.[3][4]Higher solvent cost, potential toxicity, increased viscosity.
Semi-Aqueous (Blends) A balance of the advantages of both systems, tunable properties.Complexity in solvent management and regeneration.

dot

CO2_Capture_Mechanism cluster_absorption Absorption Phase cluster_regeneration Regeneration Phase (Heat) RNH2 3-Amino-3-methyl-1-butanol (RNH2) Carbamate Sterically Hindered Carbamate (RNHCOO-) RNH2->Carbamate + CO2 CO2 CO2 Bicarbonate Bicarbonate (HCO3-) Carbamate->Bicarbonate + H2O H2O H2O ProtonatedAmine Protonated Amine (RNH3+) Bicarbonate->ProtonatedAmine - H+ Regen_CO2 Released CO2 Bicarbonate->Regen_CO2 Decomposition Regen_RNH2 Regenerated RNH2 ProtonatedAmine->Regen_RNH2 Release of H+ Regen_RNH2->RNH2 Recycle

Caption: General mechanism of CO2 capture by a sterically hindered amine.

Potential Application: Asymmetric Catalysis and Synthesis

Amino alcohols are valuable chiral ligands and building blocks in asymmetric synthesis.[7][8][9] The presence of both a Lewis basic amino group and a hydroxyl group allows them to coordinate with metal centers and influence the stereochemical outcome of a reaction. The choice of solvent in these applications is critical as it can affect the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity.

For a hypothetical asymmetric reduction of a prochiral ketone using a borane reagent and 3-Amino-3-methyl-1-butanol as a chiral ligand, the solvent can play several roles:

  • Solubilizing the reactants and catalyst.

  • Coordinating with the borane and influencing its reactivity.

  • Stabilizing the transition state leading to the desired enantiomer.

Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used for such reactions to avoid interference with the borane reagent.

dot

Catalytic_Cycle Ligand 3-Amino-3-methyl-1-butanol (Chiral Ligand) Catalyst Active Chiral Catalyst Ligand->Catalyst + Metal Metal Metal Precursor Intermediate Catalyst-Substrate Complex Catalyst->Intermediate + Substrate Substrate Prochiral Substrate Product Chiral Product Product->Catalyst Release Intermediate->Product Stereoselective Transformation Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Prep_Solution Prepare 3-Amino-3-methyl-1-butanol solution in the chosen solvent Setup_Apparatus Assemble and leak-test the absorption apparatus Prep_Solution->Setup_Apparatus Load_Solution Load the solution into the reactor and equilibrate to temperature Setup_Apparatus->Load_Solution Start_Gas_Flow Introduce a known concentration of CO2 gas at a fixed flow rate Load_Solution->Start_Gas_Flow Monitor_CO2 Continuously monitor the outlet CO2 concentration Start_Gas_Flow->Monitor_CO2 Stop_Experiment Stop the gas flow when the outlet CO2 concentration stabilizes Monitor_CO2->Stop_Experiment Calculate_Loading Calculate the CO2 loading (mol CO2 / mol amine) Stop_Experiment->Calculate_Loading Determine_Rate Determine the initial absorption rate Calculate_Loading->Determine_Rate Compare_Results Compare with other solvent systems and amines Determine_Rate->Compare_Results

Caption: Experimental workflow for CO2 absorption performance evaluation.

Procedure:

  • Solution Preparation: Prepare a solution of 3-Amino-3-methyl-1-butanol of a known concentration (e.g., 2.0 M) in the desired solvent.

  • Apparatus Setup: Assemble the experimental setup as shown in the literature. [10][11][12]Ensure the system is gas-tight.

  • Experiment Initiation: a. Charge a known volume of the amine solution into the reactor. b. Start the magnetic stirrer to ensure good gas-liquid mixing. c. Allow the solution to reach the desired experimental temperature (e.g., 40 °C). d. Introduce a gas stream with a known CO2 concentration (e.g., 15% CO2 in N2) at a constant flow rate.

  • Data Collection: Record the CO2 concentration in the outlet gas stream over time until it returns to the inlet concentration, indicating that the solution is saturated.

  • Data Analysis: a. CO2 Loading: Calculate the total amount of CO2 absorbed by integrating the difference between the inlet and outlet CO2 concentrations over time. The CO2 loading is then expressed as moles of CO2 absorbed per mole of amine. b. Absorption Rate: The initial slope of the CO2 absorption curve can be used to determine the initial absorption rate.

Comparative Analysis with Alternative Amines

To put the performance of 3-Amino-3-methyl-1-butanol into context, it is useful to compare its expected properties with those of other commonly used amines in CO2 capture.

Table 2: Comparative Performance Indicators of Different Amine Classes for CO2 Capture

Amine ClassExampleKey AdvantagesKey Disadvantages
Primary (Unhindered) Monoethanolamine (MEA)High reaction rate. [13]High regeneration energy, forms stable carbamates, corrosive. [14]
Tertiary Methyldiethanolamine (MDEA)Low regeneration energy, high loading capacity. [15]Slower reaction rate. [13][15]
Primary (Sterically Hindered) 3-Amino-3-methyl-1-butanol (inferred), AMPLower regeneration energy than MEA, high loading capacity. [1][3]Potentially slower reaction rate than MEA.

Conclusion

While direct, comprehensive data on the performance of 3-Amino-3-methyl-1-butanol in a wide range of solvent systems is not yet extensively available in the public domain, its structural characteristics as a sterically hindered primary amino alcohol allow for informed predictions of its behavior. In CO2 capture applications, it is expected to offer a favorable balance between absorption capacity and regeneration energy, particularly in non-aqueous or semi-aqueous solvent systems that can mitigate the high energy penalty associated with water. In the realm of asymmetric synthesis, its utility as a chiral ligand will be highly dependent on the choice of an appropriate aprotic solvent to maximize stereoselectivity.

The experimental protocols and comparative frameworks provided in this guide offer a robust starting point for researchers and professionals to systematically evaluate and optimize the performance of 3-Amino-3-methyl-1-butanol and other novel amines in their specific applications. Further empirical studies are warranted to fully elucidate the solvent effects on this promising compound and unlock its full potential.

References

  • Experimental setup for CO2 absorption in a packed column. (n.d.). ResearchGate. Retrieved from [Link]

  • Sartori, G., Ho, W. S., Savage, D. W., Chludzinski, G. R., & Wiechert, S. (1987). Sterically-hindered amines for acid-gas absorption. OSTI.GOV. [Link]

  • da Silva, E. F., et al. (2014). Enhanced reaction kinetics of sterically hindered amines in semi-aqueous N-methyl-2-pyrrolidone for CO2 capture. International Journal of Greenhouse Gas Control, 27, 102-111.
  • Experimental setup used for CO2 absorption experiments. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental setup for CO2 absorption. (1) CO2 cylinder (2) rotor flow... (n.d.). ResearchGate. Retrieved from [Link]

  • Barzagli, F., Mani, F., & Peruzzini, M. (2016). A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA). Environmental Science & Technology, 50(13), 7239–7246. [Link]

  • An, C., et al. (2023). Experimental Study on the Performance of An MEA Alcoholamine Absorber for Flue Gas CO2 Capture.
  • Idem, R., et al. (2006). CO2 Capture by Tertiary Amine Absorbents: A Performance Comparison Study. Industrial & Engineering Chemistry Research, 45(8), 2414–2420. [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). UKnowledge - University of Kentucky. Retrieved from [Link]

  • Li, H., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Molecules, 27(15), 4994. [Link]

  • Wang, S., et al. (2024). Experimental study on CO2 capture by MEA/n-butanol/H2O phase change absorbent. RSC Advances, 14(5), 3261–3272. [Link]

  • Kinetic H2S/CO2 selectivity in an exceptionally sterically hindered amine membrane. (n.d.). Journal of Materials Chemistry A. Retrieved from [Link]

  • Further calculations on solubility of 3-amino-1-adamantanol in ethanol+water binary solvent mixtures at various temperatures. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Amino-3-methylbutan-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • Shen, K. P., & Li, M. H. (2000). Selection of Mixed Amines in the CO 2 Capture Process. Journal of the Chinese Institute of Chemical Engineers, 31(5), 455-463.
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  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved from [Link]

  • Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • CN110683960A - Synthesis method of (R) -3-aminobutanol. (n.d.). Google Patents.
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  • 3-Amino-3-methyl-1-butanol. (n.d.). CHEMICAL POINT. Retrieved from [Link]

  • Analysis of process configurations for CO2 capture by precipitating amino acid solvents. (n.d.). Retrieved from [Link]

  • Aschmann, S. M., Arey, J., & Atkinson, R. (2011). Kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol. Environmental science & technology, 45(16), 6896–6901. [Link]

  • Valinol. (n.d.). PubChem. Retrieved from [Link]

  • ACS Catalysis Ahead of Print. (n.d.). ACS Publications - American Chemical Society. Retrieved from [Link]

  • Kinetic profile of 3-methylbutanal and 3-methylbutan-1-ol in [μM]... (n.d.). ResearchGate. Retrieved from [Link]

  • Bouallou, C., et al. (2009). Comparison of ammonia, monoethanolamine and methyldiethanolamine solvents to capture CO2. Oil & Gas Science and Technology – Revue de l’IFP, 64(5), 629-636.
  • Barzagli, F., et al. (2013). Efficient CO2 capture by non-aqueous 2-amino-2-methyl-1-propanol (AMP) and low temperature solvent regeneration. RSC Advances, 3(30), 12349-12355. [Link]

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A Senior Application Scientist's Guide to the Synthesis of (R)-3-aminobutanol: A Comparative Analysis of Chemoenzymatic and Asymmetric Strategies

Author: BenchChem Technical Support Team. Date: January 2026

(R)-3-aminobutanol is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the HIV integrase inhibitor, Dolutegravir. [1][2][3] The precise stereochemistry of its secondary alcohol and amine functionalities is paramount for the efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, scalable, and economically viable synthetic routes to produce this molecule with high enantiopurity is a subject of intense research and industrial focus.

This guide provides an in-depth comparison of the two primary methodologies employed for the synthesis of (R)-3-aminobutanol: traditional asymmetric synthesis and modern chemoenzymatic approaches. We will dissect the underlying principles of each strategy, present supporting experimental data, and offer field-proven insights to guide researchers and process chemists in selecting the optimal route for their specific needs.

The Classical Approach: Asymmetric Synthesis

Asymmetric synthesis aims to create the desired chiral center through chemical transformations, leveraging either chiral starting materials, chiral auxiliaries, or chiral catalysts. These methods have been the bedrock of chiral synthesis for decades but often come with significant trade-offs in terms of cost, complexity, and environmental impact.

Chiral Pool Synthesis: A Direct but Linear Path

The most straightforward asymmetric approach utilizes a readily available, enantiopure starting material from the "chiral pool." For (R)-3-aminobutanol, a common precursor is (R)-3-aminobutyric acid.

Causality of Experimental Choices: This strategy's logic is to preserve the existing stereocenter of the starting material while chemically modifying other parts of the molecule. The synthesis involves a four-step sequence: esterification of the carboxylic acid, protection of the amine group, reduction of the resulting ester to an alcohol, and finally, deprotection of the amine.[4]

  • Esterification: The carboxylic acid is converted to an ester (e.g., methyl ester) to make the subsequent reduction feasible. Direct reduction of a carboxylic acid in the presence of an amine is challenging.

  • Amine Protection: The nucleophilic amine group must be protected (e.g., with a benzyloxycarbonyl group) to prevent it from interfering with the powerful reducing agents used in the next step.

  • Reduction: A strong reducing agent like sodium borohydride in the presence of a Lewis acid, or historically, lithium aluminum hydride, is required to reduce the ester to the primary alcohol.[4][5] The choice of reductant is critical for safety and cost on an industrial scale.

  • Deprotection: The protecting group is removed, typically via catalytic hydrogenation (e.g., using Pd/C) if it's a benzyl-type group, to yield the final product.[4]

Advantages:

  • High optical purity (>99% ee) is often achievable as the stereocenter is carried over from the start.[4]

  • The pathway is conceptually simple and relies on well-established chemical reactions.

Disadvantages:

  • Multiple Steps: The multi-step nature of protection and deprotection reduces overall yield and increases process mass intensity.

  • Harsh Reagents: The use of powerful and often hazardous reducing agents like lithium aluminum hydride poses safety and waste disposal challenges, making it less suitable for large-scale industrial production.[5]

  • Cost: The cost of the chiral starting material and the multiple reagents can be high.

Asymmetric Catalysis: The Quest for Efficiency

An alternative to the chiral pool is the use of a small amount of a chiral catalyst to induce stereoselectivity. For β-amino alcohols, asymmetric hydrogenation of β-amino ketones or related precursors using transition metal catalysts (e.g., Ruthenium, Rhodium) is a prominent method.[1][6]

Causality of Experimental Choices: This approach generates the chirality "from scratch" from a prochiral substrate. A chiral ligand coordinates to a metal center, creating a chiral environment that forces the substrate (e.g., an enamine or imine) to bind in a specific orientation. The subsequent delivery of hydrogen occurs stereoselectively, leading to one enantiomer in excess.

Advantages:

  • Atom Economy: Can be highly efficient, generating the chiral product in a single key step.

  • Catalytic Nature: Only a small amount of the chiral catalyst is needed, in principle.

Disadvantages:

  • Catalyst Cost & Toxicity: Chiral transition metal catalysts, particularly those based on rhodium and ruthenium, are exceptionally expensive and must be scrupulously removed from the final product due to toxicity concerns.[6]

  • Punitive Conditions: These reactions can require high pressures, elevated temperatures, and strictly inert atmospheres, which adds to the engineering and safety costs of industrial-scale operations.[1]

The Biocatalytic Revolution: Chemoenzymatic Synthesis

Chemoenzymatic synthesis integrates the best of both worlds: leveraging robust chemical transformations for non-critical steps while employing enzymes for the key, stereoselective transformation. Enzymes offer unparalleled selectivity under mild, aqueous conditions, aligning perfectly with the principles of green chemistry.[7][8]

Chemoenzymatic_vs_Asymmetric_Synthesis

Kinetic Resolution: Separating a Mixture

Kinetic resolution employs an enzyme that selectively reacts with only one enantiomer of a racemic starting material. For (R)-3-aminobutanol, this often involves the enzymatic acylation of racemic 3-aminobutanol using a lipase, such as Candida antarctica lipase B (CAL-B).[1]

Causality of Experimental Choices: The enzyme's active site is inherently chiral. In a racemic mixture of (R)- and (S)-3-aminobutanol, the (S)-enantiomer fits optimally into the active site and undergoes a rapid acylation reaction. The (R)-enantiomer, being a poor fit, reacts very slowly or not at all. This difference in reaction rates allows for the separation of the unreacted, enantioenriched (R)-3-aminobutanol from its acylated (S)-counterpart.[9]

Kinetic_Resolution Racemate Racemic (R/S)-3-aminobutanol (50% R, 50% S) Enzyme Lipase + Acyl Donor Racemate->Enzyme Products Mixture of Products Enzyme->Products Enzyme selectively acylates S-enantiomer Separation Separation Step (e.g., Chromatography, Distillation) Products->Separation R_Product Desired Product: (R)-3-aminobutanol Separation->R_Product S_Product Byproduct: Acylated (S)-3-aminobutanol Separation->S_Product

Advantages:

  • High Selectivity: Enzymes can exhibit extremely high enantioselectivity, leading to products with very high ee values.

  • Mild Conditions: Reactions are typically run in benign solvents at or near room temperature and atmospheric pressure.

Disadvantages:

  • 50% Yield Limitation: The most significant drawback is that the theoretical maximum yield for the desired enantiomer is only 50% of the starting racemic material. This is inherently wasteful unless the undesired enantiomer can be racemized and recycled.

Asymmetric Biocatalysis: The Superior Enzymatic Route

A more advanced and efficient approach is to use an enzyme to convert a prochiral substrate directly into the desired enantiopure product. For (R)-3-aminobutanol, this is exemplified by the use of an (R)-selective amine transaminase (ATA).[10]

Causality of Experimental Choices: This process starts with an achiral ketone, 4-hydroxybutan-2-one. An (R)-selective ATA enzyme catalyzes the transfer of an amino group from an amine donor (like isopropylamine) to the ketone.[6] The enzyme's chiral active site orients the ketone in such a way that the amino group is added to only one face, stereoselectively forming the (R)-amine. This method can theoretically achieve 100% conversion and yield.[11]

Advantages:

  • Excellent Yield and Enantioselectivity: Can achieve yields >95% and enantiomeric excess >99.5%.[6]

  • High Atom Economy: Converts an inexpensive, achiral starting material directly into the high-value chiral product in a single step.

  • Environmentally Friendly: The reaction is run in an aqueous buffer, uses a biodegradable catalyst (the enzyme), and generates minimal waste.[7]

Disadvantages:

  • Enzyme Development: Finding or engineering a transaminase with high activity, stability, and selectivity for a specific substrate can require significant initial R&D effort.[10]

  • Reaction Equilibrium: The transamination reaction is often reversible, which may require strategies (e.g., using a co-product removal system) to drive the reaction to completion.

Performance Data: A Head-to-Head Comparison

ParameterAsymmetric Synthesis (Chiral Pool)Chemoenzymatic Synthesis (Transaminase)
Starting Material (R)-3-aminobutyric acid (chiral)4-hydroxy-2-butanone (achiral)
Key Transformation Chemical reduction of an esterBiocatalytic reductive amination of a ketone
Typical Yield 60-70% (overall)[2]>95%[11]
Enantiomeric Excess (ee) >99%[2][4]>99.5%[6]
Number of Steps 4 (esterification, protection, reduction, deprotection)[4]1 (single enzymatic step)[6]
Reaction Conditions Often requires harsh reagents, high/low tempsMild (near ambient temp/pressure, aqueous)
Cost Drivers Chiral starting material, protecting groups, hazardous reductantsEnzyme development and production (initial cost)
Scalability & Safety Moderate; safety concerns with some reductantsHigh; inherently safer process
Environmental Impact Higher; use of organic solvents and hazardous reagentsLow; aqueous media, biodegradable catalyst

Detailed Experimental Protocols

Protocol 1: Asymmetric Synthesis from (R)-3-aminobutyric acid

(Based on the principles described in patent CN110683960A)[4]

  • Esterification: (R)-3-aminobutyric acid (1.0 eq) is dissolved in methanol. Thionyl chloride (1.2 eq) is added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield (R)-3-aminobutyric acid methyl ester hydrochloride.

  • Amine Protection: The ester hydrochloride (1.0 eq) is dissolved in water and cooled to 0°C. Sodium carbonate is added to neutralize the solution. Benzyl chloroformate (1.1 eq) is added slowly, maintaining the temperature at 0-10°C. The reaction is stirred for 4 hours, then extracted with ethyl acetate. The organic layer is dried and concentrated to yield the N-Cbz protected ester.

  • Ester Reduction: The protected ester (1.0 eq) is dissolved in tetrahydrofuran (THF). Sodium borohydride (2.0 eq) is added portion-wise, followed by the slow addition of a Lewis acid like CaCl₂. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water and extracted.

  • Deprotection: The resulting N-Cbz protected (R)-3-aminobutanol is dissolved in ethanol. 10% Palladium on carbon (Pd/C) is added as a catalyst. The mixture is hydrogenated under 0.4-0.6 MPa of hydrogen pressure at 50-60°C until the starting material is consumed. The catalyst is filtered off, and the filtrate is concentrated under reduced pressure to yield (R)-3-aminobutanol. Expected Purity: >99%, ee >99.9%. [4]

Protocol 2: Chemoenzymatic Synthesis using a Transaminase

(Based on the principles described in patent WO2018020380A1)[6]

  • Buffer Preparation: A phosphate buffer (e.g., 1M, pH 8.0) is prepared. To this buffer is added the amino donor (e.g., isopropylamine, >1.5 eq) and the cofactor pyridoxal 5'-phosphate (PLP).

  • Enzyme and Substrate Preparation: The (R)-selective transaminase enzyme (lyophilized powder or whole-cell catalyst) is added to the reaction buffer. In a separate vessel, the substrate, 4-hydroxy-2-butanone (1.0 eq), is dissolved in a small amount of a co-solvent like DMSO.

  • Biocatalytic Reaction: The substrate solution is added to the enzyme-containing buffer. The reaction is stirred at a controlled temperature (e.g., 30-40°C) and pH. The reaction progress is monitored by HPLC for the formation of (R)-3-aminobutanol and consumption of the ketone.

  • Workup and Isolation: Once the reaction reaches completion (>99% conversion), the enzyme (if not immobilized) is removed by precipitation or filtration. The aqueous solution is typically basified and then subjected to extraction with an organic solvent (e.g., dichloromethane) to isolate the product. The solvent is removed under reduced pressure to yield (R)-3-aminobutanol. Expected Purity: >99.5%, ee >99.5%. [6]

Conclusion and Field Perspective

For the synthesis of (R)-3-aminobutanol, both asymmetric and chemoenzymatic routes can deliver a product with exceptional optical purity. However, the choice between them is a classic case of weighing tradition against innovation.

Asymmetric synthesis , particularly from the chiral pool, is a reliable and well-understood method. Yet, its multi-step nature, reliance on hazardous reagents, and lower overall yield make it less competitive from both an economic and environmental standpoint, especially at industrial scale.

Chemoenzymatic synthesis , specifically using an (R)-selective transaminase, represents a paradigm shift. It is a highly elegant, single-step process that offers superior yield, comparable enantioselectivity, and a significantly better green chemistry profile. While the initial investment in enzyme screening and development can be a barrier, the long-term benefits in operational simplicity, safety, cost of goods, and sustainability are profound. For any organization focused on modern, scalable, and responsible drug development, the chemoenzymatic route is the clear and authoritative choice for the future of (R)-3-aminobutanol synthesis.

References

  • CN107805205B - Preparation method of (R) -3-aminobutanol.
  • Jayachandra, S. et al. (2018). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica, 10(6), 13-20. [Link]

  • CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT: (R)-3-Aminobutanol. [Link]

  • CN110668958A - A kind of method for preparing (R)-3-aminobutanol.
  • WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.
  • Gao, Y. et al. (2020). Time courses of asymmetric synthesis of (R)-3-amino-1-butanol by WT AtTA and AtTA-M5. ResearchGate. [Link]

  • Liu, H. et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry, 148, 107264. [Link]

  • Liu, H. et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Elsevier ScienceDirect. [Link]

  • Unacademy. Chemoenzymatic Synthesis and its Advantages. [Link]

  • Parmar, A. et al. (2012). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link]

  • Nájera, C. et al. (2004). Highly Enantioselective Synthesis of β-Amino Alcohols. Organic Letters, 6(17), 2905–2908. [Link]

  • Wikipedia. Kinetic resolution. [Link]

  • Alcaide, B. et al. (2007). Highly enantioselective synthesis of linear beta-amino alcohols. PubMed. [Link]

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A Comparative Guide to GC-MS Analysis for Impurity Profiling of 3-Amino-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the critical task of impurity profiling of 3-Amino-3-methyl-1-butanol. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale that inform expert analytical choices. Our focus is on building a robust, self-validating analytical framework for the identification and quantification of potential impurities, in alignment with global regulatory expectations.

The Critical Role of Impurity Profiling in Pharmaceutical Development

In pharmaceutical manufacturing, the active pharmaceutical ingredient (API) is rarely 100% pure. Impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation of the API, and residual solvents.[1][2][3] For a molecule like 3-Amino-3-methyl-1-butanol, which contains both an amine and a hydroxyl group, the potential for a diverse impurity profile is significant. These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[1][2]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A, mandate the rigorous identification and control of impurities.[3][4][5] The guidelines establish thresholds for reporting, identifying, and qualifying impurities, making a well-characterized impurity profile a non-negotiable component of any regulatory submission.[4]

Challenges in the GC-MS Analysis of 3-Amino-3-methyl-1-butanol:

The analysis of polar, protic molecules like 3-Amino-3-methyl-1-butanol by GC-MS presents several challenges:

  • Low Volatility: The presence of the amino and hydroxyl groups leads to strong intermolecular hydrogen bonding, reducing the compound's volatility.

  • Poor Peak Shape: These same functional groups can interact with active sites on the GC column and inlet, leading to peak tailing and poor chromatographic resolution.[6]

  • Thermal Instability: Some amino alcohols can be thermally labile, potentially degrading in a hot GC inlet.

To overcome these challenges, a systematic approach to method development is essential. This guide will compare two primary strategies: direct analysis and analysis following derivatization.

Methodological Comparison: Direct Analysis vs. Derivatization

The choice between direct analysis and derivatization is a critical decision point in the development of a robust GC-MS method for 3-Amino-3-methyl-1-butanol.

Direct analysis involves injecting the sample, typically dissolved in a suitable solvent, directly into the GC-MS system without chemical modification.

  • Rationale: The primary advantage of this approach is its simplicity and speed, as it eliminates the time and potential for error associated with a derivatization step.

  • Methodological Considerations: For direct analysis to be successful, the chromatographic system must be optimized to handle polar, active compounds. This often involves:

    • Specialized GC Columns: The use of a thick-film, wax-based column (e.g., a polyethylene glycol phase) or a column specifically designed for the analysis of amines can help to shield the analytes from active sites on the fused silica surface, thereby improving peak shape.[6][7][8]

    • Optimized Injection Parameters: A splitless injection may be necessary to achieve the required sensitivity for trace impurities, but it can exacerbate peak broadening. A pulsed splitless injection can help to transfer the sample onto the column more efficiently.

  • Limitations: Despite these optimizations, direct analysis of 3-Amino-3-methyl-1-butanol and its impurities can still suffer from poor peak shape and low response, particularly for trace-level impurities. This can compromise the accuracy and precision of quantification.

Derivatization is the process of chemically modifying the analyte to make it more amenable to GC analysis.[9][10] For 3-Amino-3-methyl-1-butanol, this involves reacting the active hydrogens on the amino and hydroxyl groups to form less polar, more volatile, and more thermally stable derivatives.

  • Rationale: By masking the polar functional groups, derivatization significantly improves chromatographic peak shape, enhances sensitivity, and can produce characteristic mass spectra that aid in structure elucidation.[10][11]

  • Common Derivatization Strategies:

    • Silylation: This is a widely used technique where an active hydrogen is replaced by a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used.[10][12] TBDMS derivatives are often more stable than their TMS counterparts.[10]

    • Acylation: This involves the introduction of an acyl group. Perfluorinated acylating agents, such as trifluoroacetic anhydride (TFAA), can increase the volatility and improve the mass spectral characteristics of the derivatives.

  • Advantages: Derivatization typically leads to sharper, more symmetrical peaks, lower detection limits, and better resolution of closely eluting impurities.

  • Disadvantages: The main drawbacks are the additional sample preparation time, the potential for incomplete derivatization or the formation of by-products, and the need to carefully control reaction conditions.[13]

Parameter Direct Analysis Analysis via Derivatization (Silylation)
Sample Preparation Time MinimalIncreased (typically 30-60 min)
Method Complexity LowModerate
Peak Shape Often shows tailingGenerally sharp and symmetrical
Sensitivity (LOD/LOQ) Moderate to LowHigh
Chromatographic Resolution Can be compromisedGenerally superior
Risk of Artifacts LowModerate (incomplete reaction, by-products)
Robustness Can be sensitive to column activityGenerally more robust if derivatization is complete
Experimental Protocols

The following protocols are provided as a starting point for method development and should be optimized for your specific instrumentation and impurity profile.

A comprehensive impurity profiling method must be able to separate and detect potential impurities. Based on the structure of 3-Amino-3-methyl-1-butanol, potential impurities could include:

  • Starting Materials: e.g., precursors used in the synthesis.

  • Isomers: e.g., 2-Amino-2-methyl-1-butanol.

  • By-products: e.g., products of side reactions during synthesis.

  • Degradation Products: e.g., oxidation products.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the 3-Amino-3-methyl-1-butanol sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Transfer an aliquot to a GC vial for analysis.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: Agilent J&W DB-WAX Ultra Inert, 30 m x 0.25 mm, 0.5 µm, or equivalent.

    • Inlet: Split/Splitless, 250 °C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 60 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min).

    • MS System: Agilent 5977B MSD or equivalent.

    • Transfer Line: 250 °C.

    • Ion Source: 230 °C.

    • Quadrupole: 150 °C.

    • Scan Mode: Full Scan (m/z 35-450).

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 25 mg of the 3-Amino-3-methyl-1-butanol sample into a 10 mL volumetric flask and dilute to volume with pyridine.

    • Transfer 100 µL of this solution to a derivatization vial.

    • Add 100 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent.

    • Inlet: Split/Splitless, 280 °C.

    • Injection Mode: Split (10:1), 1 µL injection volume.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 80 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min).

    • MS System: Agilent 5977B MSD or equivalent.

    • Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Quadrupole: 150 °C.

    • Scan Mode: Full Scan (m/z 40-600). For trace analysis, a Selected Ion Monitoring (SIM) method can be developed.

Data Analysis and Method Validation
  • Impurity Identification: Putative identification of impurities is achieved by comparing the acquired mass spectra with a commercial library (e.g., NIST) and by interpreting the fragmentation patterns. Confirmation of identity requires analysis of a reference standard for the suspected impurity.

  • Quantification: Impurities are typically quantified as a percentage of the main peak area. For accurate quantification, the relative response factor (RRF) for each impurity relative to the API should be determined.

Once a suitable method is developed, it must be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[14][15][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that the peaks for the API and its impurities are well-resolved.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for consistent and reliable results.

GCMS_Impurity_Profiling_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample 3-Amino-3-methyl-1-butanol Sample Weighing Weighing & Dissolution Sample->Weighing Derivatization Derivatization (Optional) Weighing->Derivatization If required Injection GC Injection Weighing->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Scan/SIM) Separation->Detection Processing Data Processing (Integration, Library Search) Detection->Processing Quantification Quantification (% Area, RRF) Processing->Quantification Reporting Reporting & Documentation Quantification->Reporting

Caption: Workflow for GC-MS impurity profiling of 3-Amino-3-methyl-1-butanol.

Conclusion and Recommendations

For the comprehensive impurity profiling of 3-Amino-3-methyl-1-butanol, a GC-MS method based on derivatization is strongly recommended . While direct analysis offers a simpler workflow, the challenges associated with the analysis of this polar amino alcohol often lead to compromised chromatographic performance and sensitivity. Silylation with a robust reagent like MTBSTFA, coupled with a general-purpose, low-polarity column such as a DB-5ms, provides a reliable and high-performing analytical solution. This approach yields superior peak shapes, lower detection limits, and better resolution, which are all critical for accurately identifying and quantifying trace-level impurities in accordance with stringent regulatory requirements. The additional time invested in sample preparation is justified by the significant improvement in data quality and method robustness. The developed method must then be fully validated to ensure its suitability for routine quality control and for inclusion in regulatory submissions.

References

  • Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. PubMed.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Ich guidelines for impurity profile. [Source not available].
  • 3 Key Steps for HPLC Impurities Methods Valid
  • Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection.
  • (PDF) ICH GUIDELINES FOR IMPURITY PROFILE.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Source not available].
  • Q2(R2)
  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Validation of Analytical Methods: A Review. Gavin Publishers.
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  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Source not available].
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed.
  • Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. [Source not available].
  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. [Source not available].
  • Gas Chromatography Problem Solving and Troubleshooting. [Source not available].
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
  • Basis of Interactions in Gas Chromatography – Part 2: Polar Interactions. [Source not available].
  • Analysis of Amino Acids Contained in Alcohol. [Source not available].
  • Amino-alcohols Analysis of amino-alcohols, C. Agilent.
  • Amino alcohols Analysis of ethanol amines. Agilent.
  • Amino acid analysis in biological fluids by GC-MS. [Source not available].
  • 3-Amino-3-methylbutan-1-ol. PubChem.
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC.
  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. [Source not available].

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literature review of 3-Amino-3-methyl-1-butanol applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-3-methyl-1-butanol: Applications and Comparative Analysis in Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the selection of appropriate chiral building blocks is paramount for achieving desired stereochemical outcomes in the synthesis of complex molecules. Among the vast arsenal of chiral synthons, amino alcohols represent a versatile and highly valuable class of compounds. This guide provides a comprehensive literature review and comparative analysis of 3-Amino-3-methyl-1-butanol, a chiral amino alcohol with potential yet underexplored applications in asymmetric synthesis.

While the commercially prominent isomer, (R)-3-amino-1-butanol, has been extensively studied due to its role as a key intermediate in the synthesis of the antiretroviral drug Dolutegravir, 3-Amino-3-methyl-1-butanol remains a molecule of significant academic and industrial interest.[1][2][3][4][5] This guide will delve into the potential applications of 3-Amino-3-methyl-1-butanol, drawing comparisons with other structurally related and more established amino alcohols. We will explore its prospective utility as a chiral auxiliary and ligand in asymmetric catalysis, supported by a discussion of the underlying principles and experimental data from analogous systems.

Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application.

Table 1: Physicochemical Properties of 3-Amino-3-methyl-1-butanol

PropertyValueReference
CAS Number 42514-50-1[6]
Molecular Formula C₅H₁₃NO[6]
Molecular Weight 103.16 g/mol [6]
Appearance Colorless to light yellow liquid (presumed)-
Boiling Point Not definitively reported-
Solubility Expected to be soluble in water and polar organic solvents-

Safety and Handling: As with any chemical reagent, proper safety precautions are essential when handling 3-Amino-3-methyl-1-butanol. Based on safety data for structurally similar amino alcohols, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[7][8][9] It is advisable to consult the specific Safety Data Sheet (SDS) upon procurement.

Potential Applications in Asymmetric Synthesis

The synthetic utility of chiral amino alcohols primarily lies in their application as chiral auxiliaries and ligands for asymmetric catalysis. The presence of both a hydroxyl and an amino group on a chiral scaffold allows for the formation of rigid, stereochemically defined environments around a reactive center.

As a Precursor to Chiral Oxazolidinone Auxiliaries

Chiral oxazolidinones are powerful and widely used auxiliaries in asymmetric synthesis, enabling highly diastereoselective alkylation, aldol, and Michael addition reactions.[10] These auxiliaries are typically synthesized from corresponding β-amino alcohols.[11][12] The reaction of 3-Amino-3-methyl-1-butanol with phosgene or a phosgene equivalent would yield a novel oxazolidinone with a quaternary stereocenter adjacent to the nitrogen atom.

G cluster_synthesis Synthesis of a Chiral Oxazolidinone Amino_Alcohol 3-Amino-3-methyl-1-butanol Phosgene_Equivalent Phosgene or equivalent (e.g., CDI, triphosgene) Oxazolidinone Substituted Oxazolidinone

Diagram 1: Synthesis of a Chiral Oxazolidinone from 3-Amino-3-methyl-1-butanol.

The steric hindrance provided by the gem-dimethyl group at the C3 position of 3-Amino-3-methyl-1-butanol could offer unique stereocontrol in subsequent reactions of the derived oxazolidinone. This increased steric bulk could potentially lead to higher diastereoselectivities in certain transformations compared to less hindered, commercially available oxazolidinones derived from amino acids like valine or phenylalanine.

As a Chiral Ligand in Asymmetric Catalysis

Chiral β-amino alcohols are effective ligands for a variety of metal-catalyzed asymmetric reactions, including reductions, alkylations, and additions to carbonyls.[13] The nitrogen and oxygen atoms can chelate to a metal center, forming a rigid chiral environment that directs the approach of a substrate.

G

Diagram 2: Application of 3-Amino-3-methyl-1-butanol as a Chiral Ligand.

The tertiary nature of the amino group in 3-Amino-3-methyl-1-butanol, once derivatized, and the adjacent quaternary center could create a highly sterically demanding ligand. This could be advantageous in reactions where precise control of the steric environment around the metal center is crucial for high enantioselectivity.

Comparative Analysis with Other Amino Alcohols

A direct experimental comparison of 3-Amino-3-methyl-1-butanol with other amino alcohols is not available in the current literature. However, a comparative analysis can be made based on structural differences and their predicted impact on reactivity and selectivity.

Table 2: Structural and Potential Performance Comparison of Chiral Amino Alcohols

Amino AlcoholStructureKey Structural FeaturesPredicted Performance Characteristics
3-Amino-3-methyl-1-butanol Tertiary amino group precursor, quaternary stereocenter, primary alcoholAdvantages: High steric hindrance may lead to excellent diastereoselectivity in auxiliary-based reactions and high enantioselectivity in catalysis. Disadvantages: Steric bulk might reduce reaction rates. Synthesis of the chiral molecule could be challenging.
(R)-3-Amino-1-butanol Primary amino group, secondary stereocenter, primary alcoholAdvantages: Commercially available in high enantiopurity. Proven utility in large-scale synthesis.[4] Disadvantages: Less sterically demanding than its 3-methyl counterpart, which may result in lower selectivity in some applications.
(S)-Valinol

Primary amino group, secondary stereocenter with isopropyl group, primary alcoholAdvantages: Readily available from the chiral pool (valine). Widely used in the synthesis of chiral auxiliaries and ligands. Disadvantages: The isopropyl group provides moderate steric bulk.
(1S,2R)-1-Amino-2-indanol

Primary amino group, secondary alcohol, rigid bicyclic structureAdvantages: The rigid backbone often leads to high enantioselectivities in catalysis.[13] Disadvantages: The specific rigid structure may not be optimal for all substrate types.

The key differentiating feature of 3-Amino-3-methyl-1-butanol is the tertiary nature of the carbon atom bearing the amino group, which is also a stereocenter. This is in contrast to the more common primary or secondary amino alcohols. This structural element is expected to significantly influence its performance in asymmetric synthesis.

Experimental Protocols: A Representative Synthesis

Below is a representative protocol for the synthesis of a chiral oxazolidinone from a generic β-amino alcohol, illustrating the potential downstream application of 3-Amino-3-methyl-1-butanol.

Protocol: Synthesis of a Chiral Oxazolidinone

  • Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the chiral β-amino alcohol (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene).

  • Addition of Carbonyl Source: Cool the solution to 0 °C in an ice bath. To the stirred solution, add a carbonyl source such as triphosgene (0.4 eq) or carbonyldiimidazole (CDI, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure chiral oxazolidinone.

Conclusion and Future Outlook

3-Amino-3-methyl-1-butanol represents an intriguing yet underexplored chiral building block in the field of asymmetric synthesis. Its unique structural feature—a quaternary stereocenter bearing an amino group—suggests its potential to confer high levels of stereocontrol in reactions where it is employed as a chiral auxiliary or ligand. While the current body of literature lacks specific applications and comparative studies, the principles of asymmetric synthesis and the performance of structurally related amino alcohols provide a strong basis for predicting its utility.

Future research should focus on the development of efficient and stereoselective synthetic routes to enantiopure 3-Amino-3-methyl-1-butanol. Subsequent studies should then explore its application in the synthesis of novel chiral auxiliaries and ligands, and systematically evaluate their performance in a range of asymmetric transformations. Such investigations will be crucial in determining whether the theoretical advantages of its sterically hindered nature translate into practical benefits for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries.

References

  • SpectraBase. 3-Amino-3-methyl-1-butanol. [Link]

  • PubChem. 3-Amino-3-methylbutan-1-ol. [Link]

  • ChemBK. R-3-amino-1-butanol. [Link]

  • Organic Chemistry Portal. Oxazolidine synthesis. [Link]

  • PubMed Central. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. [Link]

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Oriental Journal of Chemistry. [Link]

  • PubMed. Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. [Link]

  • Capot Chemical. MSDS of 3-Amino-1-butanol. [Link]

  • PubMed Central. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. [Link]

  • ResearchGate. Synthetic route of oxazolidinones from amino acids via amino-alcohols. [Link]

  • SpectraBase. 3-Amino-3-methyl-1-butanol - Optional[1H NMR] - Chemical Shifts. [Link]

  • Google Patents.
  • ResearchGate. Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp. [Link]

  • PubMed. Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp. [Link]

  • SIELC Technologies. 3-Amino-3-methylbutan-1-ol. [Link]

  • RSC Publishing. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. [Link]

  • PubMed Central. Current Updates on Oxazolidinone and Its Significance. [Link]

  • ChemBK. R-3-amino-1-butanol. [Link]

  • ACS Publications. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters | Organic Letters. [Link]

  • Semantic Scholar. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. [Link]

  • Google Patents.
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  • Medicines for All institute (M4ALL). PROCESS DEVELOPMENT REPORT. [Link]

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  • NIST WebBook. (S)-(+)-2-Amino-3-methyl-1-butanol. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. [Link]

  • Der Pharma Chemica. Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. [Link]

  • Google Patents. WO2018020380A1 - Enzymatic process for the preparation of (r)
  • ResearchGate. 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries | Request PDF. [Link]

  • MDPI. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. [Link]

  • Google Patents. CN110668958A - A kind of method for preparing (R)-3-aminobutanol.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Amino-3-methyl-1-butanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing scientific frontiers, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides an in-depth, procedural framework for the proper disposal of 3-Amino-3-methyl-1-butanol Hydrochloride (CAS No. 111409-91-3), ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory compliance, reflecting a commitment to best practices in laboratory operations.

Understanding the Compound: Hazard Profile and Safety Imperatives

This compound is an amino alcohol derivative. While comprehensive toxicological data for this specific compound is not extensively documented in readily available literature, its structural analogues and functional groups provide a basis for a thorough hazard assessment. The hydrochloride salt form suggests good water solubility.

Based on data for similar compounds, such as 3-Amino-3-methylbutan-1-ol and other amino alcohols, the primary hazards are anticipated to include:

  • Skin and Eye Irritation: Direct contact may cause irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][2]

  • Harmful if Swallowed: Ingestion may pose a health risk.[3]

Table 1: Hazard Identification and GHS Classifications for Structurally Related Compounds

Hazard StatementGHS Classification (for related compounds)Source
Causes skin irritationSkin Irrit. 2PubChem[1]
Causes serious eye irritationEye Irrit. 2APubChem[1][2]
May cause respiratory irritationSTOT SE 3PubChem[1][2]
Harmful if swallowedAcute Tox. 4PubChem[3]

Given these potential hazards, the cornerstone of safe disposal is the prevention of exposure and environmental release. The following procedures are designed to mitigate these risks effectively.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with the user and ends with a certified waste management provider. This workflow ensures that the waste is handled, stored, and ultimately disposed of in a manner that is safe, compliant, and environmentally sound.

DisposalWorkflow cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Temporary Storage cluster_2 Step 3: Institutional Disposal A Identify Waste Stream (Non-halogenated organic solid) B Select Appropriate Waste Container (Clearly labeled, leak-proof) A->B C Segregate Waste (Avoid mixing with incompatible chemicals) B->C D Seal Container Securely E Store in Designated Satellite Accumulation Area (Ventilated, secondary containment) D->E F Complete Hazardous Waste Label G Arrange for Pickup by EHS F->G H Transfer to Licensed Waste Disposal Facility G->H

Figure 1: A stepwise workflow for the proper disposal of this compound.

Experimental Protocol: Waste Collection and Segregation
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Identification: Classify this compound waste as a non-halogenated organic solid waste.

  • Container Selection:

    • Use a dedicated, leak-proof waste container made of a material compatible with the chemical (e.g., high-density polyethylene).

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Transfer:

    • Carefully transfer the solid waste into the designated container, minimizing the creation of dust.

    • If dealing with solutions, do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials to avoid include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]

  • Container Sealing and Storage:

    • Securely seal the container lid.

    • Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and equipped with secondary containment to prevent spills.

Disposal Methodologies: The Scientific Rationale

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility .[4] This approach is scientifically sound for the following reasons:

  • Thermal Decomposition: High-temperature incineration, typically in a facility equipped with afterburners and scrubbers, ensures the complete thermal decomposition of the organic molecule.[4] This process breaks down the compound into simpler, less harmful components, such as carbon dioxide, water, and nitrogen oxides. The hydrochloric acid component will be neutralized by the scrubber system.

  • Environmental Protection: This method prevents the direct release of the chemical into the environment, which could have unintended consequences for aquatic life and ecosystems. Direct disposal to drains is unacceptable as it can interfere with wastewater treatment processes.[5]

  • Regulatory Compliance: Federal and local regulations strictly govern the disposal of laboratory chemicals. Entrusting disposal to a licensed professional service ensures compliance with these regulations.[4][5]

Never attempt to dispose of this chemical via the sanitary sewer or in regular trash.

Emergency Procedures for Spills and Contamination

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Control the Spill: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the substance. Avoid raising dust.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal according to the procedures outlined above.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., water, if the material is water-soluble), and collect the cleaning materials as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2] If inhaled, move to fresh air.[2]

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a fundamental aspect of good laboratory practice. By adhering to the principles of hazard identification, proper segregation, and certified disposal, researchers can ensure a safe working environment and contribute to the broader goal of environmental stewardship. This guide serves as a practical resource for scientists and laboratory managers, reinforcing the critical link between innovative research and responsible chemical management.

References

  • PubChem. 3-Amino-3-methylbutan-2-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for (S)-(+)-2-Amino-3-methyl-1-butanol. Revision Date 19-Dec-2025.
  • Sigma-Aldrich. Safety Data Sheet for 3-Methyl-1-butanol. (2011-07-12).
  • Safety Data Sheet for (R)-3-Amino-1-butanol. (2025-01-02).
  • Thermo Fisher Scientific. Safety Data Sheet for 3-Methyl-1-butanol. (2010-09-13).
  • Capot Chemical. MSDS of 3-Amino-1-butanol. (2015-12-23).
  • PubChem. 3-Amino-3-methylbutan-1-ol. National Center for Biotechnology Information. [Link]

  • ChemicalBook. 3-AMINO-BUTAN-1-OL - Safety Data Sheet. (2025-09-27).
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Personal protective equipment for handling 3-Amino-3-methyl-1-butanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Inferred Hazard Analysis and Risk Profile

The chemical structure of 3-Amino-3-methyl-1-butanol Hydrochloride suggests a profile of hazards common to flammable amino alcohols. Based on data from similar molecules, researchers must anticipate the following risks:

  • Flammability: Related butanol isomers are flammable liquids and vapors, posing a moderate fire hazard when exposed to heat or flame.[1][2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][3]

  • Serious Eye Irritation: Direct contact is likely to cause serious eye irritation or damage.[1][2][4][5]

  • Skin Irritation: The compound is expected to cause skin irritation upon contact.[1][2][5] Prolonged or repeated exposure may lead to dryness or cracking.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors, mists, or dust may cause respiratory irritation.[2][4][5][6] Harmful effects are possible if inhaled in significant quantities.[2][5]

  • Ingestion Hazard: Accidental ingestion may be harmful.[7]

Given these potential hazards, a rigorous and proactive safety protocol is not merely recommended but essential.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is required to create a barrier between the researcher and the chemical. The following table summarizes the minimum required equipment.

Protection Area Required PPE Standard/Specification Rationale for Use
Eye & Face Tightly-sealed Chemical Safety Goggles & Face ShieldEN 166 (EU) or ANSI Z87.1 (US)Protects against splashes and vapors that can cause serious eye damage. A face shield provides an additional layer of protection for the entire face.[3][6]
Hand & Skin Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) & Laboratory CoatEN 374 (EU) or ASTM F739 (US)Prevents direct skin contact, which can cause irritation. Glove suitability must be confirmed for the specific solvent used. A lab coat protects clothing and underlying skin.[3][7]
Respiratory Use within a certified Chemical Fume Hood-The primary engineering control to prevent inhalation of potentially harmful and irritating vapors.[2][3]
Emergency N/ANIOSH/MSHA or EN 149 approved respiratorRequired if a fume hood is not available or in case of ventilation failure or a large spill. A respirator with cartridges for organic vapors and particulates (e.g., OV/AG/P99 or ABEK-P2) is recommended for higher-level protection.[6]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a systematic workflow is critical for minimizing exposure risk. The following procedure should be adopted for all work involving this compound.

Workflow Diagram: Safe Chemical Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area (Fume Hood) don_ppe 2. Don Full PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe gather_materials 3. Assemble Equipment (Glassware, Spill Kit, Waste) don_ppe->gather_materials weigh 4. Dispense Chemical (Inside Fume Hood) gather_materials->weigh react 5. Perform Experiment (Maintain Ventilation) weigh->react decontaminate 6. Decontaminate Glassware react->decontaminate dispose 7. Dispose of Waste (Segregated Waste Streams) decontaminate->dispose doff_ppe 8. Doff PPE Correctly dispose->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for handling this compound.

Procedural Steps:
  • Preparation:

    • Always work within a certified chemical fume hood to ensure adequate ventilation.[2][3]

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[3]

    • Don all required PPE: chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[3][8] Inspect gloves for any signs of degradation before use.[6]

  • Handling:

    • Handle the substance away from heat, sparks, open flames, and other ignition sources.[1][2]

    • Use non-sparking tools and explosion-proof equipment.[3][9]

    • When transferring or weighing, do so carefully to avoid creating aerosols or dust.

    • Keep the container tightly closed when not in use.[1][5]

  • Post-Handling & Decontamination:

    • After completing the work, decontaminate all surfaces and equipment.

    • Remove PPE using the proper technique to avoid cross-contamination. For instance, remove gloves without touching the outer surface.[6]

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6]

Emergency Response and Disposal

Immediate Actions for Exposure and Spills
Scenario Immediate First Aid / Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]
Inhalation Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]
Small Spill Evacuate the immediate area. Wearing full PPE, cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Sweep up and place in a suitable, closed container for disposal.[4][6] Remove all ignition sources.[9]
Large Spill Evacuate the laboratory and alert emergency personnel.[6]
Chemical Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.

  • Chemical Waste: All surplus this compound and non-recyclable solutions must be treated as hazardous waste.[6] It should be collected in a designated, properly labeled, and sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of as contaminated waste.[6]

  • Disposal Vendor: Arrange for disposal through a licensed professional waste disposal service.[6] Chemical incineration with an afterburner and scrubber may be an appropriate disposal method.[6] Do not allow the product to enter drains.[6][9]

By integrating these safety protocols into your standard operating procedures, you build a foundation of safety and trust in your laboratory's operations, ensuring the protection of all personnel.

References

  • Vertex AI Search. (2010).
  • Capot Chemical. (2015). MSDS of 3-Amino-1-butanol.
  • Thermo Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2024).
  • Thermo Fisher Scientific. (2010).
  • Sigma-Aldrich. (2011).
  • Echemi. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 3-Methyl-1-butanol.
  • ChemicalBook. (2025).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.